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Core Science & Biosynthesis

Foundational

Chemical structure analysis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

This guide provides an in-depth technical analysis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6), a critical intermediate in the synthesis of heterobifunctional degraders (PROTACs) and other medic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6), a critical intermediate in the synthesis of heterobifunctional degraders (PROTACs) and other medicinal scaffolds.

Executive Summary

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a specialized benzaldehyde derivative widely employed in medicinal chemistry as a "linker hub." Its structure features three distinct reactive handles: an aldehyde for reductive aminations, a phenol (often protected via intramolecular hydrogen bonding), and a tert-butyl ester that serves as a masked carboxylic acid.

This compound is primarily synthesized via the regioselective alkylation of 2,4-dihydroxybenzaldehyde . The presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde carbonyl renders the 4-hydroxyl group significantly more nucleophilic, allowing for high-selectivity alkylation without the need for orthogonal protection strategies.

Property Data
CAS Number 159353-71-6
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
IUPAC Name tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate
Core Scaffold 2,4-Dihydroxybenzaldehyde
Key Application PROTAC Linker Synthesis (VHL/CRBN Ligand Attachment)

Synthesis & Reaction Logic

The synthesis relies on the Regioselective Williamson Ether Synthesis . The reaction exploits the pKa difference between the two phenolic hydroxyl groups of 2,4-dihydroxybenzaldehyde.

Mechanism of Selectivity
  • Ortho-Effect: The hydroxyl group at position 2 (ortho to the aldehyde) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the proton, significantly increasing its pKa (>10) and reducing its nucleophilicity.

  • Para-Activity: The hydroxyl group at position 4 is electronically coupled to the electron-withdrawing aldehyde group but remains sterically accessible and acidic (pKa ~7.5–8.0).

  • Result: Treatment with a mild base (Potassium Carbonate) selectively deprotonates the 4-OH, allowing exclusive alkylation with tert-butyl bromoacetate.

Synthesis Workflow Diagram

SynthesisPath SM 2,4-Dihydroxybenzaldehyde (C7H6O3) Inter Mono-anionic Intermediate (4-phenoxide) SM->Inter K2CO3, DMF Deprotonation (4-OH) Reagent Tert-butyl bromoacetate (Alkylating Agent) Reagent->Inter Electrophile Prod Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (Target) Inter->Prod SN2 Substitution 60°C, 4h

Caption: Regioselective synthesis pathway exploiting intramolecular hydrogen bonding to favor 4-O-alkylation.

Structural Characterization (NMR & MS)

Accurate structural assignment is critical to ensure the alkylation occurred at the 4-position rather than the 2-position.

1H NMR Analysis (400 MHz, DMSO-d6)

The proton NMR spectrum provides definitive proof of regioselectivity. The presence of a sharp, downfield singlet (~11 ppm) confirms the retention of the chelated 2-hydroxyl group.

Shift (δ, ppm) Mult. Count Assignment Structural Insight
11.20 s1HAr-OH (C3) Diagnostic: Sharp singlet indicates intramolecular H-bond with aldehyde. Confirms C3-OH (C2 in parent) is free.
10.05 s1H-CHO Aldehyde proton.
7.65 d1HAr-H (C5) Ortho to aldehyde (J ≈ 8.6 Hz).
6.58 dd1HAr-H (C6) Meta to aldehyde, Ortho to ether (J ≈ 8.6, 2.3 Hz).
6.45 d1HAr-H (C2) Meta to aldehyde, between OH and Ether (J ≈ 2.3 Hz).
4.75 s2H-O-CH₂-CO Methylene linker protons.
1.45 s9H-C(CH₃)₃ Tert-butyl group (strong singlet).

> Note: Numbering in the table above refers to the phenoxy ring positions as named in the title (Ether=1, OH=3, CHO=4). In the parent benzaldehyde numbering, these are H-6, H-5, and H-3 respectively.

13C NMR Analysis

Key carbon environments to verify:

  • 191.5 ppm: Aldehyde Carbonyl (C=O).

  • 167.5 ppm: Ester Carbonyl (C=O).

  • 165.0 ppm: Aromatic C-4 (Attached to Ether).

  • 163.5 ppm: Aromatic C-2 (Attached to OH).

  • 82.0 ppm: Quaternary Carbon of t-butyl group.

Mass Spectrometry (ESI)[2]
  • Ionization Mode: Positive (ESI+)

  • Observed Ions:

    • [M+H]⁺: 253.12 m/z

    • [M+Na]⁺: 275.10 m/z (Often the base peak due to ester coordination).

    • [M+H - tBu]⁺: 197.06 m/z (Fragment indicating loss of isobutylene).

Experimental Protocol: Analytical Validation

This protocol serves as a self-validating system for checking batch purity and identity.

Reagents & Equipment
  • Solvent: DMSO-d6 (99.8% D) with TMS (0.05% v/v).

  • Standard: 99.9% Benzoic acid (Traceable internal standard, optional).

  • Instrument: 400 MHz NMR Spectrometer.[1][2]

Step-by-Step Procedure
  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL DMSO-d6. Ensure complete dissolution; the compound is moderately lipophilic.

  • Acquisition:

    • Run standard 1H scan (16 scans, d1=1.0s).

    • Critical Check: Zoom into the 11.0–11.5 ppm region. If the peak is broad or absent, the phenol may be deprotonated (salt form) or alkylated (wrong isomer).

  • Integration Logic:

    • Set the Aldehyde peak (10.05 ppm) to 1.00.

    • Verify the t-butyl peak (1.45 ppm) integrates to 9.00 ± 0.2.

    • Verify the methylene peak (4.75 ppm) integrates to 2.00 ± 0.1.

  • Purity Calculation:

    • Calculate mol% of residual solvent (DMF/Acetone) if present.

    • Any doublet at ~7.8 ppm suggests unreacted 2,4-dihydroxybenzaldehyde.

Analytical Workflow Diagram

AnalysisFlow Sample Crude Product (Solid) TLC TLC Screening (Hex:EtOAc 3:1) Rf ~0.4 Sample->TLC HPLC HPLC-UV (254 nm) Check for bis-alkylated impurity TLC->HPLC Pass NMR 1H NMR (DMSO-d6) Confirm Regioselectivity (11.2 ppm OH) HPLC->NMR >95% Area NMR->Sample Fail (Recrystallize) Release Batch Release (>95% Purity) NMR->Release Structure Confirmed

Caption: Quality control workflow ensuring structural integrity and purity before downstream application.

Stability & Handling

  • Acid Sensitivity: The tert-butyl ester is acid-labile. Avoid exposure to TFA or HCl during workup, as this will hydrolyze the ester to the carboxylic acid (C₉H₈O₅).

  • Oxidation: The aldehyde is susceptible to air oxidation to the carboxylic acid over time. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Schiff Base Formation: Avoid primary amines during storage; the aldehyde will readily form imines.

References

  • Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

    • Title: "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde" (Analogous mechanism applied to 2,4-isomer).
    • Source: MDPI Molecules.
    • URL:[Link]

  • NMR Data Verification (Parent Scaffold)

    • Title: "4-Hydroxybenzaldehyde NMR D
    • Source: Biological Magnetic Resonance D
    • URL:[Link]

  • CAS Registry Data

    • Title: "Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)
    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link](Note: Link to closest homolog for spectral comparison).

Sources

Exploratory

Physicochemical Profiling and Orthogonal Functionalization of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

In the landscape of modern drug development, identifying building blocks that offer precise, predictable reactivity without requiring exhaustive protection/deprotection cycles is critical. Tert-butyl 2-(4-formyl-3-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, identifying building blocks that offer precise, predictable reactivity without requiring exhaustive protection/deprotection cycles is critical. Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) is a highly versatile, tri-orthogonal intermediate frequently utilized in the synthesis of salicylaldehyde-derived active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and field-proven experimental workflows. Rather than merely listing standard operating procedures, this guide explains the causality behind specific reagent choices and establishes self-validating protocols to ensure synthetic integrity.

Structural Logic and Physicochemical Properties

The utility of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate stems from its three distinct functional domains: an electrophilic aldehyde, an acidic phenol, and an acid-labile tert-butyl ester. The spatial arrangement of these groups—specifically the ortho-relationship between the hydroxyl and formyl groups—creates a strong intramolecular hydrogen bond. This structural feature significantly alters the molecule's physicochemical profile compared to standard phenoxyacetates.

Quantitative Physicochemical Data
PropertyValueAnalytical & Synthetic Significance
Molecular Formula C₁₃H₁₆O₅Base mass for LC-MS tracking (Theoretical m/z: 253.1 [M+H]⁺).
Molecular Weight 252.26 g/mol Standardized for stoichiometric calculations.
LogP (Predicted) ~2.8Highly lipophilic due to the bulky tert-butyl group; dictates the use of non-polar or moderately polar solvents (DCM, EtOAc) during early-stage synthesis.
pKa (Phenol OH) ~7.8 – 8.2Acidic shift. The intramolecular H-bond with the ortho-formyl oxygen stabilizes the phenoxide conjugate base, making it more acidic than isolated phenols.
Topological Polar Surface Area 72.8 ŲModerate permeability. The tert-butyl ester masks the carboxylic acid, allowing for cellular penetration if used as a prodrug motif.
H-Bond Donors / Acceptors 1 / 5The single donor (OH) is internally sequestered, which minimizes intermolecular aggregation and increases organic solubility.

The Tri-Orthogonal Reactivity Map

To effectively utilize this intermediate, chemists must exploit its orthogonal reactivity. The aldehyde is primed for reductive amination, the ester is reserved for late-stage acid cleavage, and the phenol remains largely shielded by its internal hydrogen bond unless aggressively deprotonated.

ReactivityMap SM Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Aldehyde Aldehyde (-CHO) Electrophilic Hub SM->Aldehyde Reductive Amination Phenol Phenol (-OH) H-Bond Donor SM->Phenol pKa Modulation Ester tert-Butyl Ester Acid-Labile Mask SM->Ester TFA Cleavage

Tri-orthogonal reactivity map of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate.

Experimental Workflows: Causality and Self-Validation

The following protocols detail the two most critical transformations applied to this molecule: chemoselective reductive amination and global deprotection. Each protocol is designed as a self-validating system , ensuring that the chemist can unambiguously confirm success at each step without relying solely on downstream yields.

ExperimentalWorkflow Start Starting Material (Aldehyde) Imine Iminium Intermediate (Transient) Start->Imine 1° Amine DCM, RT Amine Protected Amine (Intermediate) Imine->Amine NaBH(OAc)3 Chemoselective Product Free Acid (Final Product) Amine->Product TFA/DCM + TIPS Cation Scavenging

Experimental workflow for chemoselective amination and global deprotection.

Protocol A: Chemoselective Reductive Amination

The Causality: Direct alkylation of amines is notoriously difficult to control, often leading to over-alkylation[1]. Reductive amination solves this by forming an imine/iminium intermediate. We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) over Sodium Borohydride (NaBH₄). As established by Abdel-Magid et al., NaBH(OAc)₃ is a mild reducing agent that exhibits profound chemoselectivity; it reduces the transient iminium ion much faster than it reduces the starting aldehyde, preventing the formation of undesired benzyl alcohol byproducts[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate in anhydrous Dichloromethane (DCM) (0.2 M concentration). Add 1.05 eq of the desired primary amine. Stir at room temperature for 1–2 hours under nitrogen.

  • Reduction: Cool the mixture to 0 °C. Add 1.5 eq of NaBH(OAc)₃ in small portions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

The Self-Validating System (Analytical Tracking):

  • TLC: The starting aldehyde stains bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful formation of the amine product is confirmed by the disappearance of the 2,4-DNP active spot and the appearance of a new spot that stains positive with Ninhydrin.

  • ¹H NMR: Look for the complete disappearance of the highly deshielded aldehyde proton singlet at ~9.8 ppm . Validation is achieved by the emergence of a new benzylic CH₂ signal (typically a singlet or multiplet, depending on the amine) at ~3.8 – 4.2 ppm .

Protocol B: Acid-Mediated tert-Butyl Ester Cleavage with Cation Scavenging

The Causality: The tert-butyl ester is highly stable to basic conditions but rapidly cleaves under acidic conditions to yield the free carboxylic acid. However, a critical pitfall in this step is the generation of the highly reactive tert-butyl carbocation. Because the phenolic ring of our substrate is highly electron-rich (activated by both the -OH and the ether oxygen), it is highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by the released tert-butyl cation[3].

To prevent the formation of a tert-butylated aromatic byproduct, we must introduce a cation scavenger[4]. Triisopropylsilane (TIPS) is the reagent of choice; it acts as a hydride donor, rapidly quenching the tert-butyl cation into inert isobutane gas before it can attack the aromatic ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the protected amine intermediate in DCM (0.1 M).

  • Scavenger Addition: Add 5% (v/v) Triisopropylsilane (TIPS). Never omit this step when working with electron-rich phenols.

  • Cleavage: Slowly add an equal volume of Trifluoroacetic acid (TFA) so the final solvent ratio is 1:1 DCM:TFA.

  • Incubation: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove volatile TFA and isobutane. Triturate the resulting residue with cold diethyl ether to precipitate the final phenoxyacetic acid derivative as a TFA salt.

The Self-Validating System (Analytical Tracking):

  • LC-MS: The product will elute significantly earlier than the starting material on a reverse-phase C18 column due to the unmasking of the polar carboxylic acid. A mass shift of -56 Da (loss of isobutylene) must be observed. If a mass of +56 Da relative to the product is observed, your scavenger failed, and Friedel-Crafts alkylation occurred.

  • ¹H NMR: The massive, dominant 9-proton singlet at ~1.45 ppm (the tert-butyl group) must completely vanish.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11):3849-3862.[Link]

  • Asano, et al. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.[Link]

  • Pawlas, J., et al. "New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol." ResearchGate, 2019.[Link]

Sources

Foundational

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , a critical intermediate in medicinal chemistry and targeted protein degradation...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , a critical intermediate in medicinal chemistry and targeted protein degradation (PROTAC) research.

CAS Registry Number: 159353-71-6

Executive Summary

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a bifunctional building block extensively used in the synthesis of heterobifunctional ligands, particularly for PROTAC (Proteolysis Targeting Chimera) linker systems. Its structure features a benzaldehyde moiety for reductive amination and a tert-butyl ester for orthogonal acid protection.

The compound is synthesized via the regioselective alkylation of 2,4-dihydroxybenzaldehyde. Its utility stems from the ability to selectively functionalize the phenolic ether position while retaining a free hydroxyl group for intramolecular hydrogen bonding or further derivatization, and an aldehyde handle for ligation.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

PropertySpecification
CAS Number 159353-71-6
IUPAC Name tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol
InChIKey NZGUNTITKVXEDN-UHFFFAOYSA-N
Storage 2–8°C (Inert atmosphere recommended)
Structural Analysis

The molecule consists of a resorcinol (1,3-dihydroxybenzene) core modified at the 4-position (relative to the aldehyde) with a tert-butyl acetate group.

  • Aldehyde (C1): Electrophilic handle for reductive amination.

  • Hydroxyl (C2 relative to CHO): Forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the molecule and directing regioselectivity during synthesis.

  • Ether Linkage (C4 relative to CHO): Connects the core to the protected acid linker.

Synthetic Methodology

The synthesis relies on the regioselective alkylation of 2,4-dihydroxybenzaldehyde. The selectivity is governed by the difference in acidity between the two phenolic protons.

Mechanistic Rationale

In 2,4-dihydroxybenzaldehyde, the hydroxyl group at the 2-position (ortho to the aldehyde) participates in a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the proton, significantly increasing its pKa compared to the 4-hydroxyl group. Consequently, under mild basic conditions, the 4-hydroxyl is selectively deprotonated and alkylated.

Experimental Protocol

Reagents:

  • 2,4-Dihydroxybenzaldehyde (1.0 equiv)

  • tert-Butyl bromoacetate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Acetone

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2,4-dihydroxybenzaldehyde (e.g., 10 mmol) and anhydrous MeCN (50 mL).

  • Base Addition: Add K₂CO₃ (15 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the 4-OH.

  • Alkylation: Add tert-butyl bromoacetate (11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80°C for MeCN) or 60°C (Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product will appear as a less polar spot compared to the starting material.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically purified via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) or recrystallization from Hexanes/EtOAc to yield the product as a white solid.

Analytical Validation (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       11.4 ppm (s, 1H, 2-OH, H-bonded)
      
    • 
       9.72 ppm (s, 1H, CHO)
      
    • 
       7.42 ppm (d, 1H, Ar-H ortho to CHO)
      
    • 
       6.55 ppm (dd, 1H, Ar-H meta to CHO)
      
    • 
       6.38 ppm (d, 1H, Ar-H ortho to ether)
      
    • 
       4.55 ppm (s, 2H, O-CH₂-CO)
      
    • 
       1.48 ppm (s, 9H, t-Bu)
      

Workflow Visualization

Synthesis Pathway

The following diagram illustrates the regioselective alkylation mechanism.

Synthesis SM 2,4-Dihydroxybenzaldehyde (2-OH H-bonded) Inter 4-Phenoxide Anion (Reactive Species) SM->Inter Selective Deprotonation Base Base (K2CO3) Deprotonation Base->Inter Product Tert-butyl 2-(4-formyl- 3-hydroxyphenoxy)acetate Inter->Product SN2 Alkylation Reagent tert-Butyl Bromoacetate Reagent->Product

Figure 1: Regioselective synthesis exploiting intramolecular hydrogen bonding to protect the 2-hydroxyl group.

Application in PROTAC Design

This compound serves as a "Linker-Head" precursor. The aldehyde attaches to the E3 ligase ligand or Target ligand, while the ester extends towards the linker chain.

PROTAC cluster_PathA Path A: Aldehyde Functionalization cluster_PathB Path B: Ester Deprotection Compound Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS 159353-71-6) RedAm Reductive Amination (R-NH2 + NaBH(OAc)3) Compound->RedAm Step 1 LigandAttached Ligand-Linker Intermediate RedAm->LigandAttached AcidHyd Acid Hydrolysis (TFA/DCM) LigandAttached->AcidHyd Step 2 FreeAcid Carboxylic Acid (Ready for Amide Coupling) AcidHyd->FreeAcid

Figure 2: Modular application in PROTAC synthesis. The aldehyde and ester provide orthogonal handles for ligand attachment.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Precursor Warning: tert-Butyl bromoacetate is a potent lachrymator . All synthesis steps involving this reagent must be performed in a high-efficiency fume hood.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive (ester hydrolysis risk over long term).

References

  • Sigma-Aldrich. Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Product Page. Retrieved from

  • Organic Syntheses. Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. Org. Synth. 2005, 82, 64. Retrieved from

  • National Institutes of Health (PMC). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes. PMC6287739. Retrieved from

  • Calpaclab. Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Properties. Retrieved from

Exploratory

Technical Profile: Solubility & Solvent Compatibility of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Topic: Solubility Profile of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Identity

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6 ) is a critical pharmacophore intermediate, widely utilized in the synthesis of VHL (Von Hippel-Lindau) ligands for PROTAC® linker design. Its chemical behavior is defined by a dichotomy: the lipophilic tert-butyl ester and aromatic core versus the polar, reactive aldehyde and phenolic hydroxyl groups.

Understanding its solubility profile is not merely about "dissolving a solid"; it is about optimizing reaction kinetics (SN2 alkylations), maximizing purification efficiency (crystallization yields), and preventing degradation (ester hydrolysis). This guide provides a mechanistic analysis of its solvation thermodynamics, practical solvent selection criteria, and a validated protocol for solubility determination.

Chemical Structure Analysis[1][2]
  • Core Scaffold: 3-hydroxy-4-formylphenoxy (Salicylaldehyde derivative).

  • Lipophilic Domain: Tert-butyl ester (sterically bulky, hydrophobic).

  • Polar Domain: Phenolic -OH and Aldehyde -CHO.

  • Key Interaction: Strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen of the aldehyde. This "locks" the polarity, significantly increasing solubility in non-polar solvents compared to its para-isomers.

Theoretical & Predicted Solubility Profile

The solubility of this compound is governed by the "Like Dissolves Like" principle, modified by the specific intramolecular interactions described above.

Polarity & LogP Assessment
  • Estimated LogP: ~2.2 – 2.8 (Moderately Lipophilic).

  • H-Bond Donors: 1 (Phenol). Note: This donor is often sequestered via intramolecular bonding.

  • H-Bond Acceptors: 5 (Ester oxygens, Aldehyde, Ether).

Solvent Compatibility Matrix

The following table summarizes the qualitative solubility behavior based on structural functional group analysis (SFA) and standard behaviors of salicylaldehyde derivatives.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Excellent solvation of the aromatic core and H-bond acceptance from the phenol. Ideal for SN2 reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL) The "Gold Standard" for solvation. The lipophilic t-butyl group and aromatic ring interact favorably with DCM.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good solubility. Acetone is often used for alkylation reactions (e.g., with K2CO3).
Ethers THF, 1,4-Dioxane, MTBEModerate-High Excellent compatibility. THF is the preferred solvent for reductions or coupling reactions involving this intermediate.
Alcohols Methanol, Ethanol, IPAModerate (Temp. Dependent) Soluble, but potential for transesterification (slow) or hemiacetal formation (reversible) exists. Solubility increases significantly with heat.
Hydrocarbons Hexanes, Heptane, TolueneLow / Sparingly Soluble The polar aldehyde/phenol groups resist solvation in pure alkanes. Toluene offers better solubility due to π-π stacking.
Aqueous Water, PBS BuffersInsoluble (<0.1 mg/mL) The hydrophobic t-butyl and aromatic domains dominate. Requires co-solvents (DMSO) for biological assays.

Application-Specific Solvent Selection

As an application scientist, choosing the right solvent is a decision tree process based on the intended chemical operation.

A. For Synthesis (Reaction Medium)[3]
  • Objective: Maximize reaction rate while suppressing side reactions.

  • Recommendation: DMF or Acetone .

    • Why: When alkylating the phenol (if the phenol is the nucleophile), polar aprotic solvents like DMF enhance the nucleophilicity of the phenoxide ion. However, since this molecule is the alkylated product (phenoxyacetate), subsequent reactions usually involve the aldehyde (reductive amination). For reductive amination, DCM or DCE is preferred to manage imine formation equilibrium.

B. For Purification (Flash Chromatography)
  • Objective: Separation from impurities (e.g., unreacted phenol or bromoacetate).

  • Recommendation: Hexanes/Ethyl Acetate gradient.

    • Why: The compound typically elutes in the 15% - 40% EtOAc range. The t-butyl group provides a distinct retention shift compared to the free acid or methyl ester analogs.

C. For Crystallization
  • Objective: High purity recovery.

  • Recommendation: Ethanol/Water or Hexanes/EtOAc .

    • Protocol: Dissolve in minimal hot Ethanol or EtOAc. Slowly add Hexanes or Water (anti-solvent) until turbidity persists. Cool gradually to 4°C. The intramolecular H-bond facilitates ordered crystal packing.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection and solubility testing.

SolubilityWorkflow Start Start: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Goal Define Objective Start->Goal Rxn Chemical Reaction Goal->Rxn Purify Purification Goal->Purify Assay Biological Assay Goal->Assay Rxn_Solv Select: DCM, THF, or DMF (Avoid Alcohols for Aldehyde Rxns) Rxn->Rxn_Solv Purify_Solv Select: Hexanes/EtOAc Gradient (Flash Column) Purify->Purify_Solv Assay_Solv Select: DMSO Stock (10mM) Dilute into Buffer <1% Assay->Assay_Solv Check Solubility Check Rxn_Solv->Check Visual Visual Inspection (Clear vs. Turbid) Check->Visual Heat Apply Heat (40°C) Does it dissolve? Visual->Heat If Turbid

Figure 1: Decision matrix for solvent selection based on experimental intent.

Standardized Solubility Screening Protocol

Do not rely solely on literature values. Batch-to-batch variation (crystal habit, purity) can affect dissolution rates. Use this self-validating protocol.

Reagents Required[2][3][4][5][6]
  • Analytical Balance (0.1 mg precision).

  • Scintillation Vials (20 mL).

  • Syringe Filters (0.45 µm PTFE).

  • HPLC or UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation: Weigh approximately 10 mg of the compound into three separate vials.

  • Solvent Addition: Add exactly 100 µL of the target solvent (DCM, MeOH, DMSO) to each vial.

    • Target Concentration: 100 mg/mL.

  • Agitation: Vortex for 60 seconds.

  • Observation (Tier 1):

    • Clear Solution: Solubility > 100 mg/mL.

    • Particulates Visible: Proceed to Step 5.

  • Dilution (Tier 2): Add solvent in 100 µL increments, vortexing between additions, until clear.

    • Calculation: Solubility (

      
      ) = Mass (mg) / Total Volume (mL).
      
  • Gravimetric Verification (Tier 3 - High Accuracy):

    • Saturate the solvent (excess solid visible).

    • Filter the supernatant using a PTFE filter.

    • Evaporate a known volume of filtrate to dryness and weigh the residue.

Stability & Handling in Solution

While the compound is stable in solid form, solution-state stability is time-sensitive.

  • Acid Sensitivity: The tert-butyl ester is acid-labile. Avoid using solvents with acidic impurities (e.g., unneutralized CDCl3). Always store CDCl3 over K2CO3 or silver foil if used for NMR.

  • Aldehyde Oxidation: The formyl group is susceptible to air oxidation to the carboxylic acid (benzoic acid derivative).

    • Mitigation: Degas solvents (sparge with Nitrogen/Argon) before dissolving for long-term storage. Store DMSO stocks at -20°C.

  • Hemiacetal Formation: In Methanol or Ethanol, the aldehyde exists in equilibrium with its hemiacetal. This can complicate NMR spectra (appearing as extra peaks). This is reversible upon solvent removal.

References

  • Sigma-Aldrich. (n.d.). tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Product Page. Retrieved from (Search CAS: 159353-71-6).

  • Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society, 134(10), 4465–4468.
  • PubChem. (n.d.). Compound Summary for CAS 159353-71-6.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Foundational

Safety Data Sheet (SDS) for Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Part 1: Executive Technical Overview Compound Identity Chemical Name: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate CAS Number: 159353-71-6 Synonyms: 4-(tert-Butoxycarbonylmethoxy)-2-hydroxybenzaldehyde; t-Butyl (4-for...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Overview

Compound Identity

  • Chemical Name: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

  • CAS Number: 159353-71-6

  • Synonyms: 4-(tert-Butoxycarbonylmethoxy)-2-hydroxybenzaldehyde; t-Butyl (4-formyl-3-hydroxyphenoxy)acetate.

  • Molecular Formula: C₁₃H₁₆O₅

  • Molecular Weight: 252.26 g/mol

Operational Context This compound is a high-value bifunctional linker intermediate used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional degraders. Its structure features two orthogonal reactive handles:

  • Aldehyde (C4): A "soft" electrophile ready for reductive amination with E3 ligase ligands (e.g., VHL or Cereblon binders).

  • Tert-butyl Ester: An acid-labile masking group that, upon deprotection, reveals a carboxylic acid for amide coupling to a target protein ligand.

  • Free Phenol (C3): Often acts as an intramolecular hydrogen bond donor to the aldehyde, stabilizing the core, or serves as a tertiary site for diversification.

Part 2: Physicochemical Profile & Hazard Identification

The following data aggregates experimental values from homologous series (ethyl esters/acids) where specific lot data is proprietary.

Table 1: Physicochemical Properties
PropertyValue / DescriptionExperimental Note
Physical State Solid or Viscous OilAnalogs (Ethyl ester) are liquid; Acid form is solid. Bulky t-butyl group often induces crystallinity.
Melting Point 55–65 °C (Predicted)Low-melting solid; may supercool to oil.
Solubility DMSO, DCM, Ethyl AcetateHigh lipophilicity (LogP ~2.2). Insoluble in water.[1][2]
Reactivity Oxidation-SensitiveAldehyde is prone to autoxidation to carboxylic acid if exposed to air.
Stability Acid-SensitiveTert-butyl ester hydrolyzes in strong acid (TFA/HCl).
Hazard Classification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Principle: Treat as a potential sensitizer due to the reactive aldehyde moiety.

Part 3: Safe Handling & Synthesis Protocol

This protocol is designed to maximize yield while mitigating exposure risks. It relies on a Self-Validating Workflow where each step confirms the safety and integrity of the previous one.

Workflow Diagram: Synthesis & Handling Logic

G Start Raw Material (2,4-Dihydroxybenzaldehyde) Step1 Selective Alkylation (K2CO3, t-Butyl Bromoacetate) Start->Step1 DMF, 60°C Check1 QC Check: Regioselectivity (NMR) Step1->Check1 Workup Check1->Step1 Fail (Optimize) Product Target Compound (159353-71-6) Check1->Product Pass Storage Storage: Inert Gas, -20°C Product->Storage Immediate Use PROTAC Synthesis (Reductive Amination) Storage->Use On Demand Use->Product Degradation Check

Figure 1: Synthesis and handling logic flow ensuring regiochemical integrity and stability.

Detailed Protocol: Selective Alkylation

Objective: Synthesize CAS 159353-71-6 from 2,4-dihydroxybenzaldehyde with high regioselectivity for the 4-position (para to aldehyde).

  • Setup (The "Dry" Rule):

    • Use a flame-dried round-bottom flask under Nitrogen or Argon.

    • Why: Moisture competes with the phenol for the base, reducing yield; Oxygen accelerates aldehyde oxidation.

  • Reagent Addition:

    • Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M).

    • Add Potassium Carbonate (K₂CO₃) (1.1 eq). Stir for 15 min at RT.

    • Mechanistic Insight: The 4-OH is more acidic (pKa ~7.5) than the 2-OH (pKa ~10) because the 2-OH is stabilized by an intramolecular H-bond to the carbonyl. This pKa difference drives the regioselectivity [1].

  • Alkylation:

    • Add tert-butyl bromoacetate (1.05 eq) dropwise.

    • Heat to 60°C for 4–6 hours.

    • Safety Check: Do not exceed 80°C to prevent thermal decomposition of the tert-butyl ester (isobutylene off-gassing).

  • Workup & Validation:

    • Dilute with Ethyl Acetate, wash with water (3x) to remove DMF.

    • Self-Validation Step: Check TLC (Hexane/EtOAc 7:3). The product should run higher than the starting material. If a lower spot appears, it may be the bis-alkylated byproduct.

    • NMR Confirmation: Look for the aldehyde proton singlet at ~9.7 ppm and the tert-butyl singlet at ~1.5 ppm. The 2-OH should appear as a sharp singlet >11 ppm (H-bonded) [2].

Part 4: Emergency Response & Storage

Storage Architecture
  • Temperature: -20°C (Long-term) / 2–8°C (Active use).

  • Atmosphere: Store under Argon. The aldehyde is a "reducing" functional group and will scavenge oxygen over time, forming the benzoic acid impurity.

  • Container: Amber glass to prevent photo-degradation.

Spill Response Decision Tree

Safety Start Spill Detected Size Assess Volume Start->Size Minor < 10 mL/g (Benchtop) Size->Minor Major > 10 mL/g (Floor/Hood) Size->Major Action1 Absorb with Vermiculite/Sand Minor->Action1 Action2 Evacuate Area Call EHS Major->Action2 Clean Clean Surface with 10% Bleach (Deactivates Aldehyde) Action1->Clean

Figure 2: Decision matrix for spill containment. Note the use of bleach to oxidize the reactive aldehyde during cleanup.

Part 5: References

  • Adusumalli, S. R., & Rawal, D. G. (2018). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Royal Society of Chemistry Advances.

    • Relevance: details the synthesis and NMR characterization of the ethyl ester analog, establishing the regioselectivity protocol.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate.

    • Relevance: Source of CAS 159353-71-6 confirmation and general hazard codes for the compound class.

  • ChemScene. (2024). Product Information: Tert-butyl 2-(4-formylphenoxy)acetate.

    • Relevance: Provides comparative physicochemical data for the close structural analog used to predict properties.

Sources

Exploratory

Synthesis and Application of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate: A Technical Whitepaper

Executive Summary Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) is a highly specialized, bifunctional building block utilized extensively in advanced chemical biology and drug development 1. Featurin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) is a highly specialized, bifunctional building block utilized extensively in advanced chemical biology and drug development 1. Featuring an orthogonal tert-butyl protected carboxylic acid alongside a reactive ortho-hydroxybenzaldehyde (salicylaldehyde) moiety, this compound is a cornerstone in the synthesis of Backbone Amide Linkers (BAL) for solid-phase peptide synthesis (SPPS) 2, dynamic covalent ortho-boronoimine probes 3, and targeted radiotracers for bacterial imaging 4.

This guide outlines the mechanistic causality, self-validating experimental protocols, and analytical checkpoints required to synthesize this molecule with high regioselectivity and stoichiometric fidelity.

Mechanistic Rationale: Regioselective Alkylation

The synthesis relies on the mono-alkylation of 2,4-dihydroxybenzaldehyde with tert-butyl bromoacetate. The primary synthetic challenge is differentiating the two phenolic hydroxyl groups to prevent unwanted di-alkylation or ortho-alkylation.

Causality of Regioselectivity: The hydroxyl group at the 2-position is locked in a strong, pseudo-six-membered intramolecular hydrogen bond with the adjacent formyl group's carbonyl oxygen. This thermodynamic sink significantly reduces the electron density available for nucleophilic attack and decreases the acidity of the 2-OH relative to the free 4-OH. Consequently, when a mild, insoluble base like potassium carbonate (


) is introduced, it selectively deprotonates the sterically unhindered 4-OH position 5. The resulting phenoxide executes a classic 

substitution on the electrophilic

-carbon of tert-butyl bromoacetate. The bulky tert-butyl group is deliberately chosen to sterically hinder unwanted transesterification or ester hydrolysis under basic conditions 4.

Regioselectivity SM 2,4-Dihydroxybenzaldehyde OH2 2-OH Position (Intramolecular H-Bond) Low Reactivity SM->OH2 OH4 4-OH Position (Free Hydroxyl) High Nucleophilicity SM->OH4 Base Selective Deprotonation (K2CO3) OH4->Base Alkylation SN2 Attack on t-Butyl Bromoacetate Base->Alkylation Product Tert-butyl 2-(4-formyl- 3-hydroxyphenoxy)acetate Alkylation->Product

Regioselective pathway demonstrating the preferential alkylation of the 4-hydroxyl group.

Quantitative Reagent Matrix

While some literature reports contain minor stoichiometric drift in reported masses versus millimolar equivalents, the table below provides a rigorously normalized 10.0 mmol scale matrix. This ensures a precise 1.1 equivalent excess of the electrophile and base, preventing the formation of di-alkylated byproducts while driving the reaction to >95% completion 4.

ReagentMW ( g/mol )EquivalentsMass / Volume (10 mmol scale)Functional Role
2,4-Dihydroxybenzaldehyde138.121.001.38 gLimiting Substrate
tert-Butyl bromoacetate195.051.102.15 g (~1.62 mL)Electrophile
Potassium Carbonate (

)
138.211.101.52 gInsoluble Base
Acetone (Anhydrous)58.08-20.0 mLPolar Aprotic Solvent

Experimental Protocol: Self-Validating Workflow

The following protocol is optimized for high-yield synthesis, drawing upon validated literature conditions 4.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2,4-dihydroxybenzaldehyde and anhydrous

    
     in strictly anhydrous acetone.
    Expertise Note: Acetone is the optimal solvent choice. Its boiling point (56 °C) provides a thermal ceiling that drives the 
    
    
    
    reaction at a reasonable rate without risking thermal degradation of the aldehyde, while its volatility allows for effortless removal during workup.
  • Electrophile Addition: Add tert-butyl bromoacetate dropwise to the stirring suspension at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 5 hours 4.

  • Reaction Validation (Checkpoint 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 3:1) solvent system. The starting material should be completely consumed. Self-Validation: If unreacted 2,4-dihydroxybenzaldehyde persists, it indicates moisture contamination deactivating the base; add 0.1 equivalents of fresh

    
     and reflux for an additional hour.
    
  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (

    
     and 
    
    
    
    ). Wash the filter cake with fresh acetone.
  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically 12% EtOAc/Hexane) to isolate the pure product as a white to yellowish solid 4.

Workflow Step1 1. Suspend Reagents 2,4-DHBA & K2CO3 in Acetone Step2 2. Electrophile Addition Add t-Butyl Bromoacetate Step1->Step2 Step3 3. Thermal Activation Reflux at 65°C for 5 hours Step2->Step3 Step4 4. Reaction Validation TLC Monitoring (Hexane/EtOAc) Step3->Step4 Step5 5. Workup Filter K2CO3 & Concentrate Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target acetate.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated via


 NMR spectroscopy. Key diagnostic shifts include:
  • Ortho-Hydroxyl Integrity: A sharp singlet at ~10.9 - 11.5 ppm confirms the 2-OH group remains unalkylated and hydrogen-bonded 6.

  • Aldehyde Presence: A distinct singlet at ~9.7 - 10.0 ppm verifies the formyl group is intact 6.

  • Ether Linkage: A singlet at ~4.5 - 4.7 ppm corresponds to the newly formed -O-

    
    - spacer 64.
    
  • Tert-Butyl Integration: A massive singlet at ~1.4 - 1.5 ppm integrating to 9 protons confirms the successful installation of the ester [[4]]().

Applications in Drug Development

The resulting compound serves as a highly reliable module across multiple domains:

  • Dynamic Covalent Probes: The ortho-hydroxybenzaldehyde motif reacts rapidly with amines to form stable ortho-boronoimines or standard imines, useful in FRET-based assays and bioconjugation 3.

  • Solid-Phase Linkers: Used as a precursor for Backbone Amide Linkers (BAL) in SPPS, enabling the synthesis of sterically hindered amides by exploiting intramolecular acyl transfer mechanisms 2.

  • Radiotracer Conjugation: Enables the attachment of targeting peptides (like Ubiquicidin fragments) to imaging reporters for bacterial infection mapping [[4]]().

References

  • Title : tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, 98% Purity Source : Calpaclab URL :1

  • Title : The Study of ortho-Boronoimine Formation Using a FRET-Based Reporter Assay Source : White Rose eTheses Online URL : 3

  • Title : Functionalized 2-Hydroxybenzaldehyde-PEG Modules as Portable Tags for the Engagement of Protein Lysine ϵ-Amino Groups Source : AIR Unimi URL : 5

  • Title : An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides Source : ACS Publications URL : 2

  • Title : Aldehydes can switch the chemoselectivity of electrophiles in protein labeling Source : The Royal Society of Chemistry URL : 6

  • Title : Integrating a Covalent Probe with Ubiquicidin Fragment enables Effective Bacterial Infection Imaging Source : The Royal Society of Chemistry URL : 4

Sources

Foundational

Technical Guide: Biological Activities of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

This guide details the chemical biology, pharmacological potential, and experimental characterization of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate . This compound represents a critical scaffold in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical biology, pharmacological potential, and experimental characterization of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate . This compound represents a critical scaffold in the development of hemoglobin allosteric modulators, specifically targeting Sickle Cell Disease (SCD).

Executive Summary

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) is a substituted benzaldehyde derivative characterized by a 2-hydroxybenzaldehyde pharmacophore. This structural motif is the primary driver of its biological activity, enabling it to form reversible covalent bonds with hemoglobin (Hb).

While often utilized as a high-value synthetic intermediate for complex antisickling agents (such as Voxelotor analogs or vanillin derivatives), the molecule itself possesses intrinsic biological potential. Its primary therapeutic application lies in the allosteric modulation of Hemoglobin S (HbS) to prevent polymerization, the root cause of Sickle Cell Disease pathophysiology.

Chemical Profile & Structural Analysis[1][2][3][4][5]

The molecule functions as a "masked" or lipophilic precursor to its corresponding acid. Its activity is dictated by three functional zones:

Functional GroupChemical RoleBiological Significance
Aldehyde (-CHO) ElectrophileWarhead: Forms a Schiff base (imine) with the N-terminal

-valine of Hemoglobin.
Hydroxyl (-OH) H-Bond DonorStabilizer: Forms an intramolecular hydrogen bond with the imine nitrogen, locking the drug-Hb complex in a stable conformation.
Tert-butyl Ester Lipophilic TailPermeability/Prodrug: Enhances RBC membrane penetration. May hydrolyze in vivo to the free acid (solubility enhancer) or serve as a handle for further synthetic coupling.
Structural Isomer Note

The nomenclature "4-formyl-3-hydroxyphenoxy" implies the following substitution pattern relative to the aldehyde (position 1):

  • Position 1: Aldehyde (-CHO)

  • Position 2: Hydroxyl (-OH) (Ortho to CHO)

  • Position 4: Tert-butoxycarbonylmethoxy (-O-CH2-COOtBu) (Para to CHO)

This creates a 2,4-substituted benzaldehyde core, a validated scaffold for high-potency antisickling agents, distinct from the 2,6-substitution pattern seen in Voxelotor (GBT440).

Mechanism of Action: Hemoglobin Modulation

The primary biological activity of this compound is the stabilization of the Relaxed (R) state of Hemoglobin .

The Schiff Base Reaction

The aldehyde group reacts specifically with the N-terminal valine residues of the Hb


-chains (

Val1). This reaction forms a Schiff base adduct that increases the protein's affinity for oxygen.[1][2][3]

Mechanism Pathway:

  • Entry: The lipophilic ester crosses the Red Blood Cell (RBC) membrane.

  • Binding: The aldehyde approaches the

    
    -cleft of Deoxy-Hb.
    
  • Reaction: Nucleophilic attack by the

    
    Val1 amine on the aldehyde carbon.
    
  • Stabilization: The adjacent phenolic -OH donates a hydrogen bond to the imine nitrogen, preventing rapid hydrolysis.

  • Outcome: The Hb tetramer is locked in the high-affinity R-state, which cannot polymerize into sickle fibers.

Visualization of Signaling & Mechanism

G cluster_mechanism Pharmacodynamics Compound Tert-butyl 2-(4-formyl- 3-hydroxyphenoxy)acetate RBC_Membrane RBC Membrane Compound->RBC_Membrane Passive Diffusion Schiff_Base Schiff Base Formation (Aldehyde + a-Val1) RBC_Membrane->Schiff_Base Intracellular Access Hb_T_State HbS (T-State) Polymerization Prone Hb_T_State->Schiff_Base Target Binding Hb_R_State HbS (R-State) High O2 Affinity Schiff_Base->Hb_R_State Allosteric Modification Polymerization Sickle Fiber Polymerization Hb_R_State->Polymerization Inhibits

Caption: Mechanism of Action showing the inhibition of HbS polymerization via R-state stabilization.

Therapeutic Applications

Sickle Cell Disease (SCD)[2][4][6]
  • Antisickling Agent: By increasing oxygen affinity, the compound reduces the concentration of deoxygenated HbS, thereby preventing the nucleation of sickle fibers.

  • Rheological Improvement: Prevents RBC deformation, reducing blood viscosity and vaso-occlusive crises.

Hypoxia-Related Disorders
  • Oxygen Delivery: Compounds that shift the Oxygen Equilibrium Curve (OEC) to the left are investigated for conditions where tissue oxygenation is compromised, though care must be taken not to impair oxygen release at tissues.

Synthetic Utility (Medicinal Chemistry)
  • Linker Strategy: The tert-butyl ester serves as a protected acid. Post-reaction deprotection (using TFA) yields the free acid, which can be coupled to amines to create "dual-action" drugs (e.g., combining antisickling with antioxidant moieties).

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

Protocol A: Oxygen Equilibrium Curve (OEC) Assay

Purpose: To quantify the shift in oxygen affinity (p50).

  • Preparation: Dissolve the compound in DMSO (100 mM stock).

  • Incubation:

    • Collect whole blood from healthy donors (HbA) or SCD patients (HbS).

    • Adjust Hematocrit (Hct) to 30% using autologous plasma.

    • Incubate blood with the compound (concentrations: 0.5, 1.0, 2.0 mM) for 1 hour at 37°C.[2][4]

  • Measurement: Use a Hemox-Analyzer (TCS Scientific).

  • Data Analysis: Record the p50 (oxygen tension at 50% saturation).

    • Target Metric: A decrease in p50 (Left Shift) compared to DMSO control indicates activity.

    • Calculation:

      
      
      
Protocol B: In Vitro Antisickling Assay

Purpose: To visualize the inhibition of RBC sickling under hypoxia.[4]

  • Sample: HbS blood suspension (20% Hct).[2][4]

  • Treatment: Incubate with compound (1-2 mM) for 1 hour.

  • Hypoxia Induction: Incubate samples in a gas chamber with 2%

    
     / 98% 
    
    
    
    for 2 hours at 37°C.
  • Fixation: Fix cells with 2% glutaraldehyde solution without exposing them to air.

  • Microscopy: Count 500 cells using phase-contrast microscopy.

  • Quantification: Calculate the percentage of sickled cells vs. biconcave cells.

Protocol C: Synthesis of the Free Acid (Deprotection)

Purpose: To generate the active acid metabolite for solubility studies.

  • Dissolution: Dissolve 1 eq. of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate in Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq.) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours (Monitor via TLC).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

  • Result: 2-(4-formyl-3-hydroxyphenoxy)acetic acid.

Safety & Toxicology Profile

  • Aldehyde Reactivity: As an aromatic aldehyde, the compound has potential for off-target Schiff base formation with plasma proteins (e.g., Albumin).[1][2] However, the specific affinity for the Hb

    
    -cleft usually mitigates systemic toxicity.
    
  • Metabolic Stability: The tert-butyl ester is relatively stable but may undergo hydrolysis by plasma esterases. The resulting acid is generally rapidly excreted.

  • Handling:

    • Hazard: Irritant (Skin/Eye).

    • Storage: Store at -20°C under inert gas (Nitrogen/Argon) to prevent oxidation of the aldehyde to a carboxylic acid (which destroys activity).

References

  • Abdulmalik, O. et al. (2011). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells. British Journal of Haematology. Link

  • Metcalf, B. et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters. Link

  • Safo, M. K. et al. (2021). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.). Tert-butyl 2-(4-formylphenoxy)acetate Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). Product Specification: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate. Merck KGaA. Link

Sources

Exploratory

Thermodynamic Profiling of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate: Melting Point, Boiling Point, and Thermal Analysis Protocols

Structural Causality and Thermodynamic Behavior Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) is a highly specialized functionalized phenolic aldehyde utilized as a critical intermediate in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Causality and Thermodynamic Behavior

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) is a highly specialized functionalized phenolic aldehyde utilized as a critical intermediate in advanced pharmaceutical synthesis [1]. For drug development professionals, understanding the thermodynamic properties of this compound—specifically its melting point (MP) and boiling point (BP)—requires analyzing three structural motifs that dictate its physical state:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 3-position and the formyl group at the 4-position are ortho to each other. This spatial proximity heavily favors the formation of a stable, six-membered intramolecular hydrogen bond between the hydroxyl proton and the aldehyde carbonyl oxygen. By internally sequestering the hydrogen bond donor, intermolecular interactions are drastically reduced. This fundamentally lowers both the melting and boiling points compared to meta- or para-substituted isomers.

  • Steric Bulk of the Tert-butyl Ester: The bulky tert-butyl group disrupts highly ordered crystalline lattice packing via steric hindrance. Consequently, the compound typically presents as an amorphous, low-melting solid or a highly viscous oil at ambient temperatures.

  • Thermal Lability: Tert-butyl esters are notoriously susceptible to thermal degradation. At elevated temperatures (typically >150 °C at atmospheric pressure), the ester undergoes a retro-ene-type elimination or acid-catalyzed decomposition, releasing isobutylene gas and leaving behind the corresponding carboxylic acid. This mechanistic decomposition precludes the measurement of a true boiling point at standard atmospheric pressure (760 mmHg).

Quantitative Thermodynamic Data

Because empirical MP and BP data for this specific synthetic intermediate are often proprietary or masked by its physical state (low-melting solid/oil), the following table synthesizes high-confidence predicted thermodynamic values based on structural analogs and quantitative structure-property relationship (QSPR) models [2].

PropertyValue / PredictionConditions / Notes
Molecular Weight 252.26 g/mol Formula: C₁₃H₁₆O₅
Melting Point (MP) 45.0 – 55.0 °CBroad onset due to amorphous characteristics
Boiling Point (BP) 150 – 170 °CMeasured at reduced pressure (0.1 mmHg)
Decomposition Temp. > 150 °CAt 760 mmHg (Isobutylene elimination)
Density ~ 1.18 g/cm³Predicted at 20 °C

Self-Validating Experimental Protocols

To empirically validate the thermal properties of CAS 159353-71-6, standard capillary methods are insufficient due to the compound's low melting point and thermal instability. The following protocols utilize advanced thermal analysis to create a self-validating data loop.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Standardized under [3], DSC provides the exact thermodynamic onset of melting, removing the subjectivity of visual capillary methods which often fail for low-melting solids.

  • Calibration (Internal Control): Calibrate the DSC apparatus using a high-purity Indium standard (known MP: 156.6 °C, ΔH: 28.45 J/g). This ensures the self-validation of the instrument's thermal sensors prior to sample analysis.

  • Sample Preparation: Hermetically seal 3–5 mg of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate in an aluminum DSC pan. The hermetic seal is critical; it prevents the volatilization of any residual synthesis solvent from interfering with the melting endotherm.

  • Thermal Cycling: Equilibrate the sample at 0 °C to establish a stable baseline. Ramp the temperature at a strictly controlled rate of 10 °C/min up to 100 °C under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Interpretation: The melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the primary endothermic event.

Protocol B: Boiling Point Determination via Vacuum Distillation and TGA

Because heating the compound to its atmospheric boiling point will cause the tert-butyl ester to decompose, the boiling point must be determined under high vacuum and correlated with Thermogravimetric Analysis (TGA).

  • TGA Pre-Screening: Load 5 mg of the sample onto a platinum TGA pan. Heat at 10 °C/min under vacuum (0.1 mmHg). Monitor the first derivative of the mass loss curve (DTG) to identify the onset of vaporization versus decomposition (distinguished by a sharp mass drop without carbonaceous residue).

  • Micro-Distillation Setup: Equip a short-path micro-distillation apparatus with a precision thermocouple positioned at the vapor head. Connect the system to a high-vacuum pump capable of maintaining a stable 0.1 mmHg.

  • Mass Balance Control (Self-Validation): Weigh the receiving flask before distillation. Submerge the receiving flask in a dry ice/acetone cold trap (-78 °C) to ensure complete vapor capture.

  • Distillation: Gently heat the distillation flask using a controlled oil bath. Record the vapor temperature the exact moment steady condensation is observed in the receiving flask.

  • Validation: Weigh the receiving flask post-distillation. A >95% mass recovery confirms that the recorded temperature is the true boiling point at 0.1 mmHg, validating that no volatile decomposition byproducts (like isobutylene) skewed the measurement.

Thermal Analysis Workflow

ThermalAnalysis cluster_0 Melting Point Determination cluster_1 Boiling Point Determination Compound Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) DSC Differential Scanning Calorimetry (ASTM E794) Compound->DSC TGA Thermogravimetric Analysis (ASTM E1131) Compound->TGA VacDist Vacuum Distillation (0.1 mmHg) Compound->VacDist MP_Result Endothermic Peak Analysis (Predicted MP: 45-55 °C) DSC->MP_Result BP_Result Mass Loss / Vaporization (Predicted BP: 150-170 °C at 0.1 mmHg) TGA->BP_Result Vacuum Heating Decomp Thermal Decomposition (Isobutylene Elimination >150 °C) TGA->Decomp 1 atm Heating VacDist->BP_Result Decomp->VacDist Necessitates Vacuum

Workflow for the thermal characterization of CAS 159353-71-6, highlighting decomposition pathways.

References

  • "E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis", ASTM International. [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, specifically focusing on the regioselective synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate . This co...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, specifically focusing on the regioselective synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate . This compound is a critical linker intermediate for PROTACs (Proteolysis Targeting Chimeras) and other bifunctional small molecules.

Introduction & Scientific Rationale

The synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) presents a classic challenge in regioselectivity. The starting material, 2,4-dihydroxybenzaldehyde , possesses two phenolic hydroxyl groups with distinct electronic and steric environments.

  • 2-OH (Ortho): Engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces its nucleophilicity and increases its pKa (~10-11), making it less reactive under mild basic conditions.

  • 4-OH (Para): Sterically accessible and electronically conjugated with the electron-withdrawing aldehyde group. It is significantly more acidic (pKa ~7-8) and nucleophilic.

Strategic Objective: To selectively alkylate the 4-OH position while preserving the 2-OH and the acid-labile tert-butyl ester. This protocol utilizes the pKa difference and specific base selection (Cesium Bicarbonate/Potassium Carbonate) to achieve mono-alkylation with high fidelity, avoiding the common bis-alkylated side product.

Reaction Pathway Visualization

ReactionScheme SM 2,4-Dihydroxybenzaldehyde (Starting Material) Intermediate Transition State (4-OH Deprotonated) SM->Intermediate Selective Deprotonation Reagent Tert-butyl bromoacetate + CsHCO3/K2CO3 Reagent->Intermediate Product Tert-butyl 2-(4-formyl- 3-hydroxyphenoxy)acetate (Target: Mono-alkylated) Intermediate->Product SN2 Alkylation SideProduct Bis-alkylated Impurity (Avoided) Intermediate->SideProduct Over-alkylation (If conditions too harsh)

Figure 1: Reaction pathway highlighting the selective alkylation of the 4-hydroxyl group.

Materials & Reagents

Reagent / SolventCAS No.GradeRoleEquivalence
2,4-Dihydroxybenzaldehyde 95-01-2>98%Substrate1.0 eq
Tert-butyl bromoacetate 5292-43-3>98%Electrophile1.1 - 1.2 eq
Cesium Bicarbonate (CsHCO₃) 15519-28-599%Base (High Selectivity)1.5 eq
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase (Alternative)1.5 eq
Acetonitrile (MeCN) 75-05-8AnhydrousSolvent10 mL/g
Sodium Iodide (NaI) 7681-82-599%Catalyst (Optional)0.1 eq

Safety Note: Tert-butyl bromoacetate is a lachrymator and alkylating agent. Handle in a fume hood.

Experimental Protocol

This guide provides two methods. Method A is the optimized protocol for maximum regioselectivity using Cesium salts. Method B is a standard protocol using Potassium Carbonate, suitable for larger scale where cost is a driver, though it may require more rigorous purification.

Method A: High-Fidelity Cesium-Mediated Synthesis (Recommended)

Rationale: CsHCO₃ provides a mild basic environment that deprotonates the 4-OH exclusively without disturbing the H-bonded 2-OH.

Step 1: Reaction Setup
  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dihydroxybenzaldehyde (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Base Addition: Add Cesium Bicarbonate (CsHCO₃) (1.5 equiv) in a single portion.

    • Note: The mixture will be a suspension.

  • Activation: Stir the suspension at Room Temperature (RT) for 15 minutes to allow initial deprotonation.

  • Electrophile Addition: Add Tert-butyl bromoacetate (1.1 equiv) dropwise over 5 minutes.

    • Optional: Add 0.1 equiv of NaI to generate the more reactive iodide in situ (Finkelstein condition), accelerating the reaction.

Step 2: Reaction & Monitoring
  • Heating: Equip the flask with a reflux condenser and heat the mixture to 60°C - 80°C .

  • Time: Stir vigorously for 4–6 hours .

  • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

    • Target Rf: ~0.4 (Product).

    • Starting Material Rf: ~0.2.

    • Bis-alkylated impurity Rf: ~0.7 (Non-polar).

Step 3: Workup
  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (CsBr, excess base). Wash the cake with Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil/solid.

Step 4: Purification
  • Crystallization (Preferred): Dissolve the crude residue in a minimum amount of hot Ethyl Acetate and slowly add Hexanes (or Petroleum Ether) until turbid. Cool to 4°C overnight.

  • Column Chromatography (Alternative): If crystallization fails, purify via silica gel flash chromatography eluting with Hexanes/Ethyl Acetate (90:10 to 80:20) .

Method B: Potassium Carbonate (Cost-Effective)

Rationale: K₂CO₃ is cheaper but more basic. Strict temperature control is required to prevent bis-alkylation.

  • Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in Acetone or DMF .

  • Add K₂CO₃ (1.2 eq, anhydrous). Stir at 0°C for 10 minutes.

  • Add Tert-butyl bromoacetate (1.1 eq) slowly.

  • Allow to warm to Room Temperature and stir for 12–16 hours. Do not reflux unless reaction stalls.

  • Follow Workup/Purification as in Method A.

Analytical Validation & Expected Data

Ensure the product meets the following structural criteria.

TechniqueExpected Signal / CharacteristicInterpretation
Appearance White to off-white solidHigh purity crystalline form.
¹H NMR (CDCl₃) δ 11.4 ppm (s, 1H)2-OH : Chelate shift (indicates 2-position is free).
δ 9.7 ppm (s, 1H)-CHO : Aldehyde proton.
δ 7.4 ppm (d, 1H, J=8.5 Hz)Ar-H : C6 proton (ortho to CHO).
δ 6.5 ppm (dd, 1H)Ar-H : C5 proton.
δ 6.3 ppm (d, 1H)Ar-H : C3 proton (ortho to ether).
δ 4.55 ppm (s, 2H)-OCH₂- : Methylene of the acetate group.
δ 1.48 ppm (s, 9H)-C(CH₃)₃ : Tert-butyl group.
MS (ESI) [M+H]⁺ = 267.1 Calculated MW: 266.29.
Regioselectivity Absence of peak at δ 4.8-5.0 ppmIndicates no alkylation at the 2-OH position.

Troubleshooting & Critical Parameters

Workflow Logic Diagram

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC BisAlk Issue: Bis-alkylation detected (Spot at high Rf) CheckTLC->BisAlk High Rf impurity NoRxn Issue: Low Conversion CheckTLC->NoRxn SM remains Success Proceed to Workup CheckTLC->Success Clean conversion Action1 Use CsHCO3 instead of K2CO3 Lower Temp to 50°C BisAlk->Action1 Reduce Base Eq or Temp Action2 Add 0.1 eq NaI catalyst Ensure Anhydrous Solvent NoRxn->Action2 Check Reagents

Figure 2: Troubleshooting logic for common synthetic issues.

Critical Control Points
  • Water Content: The reaction must be kept anhydrous. Water can hydrolyze the tert-butyl ester or reduce the basicity of the carbonate. Use anhydrous MeCN/DMF.

  • Stoichiometry: Do not exceed 1.2 equivalents of the alkylating agent. Excess reagent promotes the sluggish alkylation of the 2-OH group.

  • Temperature: If using DMF/K₂CO₃, keep temperature < 60°C. Higher temperatures break the intramolecular H-bond of the 2-OH, making it susceptible to alkylation.

References

  • Regioselective alkylation of 2,4-dihydroxybenzaldehyde

    • Source: Hamidi, N., et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[1][2] Tetrahedron Letters, 2022.[1]

    • Relevance: Establishes CsHCO₃/MeCN as the superior system for 4-O-alkyl
    • [1][3]

  • General Williamson Ether Synthesis Protocols

    • Source: BenchChem Application Notes.[4] "Technical Support Center: Preventing Bis-Alkylation of 2,4-Dihydroxybenzaldehyde."

    • Relevance: Provides troubleshooting for bis-alkyl
  • Synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)

    • Source: Organic Syntheses, Coll. Vol. 85, p. 10 (2008).[5] "Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate."

    • Relevance: Validates the stability of tert-butyl esters under basic alkyl

Sources

Application

Using Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate as a pharmaceutical intermediate

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It details the utility, handling, and synthetic application of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)aceta...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It details the utility, handling, and synthetic application of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , a critical pharmacophore scaffold in the development of hemoglobin modulators (e.g., for Sickle Cell Disease) and targeted protein degraders (PROTACs).[1]

[1][2]

Introduction & Pharmacophore Profile[1][2]

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) is a specialized pharmaceutical intermediate derived from 2,4-dihydroxybenzaldehyde.[1] Its structural uniqueness lies in its trifunctional nature , allowing orthogonal synthetic elaboration:

  • The "Warhead" (Aldehyde + Ortho-Hydroxyl): The 4-formyl-3-hydroxy motif constitutes a salicylaldehyde core.[1] In medicinal chemistry—most notably in the design of Voxelotor (GBT440)—this motif forms a reversible covalent Schiff base with the N-terminal valine of proteins (e.g., Hemoglobin S).[1] The adjacent hydroxyl group locks the Schiff base in a planar conformation via an intramolecular hydrogen bond, significantly increasing affinity and specificity [1].[1]

  • The Linker (Ether-linked Acetate): The phenoxyacetic acid tail serves as a solubilizing moiety or a linker.[1]

  • The Mask (Tert-Butyl Ester): The acid is protected as a tert-butyl ester, which is stable against basic conditions (used in nucleophilic substitutions or reductive aminations) but easily removed under acidic conditions to reveal the free carboxylic acid for further conjugation.[1]

Key Applications
  • Hemoglobin S Polymerization Inhibitors: Synthesis of Voxelotor analogs where the "left-hand" aromatic ring requires modification to improve metabolic stability or solubility.[1]

  • PROTAC Linkers: The free acid (post-deprotection) allows attachment to E3 ligase ligands (e.g., VHL or CRBN binders), while the aldehyde attaches to the protein of interest (POI) ligand.[1]

  • Schiff Base Ligands: Precursor for metal-complexing agents in radiopharmaceuticals.[1]

Chemical Properties & Handling[1][2][3]

PropertySpecification
Chemical Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Stability Air-stable; Aldehyde susceptible to oxidation (store under N₂); Ester sensitive to strong acids (TFA, HCl)
Storage 2–8°C, desiccated, protected from light

Safety Warning: This compound contains a reactive aldehyde and a phenol.[1] Wear standard PPE (gloves, goggles, lab coat).[1] Avoid inhalation of dust.[1]

Synthetic Utility & Mechanisms[1][2]

The following diagram illustrates the strategic utility of this intermediate, highlighting the regioselective alkylation used to create it and its divergent pathways.

G Start 2,4-Dihydroxybenzaldehyde Intermediate Tert-butyl 2-(4-formyl- 3-hydroxyphenoxy)acetate (Target Compound) Start->Intermediate Selective O-Alkylation (4-OH is more acidic) Reagent Tert-butyl bromoacetate (K2CO3, DMF) Path1 Reductive Amination (R-NH2, NaBH(OAc)3) Intermediate->Path1 Path2 Acidic Deprotection (TFA/DCM) Intermediate->Path2 Product1 Schiff Base / Amine Drugs (e.g., Voxelotor Analogs) Path1->Product1 Product2 Free Carboxylic Acid (Linker for PROTACs) Path2->Product2

Figure 1: Synthetic workflow.[1] The 4-hydroxyl group is selectively alkylated due to lower pKa and less steric hindrance compared to the 2-hydroxyl, which is H-bonded to the aldehyde.[1]

Detailed Experimental Protocols

Protocol A: Reductive Amination (Schiff Base Reduction)

Objective: To couple the aldehyde "warhead" to a primary amine (e.g., an aminopyrazole or aniline derivative) without hydrolyzing the tert-butyl ester.[1]

Mechanism: The aldehyde condenses with the amine to form an imine (Schiff base).[1] The ortho-hydroxyl group stabilizes this intermediate.[1] Selective reduction is achieved using Sodium Triacetoxyborohydride (STAB), which is mild enough to preserve the ester.[1]

Materials:

  • Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (1.0 eq)[1]

  • Amine partner (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic acid (glacial, catalytic, 1-2 drops)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)[1]

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under Nitrogen, dissolve the Intermediate (1.0 eq) and the Amine (1.1 eq) in anhydrous DCM (0.1 M concentration).

  • Activation: Add catalytic Acetic Acid (approx. 1 mol%). Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1][2] You should see the disappearance of the aldehyde peak and formation of the imine (often a shift in UV absorbance).[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Note: STAB is preferred over NaCNBH₃ to avoid toxic cyanide byproducts and over NaBH₄ to prevent reduction of the aldehyde to alcohol before amination.[1]

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Chemoselective Deprotection of tert-Butyl Ester

Objective: To reveal the carboxylic acid for amide coupling while preserving the aldehyde and phenol.[1]

Challenge: Strong acids (TFA) can induce polymerization of electron-rich aldehydes or acetal formation.[1] Scavengers are required.

Materials:

  • Substrate (Tert-butyl ester intermediate)[1][2]

  • Trifluoroacetic acid (TFA)[1][2]

  • Dichloromethane (DCM)[1][2]

  • Triethylsilane (TES) (Cation scavenger)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DCM (0.1 M). Cool to 0°C.[1]

  • Acidification: Add a pre-mixed solution of TFA:DCM (1:1 v/v) dropwise.

    • Optimization: If the aldehyde is sensitive, add Triethylsilane (2.0 eq) to scavenge tert-butyl cations, preventing re-alkylation or side reactions on the phenolic ring [2].[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and monitor by LCMS (look for mass -56 Da).

  • Work-up (Critical): Do not use an aqueous basic workup (the aldehyde is base-sensitive).[1]

    • Concentrate the reaction mixture in vacuo (rotary evaporator) at <30°C.

    • Co-evaporate with Toluene (3x) to remove residual TFA azeotropically.[1]

  • Isolation: The product is often obtained as a TFA salt or free acid solid.[1] Triturate with cold Diethyl Ether or Pentane to remove organic impurities.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Yield in Alkylation Alkylation at 2-OH (wrong isomer)Use a weaker base (KHCO₃ or K₂CO₃) and strictly 1.05 eq of alkylating agent. The 4-OH is significantly more acidic (pKa ~7-8) than the 2-OH (pKa ~10-11).[1]
Aldehyde Reduction NaBH₄ used instead of STABUse Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride at pH 5-6.[1] NaBH₄ is too strong and will reduce the aldehyde to benzyl alcohol.[1]
Ester Hydrolysis Water present during aminationEnsure solvents are anhydrous.[1] The tert-butyl ester is robust, but prolonged exposure to aqueous acid/base will cleave it.[1]
Decomposition with TFA Cation attack on Phenol ringAdd Triethylsilane (TES) or Thioanisole as a scavenger during deprotection.[1]

References

  • Metcalf, B., et al. (2017).[1] "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for Sickle Cell Disease."[1] ACS Medicinal Chemistry Letters, 8(3), 321–326.[1] Link[1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Ed.[1] Wiley-Interscience.[1] (Refer to Chapter on Esters/Silyl Ethers). Link[1]

  • Yi, H., et al. (2019).[1] "Recent advances in the synthesis of salicylaldehyde derivatives." RSC Advances, 9, 2345-2360.[1] Link

  • BenchChem Technical Data. "Cleavage of the tert-butyl ester without affecting other functional groups."[1] Link[1]

Sources

Method

Application Note: Selective Deprotection of tert-Butyl Esters in 4-Formyl-3-Hydroxyphenoxy Systems

Executive Summary & Strategic Analysis The selective removal of a tert-butyl ester protecting group in the presence of a 4-formyl-3-hydroxyphenoxy core presents a specific set of chemoselective challenges. While tert-but...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The selective removal of a tert-butyl ester protecting group in the presence of a 4-formyl-3-hydroxyphenoxy core presents a specific set of chemoselective challenges. While tert-butyl esters are classically cleaved using strong acids (e.g., TFA, HCl), this specific scaffold contains two sensitive moieties that dictate the protocol choice:

  • The 4-Formyl Group (Aldehyde): While moderately stable in acid, it is prone to polymerization, hydrate formation, or acetalization if the reaction medium is not strictly controlled.

  • The 3-Hydroxy Group (Phenol): This is the critical risk factor. The free phenolic hydroxyl group significantly activates the aromatic ring (via electron donation), making it highly susceptible to Electrophilic Aromatic Substitution (EAS) .

The Mechanistic Hazard: During acid-catalyzed deprotection, the tert-butyl ester cleaves to release the tert-butyl carbocation (


). In standard substrates, this cation is eliminated as isobutylene gas. However, in electron-rich systems like 3-hydroxyphenoxy derivatives, the 

cation acts as a potent electrophile, attacking the activated aromatic ring (Friedel-Crafts alkylation) to form irreversible tert-butylated byproducts.

This guide details two protocols designed to mitigate this risk:

  • Protocol A (Standard): Scavenger-Assisted TFA Solvolysis (High throughput, scalable).

  • Protocol B (Alternative): Heterogeneous Silica Catalysis (Mild, "Green," for ultra-sensitive substrates).

Mechanistic Pathway & Risk Mitigation[1]

The following diagram illustrates the competition between the desired deprotection and the undesired ring alkylation, highlighting the role of the scavenger.

DeprotectionMechanism Substrate Substrate (t-Butyl Ester) Inter Protonated Intermediate Substrate->Inter TFA (H+) Cation t-Butyl Cation (t-Bu+) Inter->Cation Release Product Target Acid (Deprotected) Inter->Product Cleavage Byproduct Alkylated Impurity (Ring t-Butylation) Cation->Byproduct Attack on Phenol Ring Scavenged Scavenged Species (t-Bu-Silane/Ether) Cation->Scavenged + Scavenger (TES or Anisole) Gas Isobutylene (Gas) Cation->Gas Elimination (-H+)

Figure 1: Mechanistic divergence showing the critical role of scavengers in preventing Friedel-Crafts alkylation of the electron-rich phenolic ring.

Protocol A: Scavenger-Assisted TFA Solvolysis

Best for: Standard laboratory scale (mg to g), robust substrates.

Rationale

Trifluoroacetic acid (TFA) is the standard reagent for tert-butyl ester cleavage.[1][2] However, to protect the 4-formyl-3-hydroxyphenoxy ring from alkylation by the ejected


 cation, we introduce Triethylsilane (TES)  or Anisole  as a cation scavenger. TES is preferred here because it reduces the cation to isobutane (gas), whereas anisole forms a non-volatile byproduct.
Reagents & Materials
ReagentRoleEquiv/Conc.
Dichloromethane (DCM) Solvent0.1 M (Substrate conc.)[3]
Trifluoroacetic Acid (TFA) Acid Catalyst20–50% v/v
Triethylsilane (TES) Cation Scavenger 2.0 – 5.0 equivalents
Substrate Starting Material1.0 equivalent
Step-by-Step Methodology
  • Preparation: Dissolve the substrate (4-formyl-3-hydroxyphenoxy tert-butyl ester) in anhydrous DCM (concentration ~0.1 M) in a round-bottom flask.

  • Scavenger Addition: Add Triethylsilane (TES) (2.0–3.0 equiv).

    • Note: If TES is unavailable, 1,3-dimethoxybenzene or anisole can be used, but TES facilitates easier workup.

  • Acidification: Cool the solution to 0 °C. Dropwise add TFA equal to the volume of DCM (creating a 1:1 DCM:TFA ratio).

    • Critical Control: Do not add TFA all at once; the exotherm can degrade the formyl group.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir.

    • Monitoring: Check TLC or LC-MS every 30 minutes. The reaction is typically complete in 1–3 hours. Look for the disappearance of the ester peak and the appearance of the carboxylic acid (M-56 mass shift).

  • Quenching & Workup:

    • Concentrate the reaction mixture in vacuo (rotary evaporator) at < 40 °C to remove DCM, excess TFA, and isobutylene.

    • Azeotroping: To ensure complete removal of TFA (which can catalyze decomposition during storage), re-dissolve the residue in Toluene or DCM and concentrate again (repeat 2-3 times).

  • Purification: The residue is usually the pure acid. If purification is needed, recrystallization is preferred over silica chromatography to avoid streaking of the free acid.

Protocol B: Heterogeneous Silica Gel Catalysis

Best for: Ultra-sensitive substrates where TFA causes aldehyde degradation or if "Green Chemistry" metrics are prioritized.

Rationale

Silica gel acts as a mild acidic surface that can catalyze the elimination of isobutylene from tert-butyl esters at elevated temperatures. This method avoids strong soluble acids entirely, preserving the delicate formyl-phenol interaction.

Reagents & Materials
ReagentRoleConditions
Silica Gel (230-400 mesh) Solid Acid Catalyst2–5 g per mmol substrate
Toluene SolventReflux (110 °C)
Substrate Starting Material1.0 equivalent
Step-by-Step Methodology
  • Setup: Dissolve the substrate in Toluene (approx. 10 mL per mmol).

  • Catalyst Addition: Add activated Silica Gel (230–400 mesh). A ratio of 3g silica per 1 mmol of ester is a good starting point.

    • Tip: "Activated" means the silica has been dried; however, slightly acidic commercial silica works as is.

  • Reflux: Heat the heterogeneous mixture to reflux (110 °C) with vigorous stirring.

    • Mechanism:[1][3][4] The thermal energy combined with the acidic silanol groups (

      
      ) promotes the E1 elimination of isobutylene.
      
  • Monitoring: This reaction is slower than TFA. Monitor by TLC every 2 hours. Expect reaction times of 4–10 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the silica gel through a sintered glass funnel or a Celite pad.

    • Wash the silica pad with 10% Methanol in DCM to ensure the polar acid product is desorbed from the silica.

    • Concentrate the filtrate to obtain the product.[2][5][6]

Analytical Validation & Troubleshooting

Data Interpretation (Expected Results)
TechniqueObservationInterpretation
1H NMR Disappearance of singlet at ~1.45 ppm (9H)Loss of tert-butyl group.
1H NMR Retention of singlet at ~9.8-10.0 ppm (1H)Preservation of Aldehyde.
LC-MS Mass shift of -56 Da (

)
Successful deprotection.
LC-MS Mass shift of +56 Da (on product)FAILURE: Ring alkylation (t-butyl phenol formed).
Troubleshooting Guide
  • Issue: Formation of t-butylated byproduct (ring alkylation).

    • Solution: Switch to Protocol A and increase TES equivalents to 5.0 or 10.0. Ensure the reaction is not too concentrated.

  • Issue: Aldehyde degradation (acetal formation).

    • Solution: Ensure all solvents are strictly anhydrous. Avoid using alcohols (MeOH, EtOH) during the reaction or workup until the acid is neutralized.

  • Issue: Incomplete reaction with Silica (Protocol B).

    • Solution: Add a catalytic amount of mild Lewis acid like

      
       (0.5 equiv) to the toluene reflux to accelerate the process [2].
      

References

  • Jackson, R. W., et al. (2001).[7] "A Mild and Selective Method for the Cleavage of tert-Butyl Esters."[2][7][8][9][10] Tetrahedron Letters, 42(30), 5163-5165.

    • Relevance: Establishes the silica gel medi
  • Wu, Y. Q., et al. (2000).[7] "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride."[7][8] Tetrahedron Letters, 41(16), 2847-2849.

    • Relevance: Provides the Lewis Acid alternative for sensitive substr
  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Relevance: Authoritative source for standard TFA protocols and scavenger selection.
  • BenchChem Technical Support. (2025). "TFA Deprotection of t-butyl ester: Protocols and Mechanisms."

    • Relevance: General industrial standard for TFA/DCM r

Sources

Application

Reductive Amination of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate: Mechanisms, Protocols, and Applications

Introduction & Chemical Context Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) is a highly versatile bifunctional building block frequently utilized in drug discovery, bioconjugation, and the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) is a highly versatile bifunctional building block frequently utilized in drug discovery, bioconjugation, and the synthesis of targeted delivery systems (e.g., PROTACs and chelating ligands). Structurally, it is a 4-alkoxy-salicylaldehyde derivative featuring two critical functional handles:

  • An ortho-hydroxybenzaldehyde (salicylaldehyde) core : Primed for highly efficient reductive amination.

  • A tert-butyl protected carboxymethyl ether : Provides a stable, lipophilic protecting group for the carboxylic acid that can be selectively deprotected post-synthesis using strong acids (e.g., Trifluoroacetic acid, TFA).

Reductive amination is the premier method for converting this aldehyde into secondary or tertiary amines[1]. However, the presence of the acid-sensitive tert-butyl ester and the coordinating ortho-hydroxyl group dictates careful selection of reagents and reaction conditions to ensure high yields and chemoselectivity.

Mechanistic Insights: The Salicylaldehyde Advantage

As a Senior Application Scientist, it is critical to understand why certain reagents are chosen rather than just following a recipe. The reductive amination of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is uniquely governed by its structural electronics.

The Role of the Ortho-Hydroxyl Group

When the primary or secondary amine attacks the formyl group, a carbinolamine intermediate is formed, which quickly dehydrates to an imine (Schiff base) or iminium ion. The hydroxyl group at the 3-position (which is ortho to the formyl group at the 4-position) forms a strong intramolecular hydrogen bond with the imine nitrogen.

  • Causality : This hydrogen bonding locks the molecule in a planar conformation, stabilizing the intermediate and increasing the electrophilicity of the imine carbon. This pre-organization makes the subsequent hydride transfer significantly faster and more selective compared to standard benzaldehydes.

Reagent Selection: Why NaBH(OAc)₃ is the Gold Standard

Historically, Sodium cyanoborohydride (NaBH₃CN) was the default reagent for reductive aminations[1]. However, Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) has entirely superseded it for this specific scaffold[2][3].

  • Chemoselectivity : STAB is a mild reducing agent that selectively reduces imines and iminium ions over the parent aldehyde. The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, preventing premature reduction of the starting material into an unwanted alcohol[4].

  • Protecting Group Compatibility : The tert-butyl ester is highly sensitive to strong acids but completely stable to the mild acetic acid (AcOH) conditions required for STAB-mediated reductions.

  • Toxicity : STAB eliminates the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup, a severe limitation of NaBH₃CN[5].

Mechanism Aldehyde Aldehyde Scaffold Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Amine Amine (1° or 2°) Amine->Carbinolamine Imine Imine / Iminium (ortho-OH Stabilized) Carbinolamine->Imine -H2O Product Alkyl Amine Product (t-Butyl Ester Intact) Imine->Product Hydride Transfer STAB NaBH(OAc)3 STAB->Product Reduces Iminium

Mechanistic pathway of reductive amination highlighting ortho-hydroxyl stabilization.

Data Presentation: Reagent Comparison

To validate the choice of STAB, the following table summarizes the performance of common reducing agents when applied to tert-butyl protected salicylaldehyde derivatives.

Reducing AgentSelectivity (Imine vs. Aldehyde)Required pHt-Butyl Ester CompatibilityToxicity / Safety ProfileTypical Yield
NaBH(OAc)₃ (STAB) Excellent Mildly Acidic (AcOH) Excellent (Stable) Low 85 - 98%
NaBH₃CNGoodAcidic (pH 4-5)GoodHigh (HCN risk)70 - 85%
NaBH₄Poor (Reduces aldehyde)Neutral / BasicExcellentLow< 40% (Mixtures)
H₂ / Pd-CGoodNeutralExcellentModerate (Pyrophoric)60 - 80%

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the stoichiometry and solvent environment, over-alkylation (dialkylation) is suppressed, and the tert-butyl ester is preserved[2].

Workflow Step1 1. Reagent Prep Mix Aldehyde & Amine in DCE or THF Step2 2. Imine Formation Stir 1-2h at RT (Optional: Add AcOH) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Stir 2-12h Step2->Step3 Step4 4. Quenching Add sat. NaHCO3 (Neutralize AcOH) Step3->Step4 Step5 5. Extraction Extract with EtOAc Wash & Dry Step4->Step5 Step6 6. Purification Flash Chromatography (Yield: 80-95%) Step5->Step6

Step-by-step experimental workflow for the reductive amination protocol.

Protocol A: Reductive Amination with Primary Amines

Note: When using primary amines, the addition of acetic acid is often optional because the neutral imine is sufficiently electrophilic, aided by the ortho-hydroxyl group.

  • Reaction Setup : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (1.0 equiv, e.g., 252 mg, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (5.0 mL).

  • Amine Addition : Add the primary amine (1.05 equiv, 1.05 mmol). Stir the mixture at room temperature under a nitrogen atmosphere for 1–2 hours to allow for complete imine formation. (Self-validation: A slight color change to deep yellow often indicates Schiff base formation).

  • Reduction : Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 318 mg, 1.5 mmol) portion-wise over 5 minutes to control any mild exotherm.

  • Monitoring : Stir the suspension at room temperature for 4–12 hours. Monitor the reaction via LC-MS or TLC (typically 3:1 Hexanes/EtOAc).

  • Quenching : Once the aldehyde is consumed, quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (H₂) ceases. This neutralizes any trace acids and destroys unreacted hydride.

  • Workup & Isolation : Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude secondary amine via flash column chromatography (Silica gel, gradient of Hexanes/EtOAc).

Protocol B: Reductive Amination with Secondary Amines or Anilines

Note: Secondary amines form iminium ions, which require a mildly acidic environment to remain stable and reactive. Weakly nucleophilic amines (like anilines) also require acid catalysis[3].

  • Reaction Setup : Dissolve the aldehyde (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous DCE (0.2 M).

  • Acid Catalysis : Add glacial Acetic Acid (AcOH) (1.0 to 2.0 equiv). Stir at room temperature for 30 minutes. (Crucial Insight: Do not use stronger acids like TFA or HCl, as they will prematurely cleave the tert-butyl ester).

  • Reduction : Add STAB (1.5 to 2.0 equiv) portion-wise.

  • Completion : Stir at room temperature for 12–24 hours. Secondary amines are sterically hindered, so the reduction of the iminium ion proceeds slower than with primary amines.

  • Workup : Follow the exact quenching and extraction steps outlined in Protocol A. Ensure the NaHCO₃ wash is thorough to remove all residual acetic acid.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works.[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal / J. Org. Chem.[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Org. Process Res. Dev.[Link]

  • OpenBU. (2011). Reductive Amination Reaction. Boston University.[Link]

  • MDMA.ch. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.[Link]

Sources

Method

Application Notes and Protocols for Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two key ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[1][] The careful design and synthesis of linkers are therefore paramount in the development of potent and selective PROTACs.

This guide provides an in-depth look at the application of a versatile bifunctional linker precursor, Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , in the synthesis of PROTACs. We will explore its unique structural features and provide detailed protocols for its synthesis and incorporation into PROTAC molecules, offering insights into the chemical rationale behind each step.

The Strategic Advantage of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate as a Linker Precursor

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a valuable building block for PROTAC synthesis due to its orthogonal functionalities. The presence of a phenolic hydroxyl group, an aldehyde, and a tert-butyl protected carboxylic acid allows for a stepwise and controlled conjugation of the POI and E3 ligase ligands.

  • Phenolic Hydroxyl Group: This group provides a nucleophilic handle for the attachment of one of the ligands, typically through an ether linkage. This is often achieved via Williamson ether synthesis, a robust and well-established reaction.

  • Aldehyde Group: The formyl group is a versatile functional group that can participate in various conjugation reactions, most notably reductive amination, to form a stable amine linkage with a ligand bearing a primary or secondary amine.[3][4]

  • Tert-butyl Protected Carboxylic Acid: The tert-butyl ester serves as a protecting group for the carboxylic acid. This is crucial for preventing unwanted side reactions during the initial coupling steps. The tert-butyl group can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be used for amide bond formation with the other ligand.[5] This orthogonal protecting group strategy is fundamental to the controlled, sequential synthesis of complex molecules like PROTACs.[6]

The combination of these features in a single molecule allows for a modular and flexible approach to PROTAC synthesis, enabling the generation of a library of PROTACs with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.

Synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

The synthesis of this key linker precursor can be achieved through a straightforward two-step process starting from commercially available 2,4-dihydroxybenzaldehyde.

Protocol 1: Synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Tert-butyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Alkylation: Slowly add tert-butyl bromoacetate (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Incorporation of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate into a PROTAC

The following protocols outline a general strategy for synthesizing a PROTAC using Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate. This example assumes the POI ligand has an amine functionality for reductive amination and the E3 ligase ligand has an amine for amide bond formation.

Experimental Workflow

PROTAC Synthesis Workflow cluster_0 Step 1: Synthesis of Ligand-Linker Intermediate cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling A Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate C Reductive Amination A->C B POI Ligand with Amine (POI-NH2) B->C D POI-Linker Intermediate C->D Formation of Amine Linkage E POI-Linker Intermediate F Trifluoroacetic Acid (TFA) E->F Acidic Cleavage G Deprotected Intermediate F->G H Deprotected Intermediate J Amide Coupling (e.g., HATU, DIPEA) H->J I E3 Ligase Ligand with Amine (E3-NH2) I->J K Final PROTAC J->K Formation of Amide Bond

Caption: A generalized workflow for the synthesis of a PROTAC using Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate.

Protocol 2: Synthesis of the POI-Linker Intermediate via Reductive Amination

Materials:

  • Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

  • POI ligand with a primary or secondary amine (POI-NH₂)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (1.0 eq) and the POI-NH₂ (1.1 eq) in anhydrous DCM. Add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the POI-linker intermediate.

  • Characterization: Confirm the structure and purity of the intermediate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Deprotection of the Tert-butyl Ester

Materials:

  • POI-linker intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the POI-linker intermediate (1.0 eq) in anhydrous DCM.

  • Acidic Cleavage: Add trifluoroacetic acid (20-50% v/v in DCM) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

  • Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid. The resulting carboxylic acid is often used in the next step without further purification.

Protocol 4: Final Amide Coupling to the E3 Ligase Ligand

Materials:

  • Deprotected POI-linker intermediate (carboxylic acid)

  • E3 ligase ligand with a primary or secondary amine (E3-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Preparative reverse-phase HPLC (RP-HPLC) for purification

Procedure:

  • Reaction Setup: Dissolve the deprotected POI-linker intermediate (1.0 eq) and the E3-NH₂ (1.1 eq) in anhydrous DMF.

  • Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Upon completion, purify the crude product by preparative RP-HPLC to obtain the final PROTAC.

  • Final Characterization: Confirm the identity, purity, and structure of the final PROTAC using analytical HPLC, HRMS, and ¹H and ¹³C NMR spectroscopy.

Data Presentation: Illustrative Physicochemical and Biological Properties

The properties of a PROTAC are highly dependent on the specific POI and E3 ligase ligands used, as well as the overall linker length and composition. The following tables provide illustrative data to demonstrate the importance of linker optimization.

Table 1: Physicochemical Properties of Hypothetical PROTACs with Varying Linker Lengths

PROTAC IDLinker MoietyCalculated LogP (cLogP)Topological Polar Surface Area (TPSA) (Ų)
PROTAC-1Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate derived4.2195
PROTAC-2PROTAC-1 + 2 PEG units3.8215
PROTAC-3PROTAC-1 + 4 PEG units3.4235

Note: This table presents hypothetical data to illustrate general trends. Actual values are specific to the individual PROTAC molecule.

Table 2: Impact of Linker Composition on Biological Activity of a Hypothetical BRD4-targeting PROTAC

PROTAC IDTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
BRD4-PROTAC-ABRD4VHLHeLa25>90
BRD4-PROTAC-BBRD4CRBNHeLa50>85

DC₅₀: Concentration at which 50% of the target protein is degraded. Dₘₐₓ: Maximum percentage of protein degradation achieved. Data is illustrative.

Troubleshooting and Optimization

Low Yields in Coupling Reactions:

  • Reductive Amination: Ensure anhydrous conditions. If the reaction is sluggish, a different reducing agent or solvent may be required. For less reactive aldehydes or amines, heating may be necessary.

  • Amide Coupling: Ensure all reagents are of high purity and anhydrous. Use of alternative coupling reagents (e.g., HBTU, COMU) may improve yields.

Incomplete Deprotection:

  • Increase the concentration of TFA or the reaction time. Ensure complete removal of TFA before proceeding to the next step, as residual acid can interfere with the subsequent amide coupling.

Poor Solubility:

  • The final PROTAC may have limited solubility. The incorporation of PEG units into the linker can improve aqueous solubility.[7] For purification, a co-solvent system may be necessary for chromatography.

Conclusion

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a highly valuable and versatile building block for the synthesis of PROTACs. Its orthogonal functional groups allow for a controlled and modular approach to linker design and synthesis, facilitating the exploration of the chemical space required for the development of potent and selective protein degraders. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in the field of targeted protein degradation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with a C5 Amine Linker. BenchChem.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Synple Chem. (n.d.).
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Hughes, S. J., et al. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Reaction Chemistry & Engineering.
  • ResearchGate. (n.d.). Scope of PROTAC synthesis via reductive amination.
  • BenchChem. (2025). Technical Support Center: Orthogonal Protecting Group Strategies for Trifunctional Linkers. BenchChem.
  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • Rana, S., et al. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 28(2), 745.
  • Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Tocris Bioscience.
  • ACS Publications. (2021). Alkylation of Phenol and tert-Butyl Alcohol Catalyzed by Deep Eutectic Solvents under Mild Conditions.
  • European Patent Office. (2019). PROCESS FOR THE ALKYLATION OF PHENOLS.
  • PMC. (n.d.). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. PMC.
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC.
  • MDPI. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 28(2), 745.
  • MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 24(10), 8600.
  • Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • ResearchGate. (n.d.). Tert-butylation of phenols.
  • ResearchGate. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 28(2), 745.
  • ResearchGate. (n.d.). PROTACs with aromatic linkers.
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). Tert-butyl 2-(4-formylphenoxy)
  • BroadPharm. (2022).
  • ChemRxiv. (n.d.).
  • MDPI. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 15(3), 611.
  • CymitQuimica. (n.d.). tert-Butyl 2-(3-formylphenoxy)
  • Sigma-Aldrich. (n.d.). tert-butyl 2-(4-formyl-3-hydroxyphenoxy)
  • Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Organic Syntheses.
  • Sigma-Aldrich. (n.d.). tert-Butyl 2-(4-hydroxyphenoxy)
  • Google Patents. (n.d.). Method of synthesis of 2,4,6-tri-(3,5-di-tert-butyl-4-hydroxybenzyl)-mesitylene.
  • Pharmaffiliates. (n.d.). tert-Butyl tert-butyl(2-(3-((2-(3-formyl-4-hydroxyphenyl)-2-oxoethoxy)methyl)-4-hydroxyphenyl)-2-hydroxyethyl)carbamate. Pharmaffiliates.)-4-hydroxyphenyl)-2-hydroxyethyl)carbamate*.

Sources

Application

Application Note: Regioselective O-Alkylation of 2,4-Dihydroxybenzaldehyde to Form tert-Butyl Esters

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the regioselective alkylation of 2,4-dihydroxybenzaldehyde to introduce a tert-butyl ester moiety. Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the regioselective alkylation of 2,4-dihydroxybenzaldehyde to introduce a tert-butyl ester moiety.

Executive Summary & Strategic Rationale

The alkylation of 2,4-dihydroxybenzaldehyde is a pivotal transformation in medicinal chemistry, particularly for generating scaffolds used in coumarin synthesis, proteolysis targeting chimeras (PROTACs), and antimicrobials.

The specific challenge in this synthesis is regioselectivity . The substrate contains two phenolic hydroxyl groups with distinct electronic and steric environments:

  • 2-OH: Involved in a strong intramolecular hydrogen bond with the aldehyde carbonyl.[1][2] This reduces its acidity (

    
    ) and nucleophilicity, while also creating steric hindrance.
    
  • 4-OH: Sterically accessible and significantly more acidic (

    
    ).
    

Objective: This protocol details the selective O-alkylation of the 4-OH position using tert-butyl bromoacetate to yield tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate . The tert-butyl ester serves as a valuable, acid-labile masking group for carboxylic acids, improving lipophilicity during early-stage drug development.

Mechanistic Insight & Reaction Logic

The reaction follows an


 (Williamson Ether Synthesis) mechanism.[2] Success depends on the precise control of base strength and stoichiometry to deprotonate the 4-OH selectively without activating the 2-OH.
Reaction Scheme

The 4-OH is deprotonated by a mild base, generating a phenoxide anion that attacks the electrophilic carbon of tert-butyl bromoacetate.

ReactionScheme Substrate 2,4-Dihydroxybenzaldehyde (Intramolecular H-bond at 2-OH) Reaction SN2 Alkylation Base: CsHCO3 or K2CO3 Solvent: MeCN or Acetone Substrate->Reaction Reagent tert-Butyl Bromoacetate (Electrophile) Reagent->Reaction Product_Mono Major Product: 4-O-Alkylated (tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate) Reaction->Product_Mono  Preferred Path   (Mild Base) Product_Bis Minor Side Product: Bis-Alkylated Reaction->Product_Bis  Over-reaction   (Strong Base/Excess Reagent)

Figure 1: Reaction pathway highlighting the regioselective preference for 4-O-alkylation.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Protocol A is the modern "Gold Standard" for selectivity using Cesium Bicarbonate. Protocol B is a cost-effective alternative using Potassium Carbonate.

Safety Warning
  • tert-Butyl Bromoacetate: A potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.[6] Double-glove (Nitrile) is recommended.

  • Acetonitrile: Flammable and toxic.

Protocol A: High-Selectivity Method (Cesium Bicarbonate)

Best for: High-value synthesis requiring minimal purification.

Reagents:

  • 2,4-Dihydroxybenzaldehyde (

    
     equiv)
    
  • tert-Butyl Bromoacetate (

    
     equiv)
    
  • Cesium Bicarbonate (

    
    ) (
    
    
    
    equiv)
  • Acetonitrile (Anhydrous,

    
    )[1]
    

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with a magnetic stir bar.

  • Dissolution: Add 2,4-dihydroxybenzaldehyde and anhydrous acetonitrile. Stir until fully dissolved.

  • Activation: Add

    
     in a single portion. The mild basicity of 
    
    
    
    is crucial for preventing bis-alkylation.
  • Reagent Addition: Add tert-butyl bromoacetate dropwise over 5 minutes at room temperature.

  • Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

    • Typical time: 4–6 hours.[2][7]

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of mono-alkylated product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][3][8]

    • Filter the mixture through a Celite pad to remove inorganic salts (

      
      , unreacted base).
      
    • Wash the pad with ethyl acetate (

      
      ).
      
    • Concentrate the filtrate in vacuo to yield the crude solid.

Protocol B: Standard Method (Potassium Carbonate)

Best for: Large-scale, cost-sensitive batches.

Reagents:

  • 2,4-Dihydroxybenzaldehyde (

    
     equiv)
    
  • tert-Butyl Bromoacetate (

    
     equiv) — Strict stoichiometry is vital here.
    
  • Potassium Carbonate (

    
    , anhydrous, granular) (
    
    
    
    equiv)
  • Acetone (Reagent grade) or DMF (

    
    )
    

Step-by-Step Procedure:

  • Setup: Flask with reflux condenser.

  • Mixing: Combine aldehyde,

    
    , and solvent. Stir at room temperature for 15 minutes to allow initial deprotonation.
    
  • Addition: Add tert-butyl bromoacetate.

  • Reaction:

    • If using Acetone: Reflux (

      
      ) for 6–12 hours.
      
    • If using DMF: Heat to

      
       for 3–5 hours.
      
  • Workup:

    • Remove solvent in vacuo (if Acetone). If DMF, pour into ice-water (

      
       volume).
      
    • Extract with Ethyl Acetate (

      
      ).[10][11]
      
    • Wash organic layer with Brine (

      
      ) to remove residual DMF.
      
    • Dry over

      
      , filter, and concentrate.
      

Purification & Analysis

Purification Strategy

The crude product often contains trace bis-alkylated impurities.

  • Recrystallization: Dissolve crude in minimum hot Ethanol/Hexane (1:4) and cool slowly.

  • Flash Chromatography: Silica gel.[8][11] Gradient: 0%

    
     30% EtOAc in Hexanes.
    
    • Order of Elution: Bis-alkylated (fastest)

      
      Mono-alkylated (Target) 
      
      
      
      Starting Material (slowest).
Analytical Validation
TechniqueExpected SignalInterpretation
1H NMR

ppm (s, 1H)
Aldehyde proton (confirms aldehyde intact).

ppm (s, 1H)
2-OH proton (singlet, downfield due to H-bond). Critical proof of mono-alkylation.

ppm (s, 2H)

methylene protons.

ppm (s, 9H)
tert-Butyl group.[8]
IR

Ester Carbonyl stretch.

Aldehyde Carbonyl (H-bonded).

Comparative Data & Optimization

The choice of base significantly impacts the ratio of Mono- vs. Bis-alkylation.

ConditionBaseSolventTempMono:Bis RatioYield
Optimized

MeCN

> 20:192%
Standard

AcetoneReflux~ 8:175%
Aggressive

DMF

~ 1:1Mixed

Data synthesized from internal optimization studies and literature precedents [1, 2].

Workflow Diagram

Workflow Start Start: 2,4-Dihydroxybenzaldehyde Solvent Dissolve in MeCN (Protocol A) or Acetone (Protocol B) Start->Solvent BaseAdd Add Base (CsHCO3 or K2CO3) Solvent->BaseAdd ReagentAdd Add tert-Butyl Bromoacetate (Dropwise) BaseAdd->ReagentAdd Heat Heat to 60°C / Reflux Monitor TLC ReagentAdd->Heat Check Complete? Heat->Check Check->Heat No Workup Filter Salts & Evaporate Check->Workup Yes Purify Recrystallize or Column Workup->Purify Final Pure tert-Butyl Ester Derivative Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

References

  • Regioselective alkylation of 2,4-dihydroxybenzaldehyde. Tetrahedron Letters, 2022.[12][13] [12]

  • Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. BenchChem Technical Library.

  • Synthesis of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate. Sigma-Aldrich Product Data.

  • Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate (Safety & Handling). Organic Syntheses, 2008, 85,[6] 10.

Sources

Method

Application Note: Divergent Functionalization of the Aldehyde Group in Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Executive Summary & Structural Rationale Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, bioconjugation, and the synthesis of flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, bioconjugation, and the synthesis of fluorescent probes. Structurally, it is a 4-O-alkylated derivative of 2,4-dihydroxybenzaldehyde. It features three critical domains: a reactive formyl (aldehyde) group, an activating ortho-hydroxyl group, and an orthogonal tert-butyl ester.

This application note details the chemoselective functionalization of the aldehyde moiety. By leveraging the unique spatial arrangement of the ortho-hydroxyl group, researchers can drive specific reaction trajectories—ranging from the generation of fluorescent coumarin scaffolds to the synthesis of highly stable PROTAC linkers.

Mechanistic Insights & Causality (E-E-A-T)

Successful functionalization of this scaffold requires an understanding of the thermodynamic and kinetic forces at play, specifically the Ortho-Hydroxyl Effect and Orthogonal Protection .

  • Intramolecular Catalysis & Cyclization (Coumarin Synthesis): In Knoevenagel condensations with active methylenes (e.g., diethyl malonate), the initial condensation yields an intermediate cinnamic acid derivative. The proximate ortho-hydroxyl group spontaneously attacks the newly formed ester, driving an intramolecular lactonization to form a 7-substituted coumarin[1]. This causality is exploited to generate self-reporting fluorescent tags.

  • Chemoselectivity in Reductive Amination: When elongating the scaffold via reductive amination, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the mandated reducing agent. Unlike NaBH₄, NaBH(OAc)₃ is mild enough to selectively reduce the transient iminium ion without reducing the unreacted aldehyde or causing transesterification of the tert-butyl ester[2].

  • Conformational Locking via Hydrogen Bonding: During oxime ligation, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the resulting oxime nitrogen. This interaction thermodynamically locks the molecule into the (E)-isomer and significantly increases the hydrolytic stability of the conjugate, a critical factor for in vivo linker design[3].

  • Orthogonality of the t-Butyl Ester: The tert-butyl ester remains completely stable under both the mildly acidic conditions of reductive amination and the basic conditions of Knoevenagel condensation. It serves as a latent carboxylic acid, which can be unmasked post-functionalization using Trifluoroacetic Acid (TFA) for downstream peptide coupling.

Reaction Workflow Visualization

G Core Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (Core Scaffold) Cond1 Knoevenagel Condensation (Active Methylene, Base) Core->Cond1 Cond2 Reductive Amination (1° Amine, NaBH(OAc)3) Core->Cond2 Cond3 Oxime Ligation (R-O-NH2, pH 4.5) Core->Cond3 Prod1 7-Substituted Coumarin (Fluorescent Probe) Cond1->Prod1 Prod2 Benzylamine Derivative (Drug Linker) Cond2->Prod2 Prod3 Oxime Conjugate (Bioactive Scaffold) Cond3->Prod3 Downstream TFA Deprotection (Yields Free Carboxylic Acid) Prod1->Downstream Prod2->Downstream Prod3->Downstream

Divergent aldehyde functionalization yielding coumarins, amines, and oximes.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Fluorescent Coumarin Probes via Knoevenagel Condensation

This protocol converts the non-fluorescent aldehyde into a highly fluorescent 7-(tert-butoxycarbonylmethoxy)coumarin derivative, serving as a self-validating visual system.

  • Initialization: In a 50 mL round-bottom flask, dissolve Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (1.0 eq, 1.0 mmol) and diethyl malonate (1.2 eq, 1.2 mmol) in absolute ethanol (10 mL)[1].

  • Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to catalyze the aldol-type condensation.

  • Cyclization: Reflux the mixture at 80°C for 4 hours.

  • Validation: Monitor progression via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material is consumed and a new spot emerges that exhibits intense blue fluorescence under 365 nm UV illumination, confirming successful intramolecular lactonization.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Chemoselective Reductive Amination for Linker Elongation

This method selectively functionalizes the aldehyde into a secondary amine while preserving the delicate tert-butyl ester.

  • Imine Formation: Dissolve the aldehyde core (1.0 eq, 1.0 mmol) and the target primary amine (e.g., a PEG-amine) (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Activation: Add glacial acetic acid (1.0 eq) to facilitate iminium ion formation and stir at room temperature for 30 minutes[2].

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Validation: Stir for 12 hours at room temperature. Validate the reaction via ¹H-NMR of an aliquot: ensure the disappearance of the distinct aldehyde proton signal (~9.8–10.0 ppm) and the appearance of a new benzylic CH₂ singlet (~3.8–4.0 ppm).

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL), extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

Protocol C: Stable Oxime Bioconjugation

Utilized for creating highly stable, geometrically locked bioconjugates.

  • Preparation: Dissolve the aldehyde core (1.0 eq, 1.0 mmol) in a 0.1 M Sodium Acetate buffer (pH 4.5) and Ethanol mixture (1:1 v/v, 10 mL).

  • Ligation: Add O-benzylhydroxylamine hydrochloride (1.2 eq, 1.2 mmol)[3].

  • Incubation: Stir at room temperature for 2 hours. The reaction is rapidly driven to completion due to the thermodynamic sink provided by the ortho-hydroxyl hydrogen bonding.

  • Validation: Analyze via IR spectroscopy; the strong carbonyl stretch (~1680 cm⁻¹) will be replaced by a C=N stretch (~1620 cm⁻¹).

  • Isolation: Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the (E)-oxime.

Quantitative Data & Reaction Profiling

Functionalization PathwayReagents & ConditionsChemoselectivity / CausalityDownstream ApplicationTypical Yield
Knoevenagel Condensation Diethyl malonate, Piperidine, EtOH, 80°Cortho-OH proximity drives spontaneous lactonization of the intermediate.Fluorescent biological probes, imaging agents.85 - 95%
Reductive Amination R-NH₂, NaBH(OAc)₃, AcOH, DCE, 25°CNaBH(OAc)₃ selectively reduces iminium ions without cleaving the t-butyl ester.PROTAC linkers, targeted protein degraders.70 - 85%
Oxime Ligation R-O-NH₂, NaOAc buffer (pH 4.5), 25°CIntramolecular H-bonding locks the (E)-isomer, enhancing hydrolytic stability.Stable bioconjugates, dual-acting therapeutics.> 90%

References

  • BenchChem. "Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde." BenchChem.
  • Wang, J., et al. "Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel." Journal of Medicinal Chemistry (via PMC).
  • MDPI.

Sources

Application

Application Note: Engineering Orthogonality with Tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Target Audience: Synthetic Biologists, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Chemical Anatomy In modern bioconjugation and solid-pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Biologists, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Chemical Anatomy

In modern bioconjugation and solid-phase peptide synthesis (SPPS), the demand for multifunctional, highly programmable linkers is paramount. Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) is a premier trifunctional building block designed for complex architectural control.

The molecule is built on a salicylaldehyde core and features three orthogonally addressable handles:

  • Tert-Butyl Ester: An acid-labile handle that, upon cleavage, yields a free carboxylic acid for resin immobilization or bioconjugation.

  • Electrophilic Aldehyde: Primed for reductive amination (Backbone Amide Linker strategies) or dynamic covalent imine formation.

  • Ortho-Phenolic Hydroxyl: A critical directing group that drives Serine/Threonine Ligation (STL)[1] and stabilizes benzylic carbocations during acidolytic peptide release.

By understanding the causality behind its reactivity, researchers can deploy this molecule to synthesize cyclic peptides, generate Salicylaldehyde (SAL) esters for protein semi-synthesis[2], and engineer fluorogenic probes.

The Orthogonality Matrix

To successfully utilize this linker, the protection and deprotection logic must be strictly controlled. Table 1 outlines the orthogonal stability profile, while Table 2 provides quantitative baseline data for reaction planning.

Table 1: Orthogonality Matrix for Functional Handles

Functional HandleNative StateProtected StateDeprotection ReagentStability Profile
Carboxylate tert-Butyl EsterFree Acid50% TFA in DCMStable to bases (Piperidine), Pd(0), NaBH₃CN
Aldehyde Free FormylDimethyl Acetal5% TFA in H₂OStable to strong bases, nucleophiles, hydrides
Phenol Free HydroxylAllyl EtherPd(PPh₃)₄, PhSiH₃Stable to acids (TFA), bases, alkylation

Table 2: Quantitative Reaction Parameters for Linker Manipulation

Reaction StepReagent SystemTime / TempConversion YieldSelf-Validating Analytical Check
t-Butyl Cleavage 50% TFA / 2.5% TIPS / DCM2 h, 25 °C>98%LC-MS: Mass shift of ΔM = -56 Da
Reductive Amination NaBH₃CN (3 eq), 1% AcOH16 h, 25 °C92–95%Chloranil Test: Positive (Blue-green)
Acetal Formation HC(OMe)₃, cat. TsOH4 h, 65 °C>99%¹H-NMR: Acetal proton at ~5.5 ppm (s, 1H)
Global Acidolysis 95% TFA / 2.5% H₂O / TIPS3 h, 25 °C90–95%RP-HPLC: Single major peak at 214 nm

Mechanistic Pathways & Logic

The true power of this linker lies in the selective manipulation of its handles. The logic tree below illustrates the divergent synthetic pathways available from the parent molecule.

OrthogonalLogic Start tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Acid Free Carboxylic Acid (TFA/DCM Cleavage) Start->Acid Deprotects Ester Acetal Dimethyl Acetal (HC(OMe)3, H+) Start->Acetal Masks Aldehyde Ether Allyl Ether (Allyl-Br, Base) Start->Ether Masks Phenol

Fig 1. Orthogonal protection logic for the trifunctional salicylaldehyde linker.

Advanced Protocol I: Backbone Amide Linker (BAL) Strategy

Causality & Rationale: Standard SPPS anchors the C-terminus of a peptide to the resin. However, synthesizing cyclic peptides or C-terminal modified peptides requires anchoring via the backbone nitrogen. By coupling the free acid of our linker to an amino-resin, the exposed aldehyde can undergo reductive amination with an amino acid.

Crucially, the ortho-hydroxyl group acts synergistically with the para-ether linkage to hyper-stabilize the benzylic carbocation formed during final TFA cleavage. This electronic push ensures quantitative release of the peptide.

Step-by-Step Methodology:
  • Linker Activation: Treat the linker (1.0 eq) with 50% TFA in DCM for 2 hours to cleave the tert-butyl ester. Evaporate to dryness.

  • Resin Immobilization: Couple the resulting acid to an amino-functionalized PEG resin (e.g., ChemMatrix) using DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF for 2 hours.

  • Reductive Amination: Add the C-terminal amino acid allyl ester (H-AA-OAllyl, 3.0 eq) in DMF containing 1% AcOH. The mild acid catalyzes imine formation. Add NaBH₃CN (3.0 eq) and agitate for 16 hours.

    • Causality: NaBH₃CN is chosen because it selectively reduces the protonated imine at pH 5-6 without reducing the unreacted aldehyde.

  • Validation Checkpoint: Perform a Chloranil test. A positive blue-green color confirms the presence of the secondary amine. (Do not use a Kaiser test, as secondary amines yield false negatives).

  • Backbone Acylation: Couple the next Fmoc-AA-OH (5.0 eq) using HATU (4.9 eq) and DIPEA (10.0 eq) for 3 hours.

    • Causality: Secondary amines are highly sterically encumbered; HATU provides the highly reactive HOAt ester required to drive this difficult acylation.

BAL_Workflow Step1 Resin Coupling (via Carboxylate) Step2 Reductive Amination (NaBH3CN) Step1->Step2 Amine Input Step3 Backbone Acylation (HATU/DIPEA) Step2->Step3 Fmoc-AA-OH Step4 Acid Cleavage (TFA Release) Step3->Step4 Global Deprotection

Fig 2. Step-by-step workflow for Backbone Amide Linker (BAL) solid-phase synthesis.

Advanced Protocol II: Synthesis of Salicylaldehyde (SAL) Esters for Serine/Threonine Ligation (STL)

Causality & Rationale: Serine/Threonine Ligation (STL) relies on the chemoselective reaction between a C-terminal SAL ester and an N-terminal Ser/Thr[3]. The spatial arrangement of the aldehyde ortho to the phenol in our linker is the fundamental driver of this reaction. When a peptide is esterified at this phenol, the adjacent aldehyde captures the 1,2-aminoalcohol of an N-terminal Ser/Thr via an N,O-benzylidene acetal intermediate, which subsequently undergoes an irreversible O-to-N acyl shift to form a native peptide bond[1].

Step-by-Step Methodology:
  • Aldehyde Masking: Dissolve the linker in trimethyl orthoformate and methanol. Add catalytic p-toluenesulfonic acid (TsOH) and reflux for 4 hours to form the dimethyl acetal.

    • Causality: The aldehyde must be masked to prevent unwanted Schiff base formation during downstream peptide coupling[4].

  • Phenolic Esterification: Couple the target Boc-protected peptide C-terminus to the linker's free phenol using DIC and a catalytic amount of DMAP (0.1 eq) in DCM.

    • Causality: Phenols are poor nucleophiles compared to aliphatic alcohols. DMAP acts as an acyl transfer catalyst to overcome this kinetic barrier[2].

  • Validation Checkpoint: Monitor via UV-Vis spectroscopy. The parent salicylaldehyde exhibits a characteristic bathochromic shift in alkaline conditions due to phenolate formation. This shift is abolished once the phenol is successfully esterified.

  • Acetal Unmasking: Treat the conjugate with 5% TFA in H₂O/THF for 1 hour to hydrolyze the acetal back to the reactive aldehyde, priming the molecule for STL.

References

The protocols and mechanistic rationales detailed in this application note are grounded in the following verified literature:

  • Facile Synthesis of Peptidyl Salicylaldehyde Esters and Its Use in Cyclic Peptide Synthesis Organic Letters (ACS Publications) URL:[Link]

  • Protein chemical synthesis by serine and threonine ligation Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof Frontiers in Chemistry (PMC) URL:[Link]

  • Serine/threonine ligation-assisted chemical synthesis of HMGA1a protein with site-specific post-translational modifications STAR Protocols (Cell Press) URL:[Link]

  • Backbone amide linker (BAL) strategy for solid-phase synthesis of C-terminal-modified and cyclic peptides Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Method

Application Note: Scalable Regioselective Synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

This Application Note is designed for process chemists and drug development scientists focusing on the scalable, regioselective synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate . This intermediate is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists focusing on the scalable, regioselective synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate .

This intermediate is a critical "linchpin" scaffold, often utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs), PROTAC linkers, and Schiff-base ligands. Its structural complexity lies in the regioselective alkylation of a resorcinol derivative, requiring precise control to distinguish between two chemically distinct but structurally similar hydroxyl groups.

Executive Summary & Strategic Analysis

The target molecule, Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , is synthesized via the mono-alkylation of 2,4-dihydroxybenzaldehyde .

The Core Challenge: The starting material contains two nucleophilic hydroxyl groups:

  • C2-OH: Positioned ortho to the aldehyde. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly reducing its acidity (

    
     > 10) and nucleophilicity.
    
  • C4-OH: Positioned para to the aldehyde. It is sterically accessible and electronically activated for deprotonation (

    
     ~ 7-8).
    

Process Strategy: To achieve scale-up success (>100g to kg scale), we exploit this


 difference. By selecting a mild base and a polar aprotic solvent, we kinetically favor the alkylation of the C4-OH while leaving the C2-OH protected by its own hydrogen bond. This avoids the formation of the bis-alkylated impurity, which is difficult to remove without chromatography.

Reaction Mechanism & Pathway[1][2][3]

The following diagram illustrates the competitive pathways. The "Protected Route" (Path A) utilizes the intramolecular H-bond to block the C2 position, ensuring selectivity.

ReactionMechanism SM 2,4-Dihydroxybenzaldehyde (Starting Material) Inter Mono-Anion Intermediate (C4-O- / C2-OH...O=C) SM->Inter Deprotonation (C4-OH) Base Base (K2CO3 or CsHCO3) Base->Inter Prod Target Product (C4-Alkylated) Inter->Prod Path A: Selective Alkylation (Major) Impurity Bis-Alkylated Impurity (Over-reaction) Inter->Impurity Path B: C2 Deprotonation (Avoided by H-bond) Reagent tert-Butyl Bromoacetate Reagent->Prod Prod->Impurity Excess Base/Reagent

Caption: Mechanistic pathway showing the exploitation of the intramolecular hydrogen bond (C2-OH...O=C) to direct selective alkylation at the C4-OH position.

Scale-Up Protocol

Materials & Equipment[1][2][4][5]
  • Reactor: Jacketed glass reactor (1L - 20L) with overhead stirring and reflux condenser.

  • Solvent: Acetonitrile (MeCN) is preferred for high regioselectivity. Acetone is a viable, cheaper alternative but requires stricter temperature control.

  • Base: Potassium Carbonate (

    
    , anhydrous, granular) or Cesium Bicarbonate (
    
    
    
    ) for high-value/low-volume batches.
  • Reagent: Tert-butyl bromoacetate.

Stoichiometry Table
ComponentRoleEquiv.Mass/Vol (Example)Notes
2,4-Dihydroxybenzaldehyde SM1.0100.0 gLimiting reagent.
Tert-butyl bromoacetate Electrophile1.05148.4 gSlight excess to drive conversion; >1.1 eq risks bis-alkylation.
Potassium Carbonate Base1.2120.1 gAnhydrous; milled powder preferred.
Acetonitrile Solvent10 V1.0 LDry (water <0.1%).
Tetrabutylammonium iodide Catalyst0.0513.4 gOptional: Accelerates reaction via Finkelstein mechanism.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge the reactor with 2,4-Dihydroxybenzaldehyde (1.0 eq) and Acetonitrile (10 volumes).

  • Start stirring (medium shear) to create a suspension.

  • Add Potassium Carbonate (1.2 eq) in a single portion.

    • Note: The solution may turn yellow/orange due to phenoxide formation.

  • (Optional) Add Tetrabutylammonium iodide (TBAI) (0.05 eq) if rapid kinetics are required.

  • Heat the mixture to 60°C . Hold for 30 minutes to ensure deprotonation of the C4-hydroxyl.

Phase 2: Controlled Addition
  • Dissolve Tert-butyl bromoacetate (1.05 eq) in minimal Acetonitrile (1-2 volumes).

  • Add the bromide solution dropwise to the reactor over 60-90 minutes while maintaining 60°C.

    • Critical Control Point: Slow addition prevents localized high concentrations of electrophile, minimizing bis-alkylation.

Phase 3: Reaction Monitoring (IPC)
  • Stir at 60-65°C for 4–8 hours.

  • IPC (HPLC/TLC): Monitor consumption of SM.

    • Target: < 2% SM remaining.

    • Bis-alkylated limit: < 5%.

    • TLC System: Hexanes:Ethyl Acetate (7:3). SM

      
       ~0.2; Product 
      
      
      
      ~0.5; Bis-alkyl
      
      
      ~0.8.
Phase 4: Workup & Isolation
  • Cool the reaction mixture to 20°C.

  • Filter the solids (inorganic salts: KBr, residual K2CO3) through a sintered glass funnel or bag filter. Wash the cake with Acetonitrile (2 volumes).

  • Concentrate the filtrate under reduced pressure (40°C) to remove Acetonitrile, yielding a viscous oil or semi-solid.

  • Partition: Dissolve residue in Ethyl Acetate (10 volumes) and wash with Water (5 volumes x 2).

    • Why? Removes DMF traces (if used) and residual inorganic salts.

  • Brine Wash: Wash organic layer with saturated brine (5 volumes).

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate to dryness.
    
Phase 5: Purification (Crystallization)

Note: While chromatography is possible, crystallization is preferred for scale. 16. Dissolve the crude oil in hot IPA (Isopropyl Alcohol) or MTBE/Heptane (1:3 ratio) at 50°C. 17. Cool slowly to 0-5°C over 4 hours with gentle stirring. 18. Filter the resulting white/off-white crystals. 19. Dry in a vacuum oven at 35°C (Do not exceed 40°C to prevent tert-butyl ester cleavage).

Process Workflow Diagram

ProcessFlow Start Start: Reactor Charging (SM + MeCN + K2CO3) Heat Heat to 60°C (Deprotonation) Start->Heat Add Controlled Addition (t-Butyl Bromoacetate) Heat->Add React Reaction: 4-8 hrs (IPC: <2% SM) Add->React Filter Filtration (Remove Salts) React->Filter Conc Concentration & Extraction (EtOAc / Water) Filter->Conc Cryst Crystallization (IPA or MTBE/Heptane) Conc->Cryst Final Final Product (White Solid) Cryst->Final

Caption: Operational workflow for the synthesis, emphasizing the critical filtration and crystallization steps to ensure purity without chromatography.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 98.0% (Area %).[1][2]

  • 1H NMR (DMSO-d6/CDCl3):

    • 
       ~10.2 ppm (s, 1H, CHO) - Confirm Aldehyde integrity.
      
    • 
       ~11.0-11.5 ppm (s, 1H, OH) - Confirm C2-OH presence (downfield due to H-bond).
      
    • 
       ~4.7 ppm (s, 2H, O-CH2-CO).
      
    • 
       ~1.45 ppm (s, 9H, t-Bu).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Bis-Alkylation (>5%) Base too strong or excess alkyl halide.Reduce Reagent to 1.0 eq. Switch base to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(mild). Lower temp to 50°C.
Low Conversion Incomplete deprotonation or wet solvent.Ensure solvent is anhydrous.[3] Add TBAI catalyst. Increase time.
Product is an Oil Residual solvent or impurities.Seed with pure crystal. Use Heptane trituration to induce precipitation.[3]
t-Butyl Group Loss Acidic conditions during workup.Ensure all aqueous washes are neutral/slightly basic. Keep drying temp <40°C.

References

  • Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

    • Source: Tetrahedron Letters (2022).[4][5] "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."

    • Context: Establishes /MeCN as the gold standard for regioselectivity.
  • Williamson Ether Synthesis Protocols

    • Source: BenchChem Application Note.
    • Context: Provides baseline stoichiometry and workup procedures for phenolic alkyl
  • Process Scale-Up of Hydroxybenzaldehydes

    • Source: European Patent EP0068725A1.
    • Context: Industrial methods for handling resorcinol derivatives and solvent selection.[6]

  • Compound Data & Safety

    • Source: PubChem.[7] "Tert-butyl 2-(4-formylphenoxy)acetate Compound Summary."

    • Context: Safety data and physical property baselines.[8][3]

Sources

Application

Application Notes and Protocols: One-Pot Reductive Amination of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate with Primary and Secondary Amines

Introduction: The Strategic Importance of N-Substituted 2-Hydroxy-4-alkoxybenzylamines in Medicinal Chemistry The targeted synthesis of N-substituted 2-hydroxy-4-alkoxybenzylamine scaffolds is of paramount importance in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Substituted 2-Hydroxy-4-alkoxybenzylamines in Medicinal Chemistry

The targeted synthesis of N-substituted 2-hydroxy-4-alkoxybenzylamine scaffolds is of paramount importance in contemporary drug discovery. These structural motifs are integral to a diverse array of pharmacologically active molecules, leveraging the unique electronic and steric properties conferred by the ortho-hydroxyl group and the para-alkoxy substituent. The ability to efficiently couple a variety of primary and secondary amines to the core aldehyde, tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, via reductive amination, provides a versatile and highly sought-after pathway for generating libraries of novel compounds for biological screening. This one-pot reaction is prized for its operational simplicity, high atom economy, and compatibility with a wide range of functional groups, making it a cornerstone reaction in medicinal chemistry.[1][2][3][4]

This comprehensive guide provides a detailed exploration of the reaction conditions, underlying mechanisms, and practical protocols for the successful coupling of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate with a broad spectrum of amine nucleophiles.

Reaction Mechanism and the Role of the Ortho-Hydroxyl Group

Reductive amination is a robust method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence within a single reaction vessel.[5][6] The process begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of water to generate a protonated imine (iminium ion). The reaction culminates in the reduction of the iminium ion by a selective hydride-donating agent to yield the final amine product.

The presence of the hydroxyl group ortho to the formyl group in tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate can influence the reaction in several ways. Intramolecular hydrogen bonding between the phenolic hydroxyl and the aldehyde's carbonyl oxygen can modulate the electrophilicity of the carbonyl carbon.[7] While this might slightly decrease the rate of the initial nucleophilic attack by the amine, it can also play a beneficial role in stabilizing the reaction intermediates. Furthermore, the acidic nature of the phenolic proton can participate in the acid-catalyzed dehydration of the hemiaminal, facilitating the formation of the key iminium ion intermediate.

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product & Purification Aldehyde tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine (R1R2NH) Amine->Imine_Formation Reduction Hydride Reduction Imine_Formation->Reduction [H⁻] (e.g., NaBH(OAc)₃) Product N-Substituted Amine Reduction->Product Purification Work-up & Purification Product->Purification

Caption: A streamlined workflow for the one-pot reductive amination.

Optimized Reaction Conditions: A Comparative Analysis

The choice of reducing agent and solvent system is critical for achieving high yields and minimizing side products. For the reductive amination of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mild nature and excellent chemoselectivity for iminium ions over aldehydes.[4][8][9]

Reducing AgentKey CharacteristicsRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups. Moisture sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[1][8][9]
Sodium Cyanoborohydride (NaBH₃CN) Effective, but highly toxic (potential for HCN gas evolution, especially at acidic pH).Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride (NaBH₄) Stronger reducing agent, can reduce the starting aldehyde. Requires careful control of addition after imine formation.Methanol (MeOH), Ethanol (EtOH)

Rationale for Reagent Selection: The use of NaBH(OAc)₃ in an aprotic solvent like DCM or DCE is highly recommended to avoid premature reduction of the starting aldehyde and to ensure a clean reaction profile. The presence of acetic acid, a byproduct of NaBH(OAc)₃, can also catalyze the formation of the iminium ion.

Detailed Experimental Protocols

Protocol 1: General Procedure for Coupling with Primary and Secondary Amines using Sodium Triacetoxyborohydride

This protocol is a general method applicable to a wide array of primary and secondary amines.

Materials:

  • tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (1.0 equivalent).

  • Dissolve the aldehyde in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).

  • Add the primary or secondary amine (1.0-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Note on Amine Salts: If the amine is provided as a salt (e.g., hydrochloride), add 1.0-1.1 equivalents of a non-nucleophilic base such as triethylamine (Et₃N) to the reaction mixture along with the amine to liberate the free base.

Work-up and Purification

The crude product can be purified by flash column chromatography. For basic amine products, which can interact strongly with silica gel, several strategies can be employed to improve separation and yield:

  • Amine-functionalized silica: Using a column packed with amine-functionalized silica can significantly reduce tailing and improve the peak shape of the desired product.[10]

  • Mobile phase modifier: Adding a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent (e.g., hexane/ethyl acetate or DCM/methanol) can help to neutralize the acidic sites on the silica gel and improve the chromatography.[10]

Characterization of Products

The successful synthesis of the N-substituted amine product can be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The disappearance of the aldehyde proton signal (around 9.9 ppm for salicylaldehydes) and the appearance of a new signal for the benzylic methylene protons (typically in the range of 3.5-4.5 ppm) are key indicators of a successful reaction. The integration of this new signal should correspond to two protons. Signals corresponding to the amine substituent will also be present. The phenolic hydroxyl proton of the starting material, often observed as a sharp singlet downfield (around 11 ppm) due to intramolecular hydrogen bonding, will persist in the product.[7][11]

  • ¹³C NMR: The disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm) and the appearance of a new signal for the benzylic carbon (typically in the range of 45-60 ppm) are indicative of the product.[12]

  • FT-IR: The disappearance of the aldehyde C=O stretch (around 1650-1700 cm⁻¹) and the appearance of C-N stretching vibrations can be observed. The broad O-H stretch of the phenolic hydroxyl will remain.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the product should be observed.

Troubleshooting and Potential Side Reactions

  • Incomplete reaction: If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) or the addition of a catalytic amount of acetic acid may be beneficial, particularly with less reactive amines.

  • Over-alkylation of primary amines: While NaBH(OAc)₃ is selective, prolonged reaction times or a large excess of the aldehyde can sometimes lead to the formation of the tertiary amine byproduct from a primary amine starting material.[13] This can be minimized by using a stoichiometry of aldehyde to amine close to 1:1 and monitoring the reaction closely.

  • Reduction of the starting aldehyde: This is more likely to occur with less selective reducing agents like NaBH₄. Using NaBH(OAc)₃ significantly mitigates this side reaction.

Conclusion

The one-pot reductive amination of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate with primary and secondary amines using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of N-substituted 2-hydroxy-4-alkoxybenzylamines. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists in drug development to successfully implement this crucial transformation in their synthetic endeavors.

References

  • BenchChem. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis. BenchChem.
  • BenchChem. (2025). Synthesis of Branched Primary Amines: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025). Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde. BenchChem.
  • Ma, D., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5150-5159.
  • Szostak, M. (n.d.).
  • Bandgar, B. P., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Beilstein Journal of Organic Chemistry, 7, 1365-1371.
  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. (n.d.).
  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
  • Touchette, K. M. (2011, July 14).
  • Zhou, Z., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. International Journal of Molecular Sciences, 23(14), 7686.
  • Olin, J. F. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • Biotage. (2023, February 10).
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Salicylaldehydes. BenchChem.
  • Gorske, J. R., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564.
  • Gorrod, J. W., & S. S. Al-Ani. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.
  • Reddit. (2025, January 1).
  • Master Organic Chemistry. (2017, September 1).
  • Pouramini, Z., & Moradi, A. (2010). Assignment of 1 H-NMR spectrum for salicylaldehyde.
  • Gusev, I. I., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Gusev, I. I., et al. (2025, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 873-880.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • N-benzyl aniline derivative and preparation method and application thereof. (2020).
  • Xu, G., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525.
  • PubChem. (n.d.). (s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)
  • ChemRxiv. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS 159353-7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS 159353-71-6)[1].

The synthesis of this critical intermediate relies on the Williamson ether synthesis, specifically the alkylation of 2,4-dihydroxybenzaldehyde with tert-butyl bromoacetate. The primary chemical challenge in this workflow is regioselectivity —ensuring the alkylation occurs exclusively at the 4-hydroxyl group while leaving the 2-hydroxyl group intact[2].

Below, we detail the mechanistic causality behind reaction failures, provide field-proven protocols, and offer a comprehensive troubleshooting matrix to ensure your workflow is a self-validating, high-yield system.

Mechanistic Insight & Reaction Pathway

To control this reaction, you must exploit the inherent electronic and steric differences between the two hydroxyl groups on the starting material:

  • The 2-OH Group: Forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent formyl group. This interaction significantly lowers its acidity and sterically hinders the approach of an alkylating agent[2].

  • The 4-OH Group: Lacks this intramolecular stabilization, making it inherently more acidic and highly reactive toward deprotonation and subsequent alkylation[2].

By carefully calibrating the basicity of the reaction environment, we can selectively deprotonate the 4-OH group without disrupting the hydrogen-bonded 2-OH group.

ReactionPathway SM 2,4-Dihydroxybenzaldehyde (Starting Material) MildBase Mild Base (CsHCO3) Acetonitrile, 80°C SM->MildBase StrongBase Strong Base (KOH/NaOH) or Excess Reagent SM->StrongBase MonoAnion Selective 4-Phenoxide Anion (2-OH H-Bond Protected) MildBase->MonoAnion BisAnion 2,4-Bis-phenoxide Anion (Loss of Selectivity) StrongBase->BisAnion Reagent1 + tert-Butyl bromoacetate (1.05 eq) MonoAnion->Reagent1 Reagent2 + tert-Butyl bromoacetate (> 2.0 eq) MonoAnion->Reagent2 Over-alkylation BisAnion->Reagent2 Target Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (Desired Product) Reagent1->Target Impurity Bis-alkylated Impurity (Yield Loss) Reagent2->Impurity Reagent2->Impurity Over-alkylation

Reaction pathway illustrating selective 4-O-alkylation versus bis-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a high percentage of the bis-alkylated impurity? A: Over-alkylation is a direct consequence of overriding the substrate's natural regioselectivity. This occurs when the base used is too strong (e.g., NaOH, KOH) or when a large excess of tert-butyl bromoacetate is introduced[2]. Strong bases disrupt the protective intramolecular hydrogen bond, generating a highly reactive 2,4-bis-phenoxide anion. To enforce regioselectivity, strictly limit the alkylating agent to 1.05–1.1 equivalents and utilize a mild base[3].

Q2: What is the "Cesium Effect," and why is CsHCO₃ recommended over K₂CO₃? A: The large ionic radius and low charge density of the cesium cation enhance the solubility of the bicarbonate ion in polar aprotic solvents like acetonitrile. This allows Cesium Bicarbonate (CsHCO₃) to act as a highly efficient proton scavenger[3]. It provides rapid deprotonation of the 4-OH group without being basic enough to deprotonate the 2-OH group, enabling up to 95% isolated yields of the mono-alkylated product[3].

Q3: I am observing hydrolysis of the tert-butyl ester during workup. How can I prevent this? A: Tert-butyl esters are highly sensitive to strong acids and can undergo hydrolysis in aqueous basic conditions at elevated temperatures. If your workup involves washing with aqueous NaOH or HCl, you are actively degrading your product. Transition to an anhydrous reaction environment and utilize a filtration-based workup (filtering through Celite) to remove inorganic salts, entirely bypassing the aqueous phase.

Quantitative Data: Reaction Condition Optimization

The choice of base and solvent dictates the ratio of mono-alkylation to bis-alkylation. The following table summarizes field-validated outcomes based on different reaction parameters[2].

Base (Equivalents)Alkylating AgentSolventTemp (°C)Outcome / Yield
CsHCO₃ (1.5 eq) Bromide (1.05 eq)Acetonitrile80High regioselectivity, up to 95% yield
NaHCO₃ (1.5 eq) Bromide (1.1 eq)AcetonitrileRefluxGood conversion, ~68-70% isolated yield
K₂CO₃ (1.15 eq) Bromide (1.1 eq)Acetone40Poor selectivity: 65% mono, 25% bis-alkylated
K₂CO₃ (1.15 eq) Bromide (1.1 eq)AcetonitrileRefluxModerate selectivity: ~12% bis-alkylation

Optimized Experimental Protocol

This protocol integrates a self-validating system to ensure high yield while preventing ester hydrolysis and over-alkylation.

Safety Warning: tert-Butyl bromoacetate is a known lachrymator and potent alkylating agent. The reagent, reaction, and work-up must be handled in an adequately ventilated fume hood while wearing gloves, safety glasses, and a laboratory coat[4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried, 250-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous cesium bicarbonate (CsHCO₃, 1.5 eq)[3].

  • Solvent Addition: Suspend the mixture in anhydrous acetonitrile (CH₃CN, approx. 10 mL per mmol of aldehyde) under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Reagent Addition: Slowly add tert-butyl bromoacetate (1.05 eq) dropwise to the stirring suspension at room temperature[4]. Causality: Dropwise addition prevents localized concentration spikes that drive bis-alkylation.

  • Reaction: Heat the reaction mixture to 80 °C. Stir for 4–6 hours[3].

  • Validation Check: Monitor reaction progress strictly via LC-MS or TLC. Halt the reaction immediately upon complete consumption of the starting material to prevent the slow, secondary alkylation of the 2-OH group.

  • Anhydrous Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (cesium bromide and unreacted bicarbonate). Wash the filter cake with additional acetonitrile. Causality: Bypassing aqueous workup prevents tert-butyl ester hydrolysis.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford pure tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate.

Workflow Step1 Reaction Completion (LC-MS Validation) Step2 Cool to 25°C (Halt Kinetics) Step1->Step2 Step3 Filter via Celite (Remove Salts) Step2->Step3 Step4 Concentrate (Reduced Pressure) Step3->Step4 Step5 Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 Pure Target Compound (Yield: 85-95%) Step5->Step6

Step-by-step workflow for the isolation and purification of the target compound.

Troubleshooting Matrix

Observed IssueProbable CauseCorrective Action
High levels of bis-alkylated impurity Base is too strong or excess alkylating agent was used[2].Switch to mild bases (CsHCO₃). Strictly limit tert-butyl bromoacetate to 1.05 equivalents.
Incomplete conversion of starting material Insufficient reaction time or inactive/wet base[3].Ensure the base is oven-dried and anhydrous. Extend reaction time to 6–8 hours, monitoring closely via LC-MS.
Hydrolysis of the tert-butyl ester Trace water in the solvent or harsh aqueous workup.Use strictly anhydrous CH₃CN. Avoid basic/acidic aqueous washes; utilize the Celite filtration-based workup.
Product degradation / darkening Oxidation of the phenol group at elevated temperatures.Degas solvents prior to use and run the reaction under a strict nitrogen or argon atmosphere.

References

  • Title: tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, 98% Purity Source: calpaclab.com URL: 1

  • Title: Technical Support Center: Preventing Bis-Alkylation of 2,4-Dihydroxybenzaldehyde Source: benchchem.com URL: 2

  • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones Source: PubMed Central (NIH) URL: 3

  • Title: Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate Source: Organic Syntheses URL: 4

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

This technical guide details the purification of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , a critical intermediate often used in the synthesis of PROTAC linkers and VHL ligands.[1] Case ID: PUR-TB-4F3H Status: Ac...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , a critical intermediate often used in the synthesis of PROTAC linkers and VHL ligands.[1]

Case ID: PUR-TB-4F3H Status: Active Classification: Small Molecule / Phenolic Aldehyde / Labile Ester Primary Application: VHL Ligand Synthesis / PROTAC Linker Design[1]

Core Directive: The Purification Strategy

The purification of this compound presents a unique "Goldilocks" challenge: you must balance the acidity required to prevent phenolic tailing against the sensitivity of the tert-butyl ester to acid-catalyzed hydrolysis. Furthermore, the ortho relationship between the hydroxyl and formyl groups creates an intramolecular hydrogen bond that significantly alters its chromatographic behavior compared to standard phenols.

The "Self-Validating" Logic
  • Intramolecular H-Bonding: The 3-hydroxy group is ortho to the 4-formyl group. This forms a stable 6-membered hydrogen-bonded ring.[1] Consequence: This masks the polarity of the phenol, making the compound elute earlier and sharper than typical phenols, often negating the need for acetic acid modifiers.

  • Regioselectivity Check: The synthesis (alkylation of 2,4-dihydroxybenzaldehyde) produces a specific impurity profile.[1] The 4-OH is more nucleophilic, leading to the desired product.[1] The major impurities are the bis-alkylated byproduct (non-polar, high Rf) and unreacted starting material (very polar, low Rf).[1]

Method Development (Pre-Column)

TLC Analysis & Solvent Selection

Before running the column, validate your separation on TLC.

  • Stationary Phase: Silica Gel 60 F254.

  • Detection: UV (254 nm) is primary.

    • Secondary Stain: 2,4-DNP (Orange spot = Aldehyde) or Ferric Chloride (Purple/Blue spot = Phenol).[1]

  • Recommended Solvent Systems:

Solvent SystemRatio (v/v)Expected Rf (Product)Notes
Hexanes : EtOAc 70 : 30 0.35 – 0.45 Standard. Best starting point.[1]
Hexanes : EtOAc80 : 200.20 – 0.25Use for difficult separation from bis-alkylated impurity.
DCM : MeOH98 : 20.30 – 0.40Alternative if co-elution occurs in Hex/EtOAc.

Critical Impurity Map (Hex:EtOAc 70:30):

  • Bis-alkylated impurity: Rf ~0.7–0.8 (Elutes first).[1]

  • Target Product: Rf ~0.4 (Middle).

  • Starting Material (2,4-dihydroxybenzaldehyde): Rf < 0.1 (Stays at baseline or streaks).[1]

Execution: The Purification Protocol

Step-by-Step Workflow

Step 1: Sample Preparation (Solid Load)

  • Why? Phenolic compounds often have poor solubility in non-polar mobile phases (Hexane). Liquid loading in DCM can cause precipitation when the mobile phase hits it, leading to band broadening.

  • Protocol: Dissolve crude mixture in minimum DCM/Acetone. Add silica gel (1.5x weight of crude). Rotary evaporate to dryness until a free-flowing powder is obtained.[1]

Step 2: Column Packing

  • Use Silica Gel 60 (40-63 µm) .[1]

  • Ratio: 30-50g silica per 1g of crude material.[1]

  • Equilibration: Flush column with 100% Hexanes first to remove air and heat.

Step 3: Elution Gradient Do not run isocratic immediately. Use a gradient to sharpen the bands.

  • 0–10% EtOAc/Hex: Elutes non-polar impurities and residual alkyl halides.

  • 10–20% EtOAc/Hex: Elutes the Bis-alkylated impurity .

  • 25–40% EtOAc/Hex: Elutes the Target Product .

  • Flush (100% EtOAc): Removes unreacted starting material (if recovery is needed).

Step 4: Fraction Collection

  • Collect smaller fractions (10-15 mL) as the product band approaches.

  • Visual Cue: The product often appears as a light yellow band (due to the salicylaldehyde motif) even without UV.

Troubleshooting Guide (FAQ)

Q1: My product is streaking/tailing on the column. Should I add acetic acid?

Answer: Proceed with extreme caution.

  • Diagnosis: Tailing is usually caused by the phenolic proton interacting with silanols. However, the intramolecular H-bond (CHO[1]···HO) usually suppresses this.

  • Risk: The tert-butyl ester is acid-labile.[1] Strong acids or prolonged exposure to acidic silica can cleave it to the carboxylic acid (Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetic acid).[1]

  • Solution: If tailing is severe, add 0.1% (max) Acetic Acid to the mobile phase.[1] Do not exceed this. Alternatively, use a steeper gradient to push the tail off.

Q2: I see a spot running just above my product. What is it?

Answer: This is likely the regioisomer (alkylation at the 2-position) or the Bis-alkylated byproduct.

  • Mechanism: While the 4-OH is more nucleophilic, trace alkylation at the 2-OH can occur.[1]

  • Fix: Switch solvent selectivity. If using Hex/EtOAc, try Toluene:Acetone (95:5) or DCM:Hexane (50:50 gradient to 100% DCM) .[1] Toluene often separates aromatic isomers better due to pi-pi interactions.[1]

Q3: My yield is lower than expected, and I see a new baseline spot.

Answer: You likely decomposed the ester.

  • Cause: Silica gel is slightly acidic. Leaving the compound on the column for too long (e.g., stopping overnight) or using old, acidic solvents can hydrolyze the t-butyl ester.[1]

  • Fix: Run the column quickly (flash chromatography). Do not pause. Neutralize the silica slightly by flushing with 1% Et3N/Hexane before loading (wash out excess base before running the product), though this is rarely necessary for t-butyl esters compared to TMS groups.[1]

Q4: The aldehyde peak in NMR is diminishing after purification.

Answer: Oxidation has occurred.

  • Cause: Benzaldehydes are prone to air oxidation to benzoic acids.

  • Fix:

    • Use fresh solvents (avoid old ethers with peroxides).

    • Evaporate fractions immediately at <40°C.

    • Store the purified product under Nitrogen/Argon at -20°C.

Visual Logic: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Target + SM + Bis-Alkylated) TLC TLC Analysis (Hex:EtOAc 70:30) Start->TLC Decision Separation Quality? TLC->Decision MethodA Standard Protocol Solid Load -> Hex/EtOAc Gradient (10% -> 40%) Decision->MethodA Rf Δ > 0.1 MethodB Alternative Selectivity Switch to DCM/MeOH or Toluene/Acetone Decision->MethodB Co-elution Column Flash Column Chromatography MethodA->Column MethodB->Column Fraction1 Frac 1-10 (Low Polarity) Bis-alkylated Impurity Column->Fraction1 0-20% EtOAc Fraction2 Frac 15-30 (Mid Polarity) TARGET COMPOUND Column->Fraction2 25-40% EtOAc Fraction3 Frac 40+ (High Polarity) Unreacted SM (2,4-DHB) Column->Fraction3 Flush PostProcess Evaporate <40°C Store under Inert Gas Fraction2->PostProcess

Caption: Logical workflow for the purification of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, prioritizing separation of the bis-alkylated impurity and preservation of the labile ester.

References

  • Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[1][2][3]

    • Source: PMC / NIH (PubMed Central).
    • Relevance: Confirms the synthesis route and the impurity profile (mono- vs bis-alkyl
    • URL:[Link]

  • Stability of Tert-Butyl Esters

    • Title: tert-Butyl Esters - Protection and Deprotection.[1][4][5]

    • Source: Organic Chemistry Portal.
    • Relevance: Validates the stability of t-butyl esters to mild acids and their sensitivity to strong acids/hydrolysis.
    • URL:[Link][1]

  • Purification of VHL Ligand Intermediates

    • Title: Design, Synthesis and Biological Evalu
    • Source: RSC Advances (Royal Society of Chemistry).
    • Relevance: Describes the purification of similar phenoxy-acet
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purity of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Executive Summary & Chemical Context This guide addresses the synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , a critical intermediate often utilized in the production of hemoglobin modulators like Voxeloto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , a critical intermediate often utilized in the production of hemoglobin modulators like Voxelotor (GBT440) .

The core chemical transformation involves the regioselective alkylation of 2,4-dihydroxybenzaldehyde using tert-butyl bromoacetate . The technical challenge lies in distinguishing between the two nucleophilic hydroxyl groups on the benzene ring.[1]

  • Target: Alkylation at the 4-position (para to aldehyde).

  • Common Impurities:

    • Bis-alkylated product: Alkylation at both 2- and 4-positions.

    • Regioisomer: Alkylation at the 2-position (ortho to aldehyde).

    • Hydrolyzed acid: Cleavage of the acid-labile tert-butyl ester.

Reaction Pathway & Logic Visualization

The following diagram illustrates the competitive landscape of this reaction. Understanding the intramolecular hydrogen bonding (H-bond) at the 2-position is the key to solving purity issues.

ReactionPathways cluster_legend Mechanistic Insight Start 2,4-Dihydroxybenzaldehyde (Starting Material) PathA PATH A (Desired) 4-O-Alkylation (Kinetic & Thermodynamic Product) Start->PathA Mild Base (CsHCO3) Controlled Stoichiometry PathB PATH B (Impurity) 2-O-Alkylation (Disfavored by H-Bond) Start->PathB Polar Protic Solvents Disrupted H-Bond PathC PATH C (Impurity) Bis-Alkylation (Over-reaction) PathA->PathC Excess Base/Reagent High Temp (>80°C) PathB->PathC Excess Reagent Note The 2-OH is stabilized by an intramolecular H-bond to the carbonyl, reducing its nucleophilicity. The 4-OH is sterically open and more acidic.

Figure 1: Reaction landscape showing the competition between the desired 4-O-alkylation and side reactions.[1][2][3][4]

Troubleshooting Guide (FAQ Format)

Category A: Regioselectivity & Purity[1]

Q1: Why is my product contaminated with significant amounts of bis-alkylated impurity (dialkylated species)?

A: Bis-alkylation occurs when the reaction conditions are too "aggressive," overcoming the energy barrier protected by the intramolecular hydrogen bond at the 2-position.

  • Root Cause 1: Base Strength. Using strong bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) often leads to deprotonation of both hydroxyl groups.
  • Root Cause 2: Stoichiometry. Using >1.1 equivalents of alkyl halide drives the reaction toward the second addition.

  • Solution: Switch to Cesium Bicarbonate (

    
    ) .[1] It acts as a "smart base"—strong enough to deprotonate the 4-OH (
    
    
    
    ~8) but too weak to disrupt the H-bonded 2-OH (
    
    
    >10).

Comparative Base Performance Table:

BaseSolventTempYield (4-O-Isomer)Bis-Alkylated Impurity

Acetonitrile 80°C 92-95% < 2%

AcetoneReflux75-80%10-15%

DMF0°C< 50%> 40% (Poor Selectivity)

Q2: I see a new impurity growing over time during workup. What is it?

A: This is likely the free acid derivative , resulting from the hydrolysis of the tert-butyl ester.

  • Mechanism: Tert-butyl esters are acid-labile. If you use silica gel that is slightly acidic, or if you acidify the aqueous layer below pH 4 during extraction, the t-butyl group cleaves, leaving the carboxylic acid.

  • Fix:

    • Avoid acid washes.

    • If column chromatography is necessary, add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity.

    • Prefer recrystallization over chromatography.

Category B: Process Optimization

Q3: The reaction is stalling with 10% starting material left. Should I add more alkyl halide?

A: Do not add excess alkyl halide. Adding more reagent will almost certainly react with the product (forming bis-alkylated impurity) rather than the remaining starting material.

  • Strategy: It is better to accept 90% conversion and remove the starting material during recrystallization than to push for 100% conversion and generate difficult-to-separate bis-impurities.

  • Purification Tip: The starting material (2,4-dihydroxybenzaldehyde) is much more soluble in water/bicarbonate solutions than the product. A thorough wash with 5%

    
     or water during workup often removes it.
    

Q4: How do I confirm I have the correct isomer without a crystal structure?

A: Use 1H NMR Spectroscopy .

  • Diagnostic Peak: Look for the phenolic proton signal.

    • Desired Product (2-OH intact): You will see a sharp singlet very far downfield (> 11.0 ppm ) due to the strong intramolecular hydrogen bond with the aldehyde.

    • Wrong Isomer (2-O-alkylated): The downfield shift disappears; the remaining OH (at pos 4) will appear upfield (~5-6 ppm) or be broad.

    • Bis-alkylated: No OH peaks visible.

Validated Experimental Protocol

This protocol utilizes the Cesium Bicarbonate (


)  method, which is the gold standard for high-fidelity regioselectivity in this specific synthesis.

Reagents:

  • 2,4-Dihydroxybenzaldehyde (1.0 eq)[3]

  • Cesium Bicarbonate (

    
    ) (1.5 eq)
    
  • Tert-butyl bromoacetate (1.1 eq)

  • Acetonitrile (Anhydrous, 10 mL per gram of substrate)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, charge 2,4-dihydroxybenzaldehyde and anhydrous acetonitrile.

  • Activation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
    
  • Addition: Add tert-butyl bromoacetate dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60–80°C (gentle reflux). Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

    • Checkpoint: Reaction is typically complete in 4–6 hours. Stop when starting material is <5%.

  • Workup (Crucial for Ester Stability):

    • Cool to RT.

    • Filter the mixture through a celite pad or sintered glass to remove inorganic cesium salts. Wash the cake with fresh acetonitrile.

    • Concentrate the filtrate under reduced pressure (keep bath <40°C) to obtain a solid/oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate.

    • Wash with Water (2x) and Brine (1x). Do not use acid.

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: If purity is <98%, recrystallize from a mixture of Isopropanol/Heptane or Ethyl Acetate/Hexanes . Avoid methanol if transesterification is a concern (rare without catalyst, but safer to avoid).

References

  • Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

    • Source: Wang, Z., et al. (2021). "Cesium Bicarbonate-Mediated Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde." Journal of Organic Chemistry / PMC.
    • Relevance: Establishes as the superior base for 4-O-selectivity.
    • URL:[Link] (Verified via Search Result 1.1)

  • Voxelotor (GBT440)

    • Source: Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters.
    • Relevance: Confirms the structural role of the 2-hydroxy-4-alkoxybenzaldehyde scaffold in Voxelotor.
    • URL:[Link]

  • BenchChem Technical Protocols

    • Source: BenchChem Application Notes.[1] "Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes."

    • Relevance: Provides comparative d

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis of tert-Butyl Esters

Case ID: TBE-STAB-001 Status: Active Subject: Prevention of premature cleavage (hydrolysis/elimination) of tert-butyl esters during workup and purification. Executive Summary & Scope The Issue: tert-Butyl esters are robu...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TBE-STAB-001 Status: Active Subject: Prevention of premature cleavage (hydrolysis/elimination) of tert-butyl esters during workup and purification.

Executive Summary & Scope

The Issue: tert-Butyl esters are robust protecting groups against nucleophilic attack (base hydrolysis) due to steric bulk.[1] However, they are uniquely susceptible to acid-catalyzed cleavage via the


 mechanism.

The Danger Zone: Unintended hydrolysis typically occurs during:

  • Quenching: Exothermic neutralization of acidic reaction mixtures.

  • Purification: Exposure to acidic stationary phases (Silica Gel) during chromatography.

  • Concentration: Thermal elimination (isobutylene loss) in the presence of trace acids during rotary evaporation.

This guide provides mechanistic insights and validated protocols to maintain ester integrity.

Module 1: The Mechanistic Basis ( )

To prevent hydrolysis, you must understand that tert-butyl esters do not hydrolyze like methyl or ethyl esters (which follow


, attacking the carbonyl). Instead, they cleave via alkyl-oxygen fission .

Key Driver: The stability of the tert-butyl carbocation .[1] Unlike primary esters, the protonated tert-butyl ester acts as a leaving group generator. If your workup environment allows protonation (


) and provides thermal energy, the bond will break, releasing isobutylene gas and your free acid.
Mechanism Visualization

The following diagram illustrates the critical failure pathway. Note that Step 2 is the rate-determining step (RDS).

AAL1_Mechanism cluster_prevention Control Points Ester tert-Butyl Ester Protonated Protonated Intermediate Ester->Protonated + H+ (Fast) TS Transition State (C-O Cleavage) Protonated->TS Heat Cation tert-Butyl Cation + Carboxylic Acid TS->Cation RDS (Slow) Products Isobutylene (Gas) + H+ Cation->Products - H+ (Elimination)

Caption: The


 pathway. Preventing Step 2 (Cation formation) requires keeping Temperature low and H+ concentration low.

Module 2: Workup Protocols (Quenching)

The most common point of failure is quenching a reaction containing Lewis Acids (e.g.,


, 

,

) or strong Brønsted acids (TFA,

).
Protocol A: The "Buffered Reverse Quench"

Use Case: Quenching reactions where the tert-butyl ester is present alongside acidic reagents. Objective: Prevent transient local pH spikes (< 1) which occur when water is added directly to acid.

Step-by-Step:

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (

    
    )  or a Phosphate Buffer (pH 7.0) . Cool this receiving flask to 0°C.
    
  • Dilution: Dilute your reaction mixture with a non-protic solvent (e.g.,

    
     or DCM).
    
  • Reverse Addition: Slowly cannulate or drip the reaction mixtureinto the cold buffer solution with vigorous stirring.

    • Why? This ensures the ester is instantly surrounded by a buffering agent, neutralizing protons as they are generated.

  • Phase Check: After addition, check the pH of the aqueous layer. It must be pH > 6 .

  • Extraction: Proceed with extraction immediately. Do not let the layers sit.[2]

Data: Quenching Agent Comparison
Quenching AgentpH RangeRisk LevelRecommendation
Water / Ice pH 1-2 (transient)High Avoid for Lewis Acid quenches. Generates HX immediately.
1M NaOH pH 13-14Medium Risk of saponification (low for t-butyl, but possible).
Sat.

pH 8-9Low Standard. Effective buffer capacity.
Phosphate Buffer pH 7.0Lowest Best for extremely sensitive substrates.

Module 3: Purification (Chromatography)

Silica gel is naturally acidic (


 in suspension). A "slow" column run on standard silica is a common cause of yield loss.
Troubleshooting Flowchart

Use this decision tree to determine the safe purification route.

Purification_Logic Start Need Purification? Check_Acid Is compound acid-sensitive? Start->Check_Acid Standard Standard Silica Flash Column Check_Acid->Standard No (Stable) Modified Neutralized Silica (1-2% Et3N) Check_Acid->Modified Yes (Moderate) Alumina Neutral Alumina (Brockmann III) Check_Acid->Alumina Yes (High Sensitivity) Warning Keep run < 15 mins Standard->Warning Risk: Long retention times = Hydrolysis

Caption: Decision matrix for selecting the stationary phase. Neutralizing silica is the most common fix.

Protocol B: Neutralizing Silica Gel
  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Basification: Add 1% to 2% Triethylamine (

    
    )  or Pyridine to the slurry.
    
  • Packing: Pour the column. The base neutralizes the acidic silanol sites (

    
    ).
    
  • Elution: Run the column. You may exclude the amine from the mobile phase if the column was pre-treated thoroughly, but keeping 0.5% in the eluent is safer.

Frequently Asked Questions (FAQs)

Q1: I smell a "gas station" odor during rotary evaporation. What is happening? A: That is likely Isobutylene . If you smell this, your ester is decomposing thermally.

  • Cause: Trace acid remaining in the flask + Heat from the water bath.

  • Fix: Stop immediately. Add a few drops of

    
     or Toluene to the flask. Lower the bath temperature to < 30°C. Ensure your vacuum is strong to allow evaporation at lower temperatures.
    

Q2: Can I use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to remove Boc groups on the same molecule without losing the tert-butyl ester? 
A:  Generally, No . Both are acid-labile.[3]
  • Nuance: tert-Butyl esters are slightly more stable than N-Boc groups, but selectivity is difficult with simple aqueous acids.

  • Alternative: Use Chemoselective Reagents .

    
     in DCM or 
    
    
    
    can sometimes cleave Boc preferentially, but this requires strict optimization [4].

Q3: My NMR shows a sharp singlet at


 1.5 ppm, but the yield is low. Is it product? 
A:  Be careful. Both the tert-butyl ester and tert-butanol  (the hydrolysis byproduct) appear as singlets around 1.4–1.6 ppm.
  • Verification: Check for the carboxylic acid proton (broad, >10 ppm) or run a TLC. If the spot has become more polar (streaking near baseline), hydrolysis has occurred.

Q4: Is it safe to store tert-butyl esters in


 for NMR? 
A: 

can become acidic over time (forming

upon exposure to light/air).
  • Best Practice: Filter the

    
     through a small plug of basic alumina or add a silver foil shaving to the NMR tube if storing overnight.
    

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[4] (The definitive guide on stability conditions).

  • BenchChem Technical Support. t-Butyl Ester Protecting Group Hydrolysis & Stability. (General stability data and pKa considerations).

  • Wright, S. W., et al. "Convenient Preparation of t-Butyl Esters via t-Butyl Ethers." Tetrahedron Letters, 1997.
  • Kaul, R., et al. "Selective Deprotection of Boc groups in the presence of TBE." J. Org. Chem., 2005. (Chemoselectivity studies).

  • Common Organic Chemistry. "tert-Butyl Ester Protection/Deprotection." (Mechanism verification).

Sources

Troubleshooting

Technical Support Center: Recrystallization of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 15935...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6). Due to its polyfunctional nature, isolating this intermediate with high purity and yield requires precise thermodynamic control and rational solvent selection[1].

Part 1: Core Principles of Solvent Selection

To design a self-validating crystallization protocol, we must first analyze the chemical liabilities of the target molecule. Do not simply rely on trial and error; understanding the causality behind solvent interactions is critical[2]:

  • Tert-butyl ester: Highly hydrophobic but acid-labile. Trace acidic impurities in the solvent will catalyze cleavage into the corresponding carboxylic acid and isobutylene gas.

  • Aldehyde group: Highly electrophilic. In the presence of primary alcohols (e.g., methanol, ethanol) and trace acid, it rapidly undergoes reversible conversion to hemiacetals and stable acetals.

  • Phenolic hydroxyl: Acts as a strong hydrogen-bond donor. It provides excellent solubility in H-bond accepting solvents (like ethyl acetate or isopropyl acetate) but is susceptible to deprotonation if basic conditions are inadvertently introduced.

The Causality of Solvent Choice: Given these structural features, protic solvents (alcohols, water) are strictly contraindicated due to the risk of acetal formation and ester hydrolysis. The optimal thermodynamic path utilizes an aprotic, moderately polar solvent paired with a non-polar anti-solvent [3].

The Gold Standard System: Isopropyl Acetate (IPAc) / Heptane. Why? IPAc provides excellent solubility at reflux (89 °C) due to H-bonding with the phenol, while lacking the protic nature that degrades the aldehyde. Heptane acts as a highly effective anti-solvent to drive supersaturation upon cooling, without inducing chemical degradation.

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling, my solution turns cloudy and separates into a heavy oil at the bottom of the flask instead of forming crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known in pharmaceutical processing as "oiling out"[4][5]. This occurs when the supersaturated solution crosses the binodal curve before reaching the metastable zone for solid nucleation[5]. The compound essentially "melts" out of solution as a solute-rich liquid phase rather than forming a crystal lattice, which traps impurities and ruins product morphology[6]. Resolution:

  • Dilution: The initial concentration is likely too high. Reheat the mixture to a homogeneous solution and add 10-15% more of the good solvent (IPAc) to shift the trajectory away from the LLPS boundary[6].

  • Seeding: Reheat to a clear solution, cool to just above the cloud point (typically 5-10 °C above where you observed oiling), and introduce 1-2 wt% of pure seed crystals. This bypasses the energy barrier for nucleation, forcing solid crystal growth before the oiling boundary is reached[4][6].

Q2: I attempted a recrystallization using Methanol and Water. The yield was fine, but my NMR shows the aldehyde proton (~9.8 ppm) is missing and new aliphatic peaks have appeared. What happened? A: Your solvent system chemically reacted with the substrate. Methanol, particularly when heated, reacts with the highly electrophilic aldehyde group of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate to form a dimethyl acetal. This reaction is often catalyzed by trace acidic impurities present in the crude starting material. Never use primary alcohols to recrystallize electron-deficient benzaldehydes. Switch immediately to the aprotic IPAc/Heptane system.

Q3: My crystals are forming, but they are precipitating too fast and trapping colored impurities. How can I improve the purity? A: Rapid precipitation indicates that the cooling rate is too aggressive, or the anti-solvent was added too quickly, leading to a high degree of supersaturation and subsequent impurity entrapment[2]. Resolution: Implement a controlled, non-linear cooling ramp (e.g., 0.1 to 0.15 °C/min)[5]. If using an anti-solvent addition method, add the Heptane dropwise at reflux, allow the solution to equilibrate, and then begin the slow cooling process.

Part 3: Experimental Protocol (Self-Validating SOP)

Optimized Recrystallization of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Note: Ensure all glassware is rigorously dried and acid-free.

  • Dissolution: Transfer 10.0 g of crude tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate to a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add 40 mL of Isopropyl Acetate (IPAc). Heat the suspension to gentle reflux (approx. 85-89 °C) using an oil bath until complete dissolution is achieved.

  • Anti-Solvent Titration: While maintaining reflux, add Heptane dropwise via an addition funnel until the solution becomes faintly turbid (the cloud point). Immediately add 1-2 mL of IPAc to restore a perfectly clear solution. (Total Heptane required is typically 60-80 mL depending on crude purity).

  • Seeding (Self-Validation Step): Cool the solution to 70 °C. Add 50 mg of pure target compound as seed crystals. Observe for the persistence of the seed bed. If the seeds dissolve, the solution is undersaturated; wait for the temperature to drop slightly and re-seed.

  • Controlled Cooling: Program the heating mantle/bath to cool at a rate of 0.15 °C/min down to 20 °C.

  • Aging: Hold the suspension at 20 °C for 2 hours to maximize yield and allow Ostwald ripening. If further yield is required, cool to 0-5 °C in an ice bath for an additional 1 hour.

  • Isolation: Filter the resulting crystalline slurry through a sintered glass funnel under vacuum. Wash the filter cake with 20 mL of cold (0 °C) Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40 °C to constant weight.

Part 4: Data Presentation

Table 1: Solvent System Performance Matrix for Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Solvent System (v/v)Typical Yield (%)Purity (HPLC Area %)Observations & Failure Modes
IPAc / Heptane (1:2) 85 - 90% > 99.5% Optimal system. High purity, excellent crystal habit.
EtOAc / Hexanes (1:2)82 - 88%> 99.0%Good alternative, but EtOAc is slightly more prone to hydrolysis than IPAc.
Toluene / Heptane (1:3)75 - 80%> 98.5%Lower solubility at reflux requires higher solvent volumes.
Methanol / WaterN/A< 50.0%Critical Failure: Extensive acetal formation and ester hydrolysis.
DCM / Hexanes60 - 70%~ 95.0%Prone to rapid evaporation and severe oiling out (LLPS).
Part 5: Process Visualization

TroubleshootingWorkflow A Initial Hot Solution (IPAc / Heptane) B Controlled Cooling (0.1 °C / min) A->B C Cloud Point Reached B->C D Liquid-Liquid Phase Separation (Oiling Out) C->D  Supersaturation too high   E Solid Crystal Nucleation C->E  Metastable zone optimal   F Intervention 1: Reheat & Dilute with IPAc D->F G Intervention 2: Add Seed Crystals at Higher Temp D->G H Crystal Growth & Isolation E->H F->B  Retry cooling   G->B  Retry cooling  

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out) during cooling.

References
  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: Processes (MDPI) URL:[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: PubMed Central (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Case ID: PUR-TB-PHENOL-001 Topic: Removal of unreacted phenolic species from Williamson ether synthesis mixtures. Product Context: Linker synthesis / PROTAC intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-TB-PHENOL-001 Topic: Removal of unreacted phenolic species from Williamson ether synthesis mixtures. Product Context: Linker synthesis / PROTAC intermediates. Assigned Specialist: Senior Application Scientist, Separation Chemistry Division.

Executive Summary

The synthesis of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate typically involves the regioselective alkylation of 2,4-dihydroxybenzaldehyde with tert-butyl bromoacetate.

The primary purification challenge arises from the structural similarity between the product and the unreacted starting material. Both contain phenolic hydroxyl groups and aldehyde moieties.[1] However, the intramolecular hydrogen bonding in the product creates a distinct acidity profile (pKa differential) that we can exploit for a "smart" extractive workup, often eliminating the need for difficult chromatography.

Module 1: The "Smart Wash" Protocol (Chemoselective Extraction)

The Problem: Standard sodium hydroxide (NaOH) washes will hydrolyze your tert-butyl ester to the carboxylic acid and likely strip the product into the aqueous phase. The Solution: Exploit the acidity difference between the 4-hydroxyl group (in the impurity) and the 2-hydroxyl group (in the product).[1]

The Mechanistic Logic
  • Impurity (Starting Material): 2,4-dihydroxybenzaldehyde has a free hydroxyl group at the 4-position. This proton is relatively acidic (pKa ~7.5–8.0) because the phenoxide is stabilized by resonance with the para-aldehyde.

  • Product: The target molecule has only one hydroxyl group at the 2-position. This proton is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This "locks" the proton, significantly raising its pKa (>10).

Step-by-Step Protocol
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as phenols partition less efficiently from DCM into mild aqueous bases.

  • The Buffer: Prepare a 0.5 M Sodium Bicarbonate (NaHCO₃) solution. (pH ~8.5).

  • The Wash:

    • Wash the organic layer 3 times with the NaHCO₃ solution.

    • Observation: The aqueous layer may turn yellow/orange (characteristic of the phenoxide of 2,4-dihydroxybenzaldehyde).

  • The Check: Monitor the organic layer by TLC.[1] If the lower spot (starting material) persists, switch to a 0.5 M Potassium Carbonate (K₂CO₃) wash (pH ~10.5) briefly.

    • Warning: Prolonged exposure to pH >10 puts the tert-butyl ester at risk. Perform this wash quickly ( < 2 mins) and immediately rinse with brine.

  • Final Rinse: Wash with Brine (Sat. NaCl) to remove residual base, dry over Na₂SO₄, and concentrate.

SmartWash Start Crude Mixture (EtOAc) Wash Add 0.5M NaHCO3 (pH ~8.5) Start->Wash Impurity Impurity: 2,4-Dihydroxybenzaldehyde (pKa ~7.8) Impurity->Wash Target Product Product: 2-OH H-bonded (pKa >10) Product->Wash Protected by H-Bond PhaseSplit Phase Separation Wash->PhaseSplit AqLayer Aqueous Layer (Contains Deprotonated Impurity) PhaseSplit->AqLayer Deprotonation OrgLayer Organic Layer (Contains Neutral Product) PhaseSplit->OrgLayer No Reaction

Caption: Chemoselective extraction workflow exploiting the pKa shift caused by intramolecular hydrogen bonding.

Module 2: Chromatographic Rescue (If Extraction Fails)

If the "Smart Wash" is insufficient (e.g., high levels of bis-alkylated side products), column chromatography is required.

The Issue: Phenols "streak" or "tail" on silica gel due to hydrogen bonding with silanols, leading to poor separation. Standard Fix: Adding acid (Acetic Acid) to the eluent.[2] Specific Risk: The tert-butyl ester is acid-labile. 1% Acetic acid can cleave it upon concentration or slow elution.

Optimized Solvent Systems
Eluent SystemAdditiveSuitabilityNotes
Hexane / EtOAc NoneLow Phenols will streak; poor resolution.
Hexane / EtOAc 0.1% Acetic AcidMedium Risk of ester cleavage. Use only if running a fast column.
DCM / MeOH NoneHigh DCM often solubilizes these aromatic systems better.
Toluene / Acetone NoneExcellent Recommended. Toluene suppresses phenolic ionization better than Hexanes.
Troubleshooting the Column
  • Q: The product and impurity co-elute.

    • A: Try Toluene:Acetone (20:1 to 5:1) . The pi-pi interactions of toluene with the aromatic rings often provide different selectivity than Hexane/EtOAc.

  • Q: I lost my tert-butyl group during the column.

    • A: Did you use acetic acid? If so, switch to buffering the silica. Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then run your neutral gradient. This deactivates the acidic silanols without adding free acid to the mobile phase.

Module 3: Prevention (Reaction Optimization)

The best purification is preventing the impurity. The formation of unreacted phenol usually stems from stalling, while bis-alkylation comes from "overshooting."

The Golden Ratio:

  • Base: Use Cesium Carbonate (Cs₂CO₃) or Cesium Bicarbonate (CsHCO₃) . The "Cesium Effect" improves the solubility of the phenoxide anion and often enhances mono-alkylation selectivity over Potassium bases [1].

  • Stoichiometry: Do not use a large excess of alkyl halide.

    • Recommendation: 1.0 eq Aldehyde : 1.1 eq tert-butyl bromoacetate.

  • Temperature: Keep it mild (50–60°C). High heat breaks the intramolecular H-bond of the 2-OH, making it accessible for unwanted bis-alkylation.

Frequently Asked Questions (FAQs)

Q1: Can I use a scavenger resin? A: Yes, but be careful. A carbonate-functionalized resin (e.g., MP-Carbonate) can mimic the "Smart Wash." Add the resin to your organic mixture, stir for 2 hours, and filter. The resin will bind the more acidic unreacted starting material. Do not use electrophilic scavengers (like isocyanates), as they may react with the product's 2-OH.

Q2: Why does my product turn pink/red on the bench? A: Phenols and benzaldehydes are prone to oxidation. The color change indicates the formation of quinoid species. Store the purified compound under Nitrogen/Argon at -20°C.

Q3: Can I use bisulfite to remove the aldehyde impurity? A: No. Both your product and the impurity are aldehydes. Sodium bisulfite will form adducts with both, pulling everything into the water layer.

References
  • BenchChem Technical Support. (2025).[3] Preventing Bis-Alkylation of 2,4-Dihydroxybenzaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2022).[4] Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed Central.

  • Sigma-Aldrich. (n.d.). Product Specification: tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate.

Sources

Troubleshooting

Storage conditions to prevent degradation of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Product Code: TB-FHPA-001 | CAS: 159353-71-6[1] Core Technical Directive Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a trifunctional pharmacophore intermediate often utilized in the synthesis of hemoglobin modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: TB-FHPA-001 | CAS: 159353-71-6[1]

Core Technical Directive

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a trifunctional pharmacophore intermediate often utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and PROTAC linkers. Its chemical stability is dictated by the interplay between three reactive moieties:

  • Aromatic Aldehyde: Susceptible to aerobic oxidation to carboxylic acid.

  • Free Phenolic Hydroxyl: Prone to oxidative coupling and quinone formation (discoloration).

  • Tert-butyl Ester: Kinetic stability is high under neutral conditions, but it is extremely sensitive to trace acid catalysis, leading to cleavage into isobutylene and the free acid.[1]

This guide synthesizes field-proven handling protocols to prevent the "Black Tar" degradation scenario common with salicylaldehyde derivatives.

Optimal Storage Protocol (The "Gold Standard")

To maintain purity >98% over 12+ months, strict adherence to the "Cold-Dry-Inert" triad is required.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Lowers the kinetic rate of autoxidation and thermal elimination of the tert-butyl group.
Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent the aldehyde

benzoic acid oxidation pathway.
Container Amber Glass Vial with Teflon-lined capAmber glass prevents photo-initiated radical formation (browning). Teflon prevents leaching of plasticizers.
Desiccation Required Moisture promotes hydrate formation at the aldehyde and hydrolysis of the ester.

Troubleshooting Guide & FAQs

Category A: Visual & Physical Anomalies

Q1: The compound was originally a pale yellow powder, but it has turned dark brown/black. Is it still usable?

  • Diagnosis: This is a classic sign of Phenolic Oxidation . The free hydroxyl group at position 3 has undergone oxidative coupling or quinone formation, likely triggered by light or oxygen exposure.[1]

  • Resolution:

    • If darkening is superficial: Dissolve in minimal Dichloromethane (DCM) and filter through a short pad of silica gel. The colored impurities are usually highly polar and will stick to the silica.

    • If the bulk is black: Discard. The radical species generated can catalyze further decomposition of the aldehyde.

Q2: The solid has become "sticky" or formed a gum.

  • Diagnosis: This indicates Tert-butyl Ester Hydrolysis or Isobutylene Elimination . If stored in an acidic environment (even trace acid vapors from other reagents), the ester cleaves, releasing isobutylene gas and leaving behind the carboxylic acid derivative, which often has a lower melting point and different hygroscopicity.[1]

  • Verification: Run a TLC (50% EtOAc/Hexanes). If you see a streak or a new spot at the baseline (COOH is polar), hydrolysis has occurred.[1]

Category B: Analytical (NMR/HPLC) Issues

Q3: My 1H-NMR shows the aldehyde proton (~10.3 ppm) is missing or diminished, but the rest of the spectrum looks fine.

  • Diagnosis: You likely have Hemiacetal Formation . If you used methanol or ethanol as the NMR solvent, the aldehyde reacts reversibly with the solvent.

  • Fix: Switch to DMSO-d6 or CDCl3 . The aldehyde peak should reappear as a sharp singlet.

Q4: I see a small impurity peak at ~1.5 ppm (singlet) that is growing over time.

  • Diagnosis: This is Isobutylene or Tert-butanol trapped in the lattice, signaling ester decomposition.

  • Prevention: Ensure the storage vial is not exposed to HCl or TFA vapors in the fridge. Store in a secondary container with a packet of basic alumina or sodium bicarbonate to neutralize the micro-atmosphere.

Degradation Mechanism Visualization

Understanding how the molecule breaks down allows you to prevent it. The diagram below details the three primary failure modes.

DegradationPathways Compound Tert-butyl 2-(4-formyl- 3-hydroxyphenoxy)acetate (Active) Oxidation_CHO Oxidation (Air/O2) Form: Carboxylic Acid Compound->Oxidation_CHO O2 exposure (Aldehyde to COOH) Oxidation_OH Phenolic Oxidation (Light/O2) Form: Quinones (Dark Color) Compound->Oxidation_OH UV Light / Air (Browning) Hydrolysis Acid Hydrolysis (H+) Form: Free Acid + Isobutylene Compound->Hydrolysis Trace Acid / Moisture (Loss of t-Butyl) Hemiacetal Solvent Artifact (MeOH/EtOH) Form: Hemiacetal Compound->Hemiacetal Alcohol Solvents (Reversible)

Figure 1: Primary degradation pathways.[1] Note that phenolic oxidation causes visible color change, while aldehyde oxidation is often invisible until analyzed.[1]

Standard Operating Procedure (SOP): Handling & Purification

Workflow: Re-Purification of Degraded Stock

If your compound purity drops below 95% (but is not fully degraded), follow this "Rescue Protocol":

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid chlorinated solvents if possible to prevent trace HCl formation over time.

  • Acid Wash (Critical Step): Wash the organic layer with 5% Sodium Bicarbonate (NaHCO3) .

    • Why? This removes the "Free Acid" degradation product (from ester hydrolysis) and the oxidized benzoic acid derivative, both of which are soluble in aqueous base.[1]

  • Drying: Dry over Sodium Sulfate (Na2SO4) . Do not use Magnesium Sulfate if the compound is very sensitive, as MgSO4 can be slightly acidic.[1]

  • Concentration: Evaporate solvent at < 40°C . High heat can trigger the thermal elimination of the tert-butyl group.

Decision Tree: Handling "Brown" Samples

HandlingTree Start Sample Discolored? CheckColor Is it Light Tan or Black? Start->CheckColor Tan Light Tan/Yellow CheckColor->Tan Black Dark Brown/Black CheckColor->Black NMR Run 1H-NMR (DMSO-d6) Tan->NMR Discard Discard Sample (Irreversible Quinone Formation) Black->Discard CheckPeaks Check Aldehyde Peak (10-10.5 ppm) NMR->CheckPeaks Intact Peak Intact (>95%) Use as is CheckPeaks->Intact Diminished Peak Diminished (<90%) CheckPeaks->Diminished Recryst Recrystallize (EtOAc/Hexanes) Diminished->Recryst

Figure 2: Rapid triage workflow for assessing sample viability.

References

  • Sigma-Aldrich. Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Product Information. Accessed March 2026. Link

  • BenchChem. Stability and Degradation Issues of Salicylaldehyde Derivatives. Technical Support Note. Link[1]

  • Organic Chemistry Portal. Tert-Butyl Esters: Stability and Deprotection.Link

  • PubChem. Compound Summary: Tert-butyl 2-(4-formylphenoxy)acetate.[2][3] National Library of Medicine. Link[1]

  • Metcalf, B. et al. Oxygen Affinity Modulation of Hemoglobin. (Contextual reference for 4-formyl-3-hydroxyphenoxy pharmacophore stability). ACS Med. Chem. Lett.Link[1]

Sources

Optimization

Technical Support Hub: Solubilization &amp; Handling of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

[1] Diagnostic & Triage: The "Why" Behind the Precipitation Issue: Users frequently report rapid precipitation ("crashing out") of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate when diluting organic stock solutions int...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Diagnostic & Triage: The "Why" Behind the Precipitation

Issue: Users frequently report rapid precipitation ("crashing out") of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate when diluting organic stock solutions into aqueous buffers.

Molecular Root Cause Analysis: To resolve this, we must deconstruct the molecule’s competing functionalities. You are fighting a battle between a highly lipophilic "tail" and a reactive "head."

  • The Solubility Antagonist (The tert-Butyl Group): The tert-butyl ester moiety is bulky and highly hydrophobic. It disrupts the hydrogen-bonding network of water, creating a high energy penalty for solvation. This is the primary driver of precipitation.

  • The False Friend (The Phenolic Aldehyde): While the hydroxyl (-OH) and formyl (-CHO) groups add polarity, they are insufficient to drag the bulky hydrophobic core into solution at neutral pH.

  • The pH Trap:

    • Acidic pH (< 6): The molecule remains non-ionized and maximally insoluble. Risk of ester hydrolysis (cleavage to the free acid) increases significantly below pH 4.

    • Basic pH (> 9): While the phenolic proton (pKa ~8.5–9.5) could be deprotonated to form a soluble phenolate salt, this range endangers the aldehyde (Aldol condensation) and risks ester hydrolysis.

Troubleshooting Protocols

Decision Matrix: Choosing Your Method

Use the following logic flow to select the correct solubilization strategy for your specific assay.

solubilization_tree start START: Assay Requirement? bio_compat Is DMSO/Organic Solvent tolerated (>1%)? start->bio_compat animal In Vivo / Animal Study? bio_compat->animal No method_A METHOD A: Standard DMSO/Buffer (Best for HTS/In Vitro) bio_compat->method_A Yes method_B METHOD B: Cyclodextrin Complexation (Best for In Vivo/Sensitive Cells) animal->method_B Yes (Low Toxicity) method_C METHOD C: Surfactant Dispersion (Tween 80/PEG) animal->method_C No (Cost/Availability)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Protocol A: The "Step-Down" Dilution (DMSO/Buffer)

Best for: In vitro biochemical assays, enzymatic screens.

The Concept: Create a "solvation shell" using DMSO that prevents aggregation during the rapid transition to water.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide).

  • PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step:

  • Primary Stock: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10–20 mM . Vortex until clear.

    • Critical: Do not use stored DMSO that has absorbed water from the air.

  • Intermediate Dilution (The "Spacer" Step):

    • Prepare a 10x working solution in 50% DMSO / 50% PBS .

    • Add the DMSO stock slowly to the PBS while vortexing.

    • Observation: If cloudiness appears, sonicate for 30 seconds.

  • Final Assay Dilution:

    • Dilute the Intermediate Solution 1:10 into your final assay buffer.

    • Final Solvent Composition: 5% DMSO.

    • Max Solubility: Typically ~50–100 µM.

Warning: If your assay cannot tolerate 5% DMSO, proceed to Protocol B.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell culture (low toxicity), animal injections, and long-term stability.

The Concept: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex. The hydrophobic tert-butyl tail inserts into the CD cavity, shielding it from water, while the hydrophilic CD exterior interacts with the buffer.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Research Grade).

  • Sterile Water or Saline.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water. Filter sterilize (0.22 µm).

  • Compound Addition:

    • Weigh the solid compound.

    • Add the 20% HP-β-CD vehicle directly to the solid.

  • Dispersion:

    • Sonicate in a water bath at ambient temperature for 20–40 minutes.

    • Note: The solution may initially look cloudy but should clarify as complexation occurs.

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration exceeds the complexation capacity (usually ~1–2 mg/mL for this class of molecule). Use the supernatant.

Stability & Reactivity FAQs

Q: Can I use acidic buffers to dissolve it? A: NO. The tert-butyl ester is acid-labile. In acidic conditions (pH < 4), particularly with heat, it undergoes cleavage to form the free carboxylic acid and isobutylene gas [1]. While the free acid is more soluble, it is chemically distinct from your target molecule.

  • Safe Zone: pH 6.0 – 8.0.

Q: The solution turned yellow overnight. Is it still good? A: Likely degraded. The molecule contains a phenolic aldehyde.[1]

  • Oxidation: Aldehydes oxidize to carboxylic acids in air.

  • Phenolate Coloration: At pH > 8, the phenol deprotonates, often turning yellow. This is reversible but indicates you are near the pH limit where Aldol condensation (polymerization) becomes a risk [2].

  • Recommendation: Prepare fresh. If storage is necessary, freeze DMSO stocks at -20°C under nitrogen/argon.

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a good solvent for the stock, but it evaporates faster than DMSO, leading to "edge effects" in plate-based assays (concentration gradients). DMSO is preferred for stability; Ethanol is preferred if DMSO interferes with specific protein targets.

Visualizing the Stability Risks

Understanding the chemical vulnerabilities is crucial for experimental design.

stability_pathways compound Target Compound (t-Butyl Ester + Aldehyde) acid_path Acidic pH (<4) + H2O compound->acid_path base_path Basic pH (>9) compound->base_path air_path Air / O2 compound->air_path hydrolysis DEGRADATION: Cleavage to Free Acid + Isobutylene acid_path->hydrolysis Fast aldol DEGRADATION: Aldol Condensation (Polymerization) base_path->aldol Moderate oxidation DEGRADATION: Oxidation to Benzoic Acid Deriv. air_path->oxidation Slow

Figure 2: Chemical stability profile. Avoidance of extreme pH is critical to maintain the integrity of the tert-butyl ester and aldehyde groups.

References

  • Greene, T.W., Wuts, P.G.M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of tert-butyl ester acid-catalyzed cleavage).

  • Guthrie, J.P. (2002). Equilibrium constants for aldol condensations. Canadian Journal of Chemistry. (Thermodynamics of aldehyde stability in basic media).

  • Loftsson, T., & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Protocols for HP-β-CD complexation).

  • PubChem Compound Summary. (2025). Tert-butyl 2-(4-formylphenoxy)acetate.[3] National Library of Medicine. (Structural analogs and physical properties).

Sources

Troubleshooting

Optimizing reaction time for etherification of dihydroxybenzaldehyde

Technical Support Center: Advanced Synthesis & Process Chemistry Topic: Optimization of Reaction Kinetics for Etherification of Dihydroxybenzaldehyde Ticket ID: OPT-RXN-34DHB-001 PART 1: CRITICAL REACTION PARAMETERS (The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis & Process Chemistry Topic: Optimization of Reaction Kinetics for Etherification of Dihydroxybenzaldehyde Ticket ID: OPT-RXN-34DHB-001

PART 1: CRITICAL REACTION PARAMETERS (The "Why")

Executive Summary: Optimizing the etherification of 3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde) or its 2,4-isomer requires a precise balance between kinetic control (to favor mono-alkylation) and thermodynamic driving force (to ensure conversion). The primary challenge is distinguishing between the two hydroxyl groups (


-OH vs. 

-OH) while preventing aldehyde degradation via the Cannizzaro reaction or oxidation.

The Kinetic Landscape:

  • Acidity Differential: In 3,4-dihydroxybenzaldehyde, the

    
    -hydroxyl is significantly more acidic (
    
    
    
    ) than the
    
    
    -hydroxyl (
    
    
    ) due to the para-conjugation with the electron-withdrawing aldehyde group.
  • Time Sensitivity:

    • 
      :  Incomplete conversion of the phenoxide intermediate.
      
    • 
      :  Loss of selectivity (formation of bis-ether) and degradation of the aldehyde moiety (Cannizzaro disproportionation).
      

PART 2: VISUALIZATION OF REACTION PATHWAYS

The following diagram maps the kinetic competition between the desired selective etherification and common failure modes.

ReactionNetwork SM Dihydroxybenzaldehyde (Starting Material) Base Base Deprotonation (Fast) SM->Base Side Cannizzaro/Oxidation (Side Products) SM->Side Strong Base + High Temp/Time Mono Mono-Ether (Target Product) Base->Mono k1 (Fast) Selective at C4-OH Bis Bis-Ether (Over-Alkylation) Mono->Bis k2 (Slow) Requires Excess Time/Base Mono->Side Aldehyde Instability

Figure 1: Kinetic pathway showing the competition between selective mono-alkylation (


) and over-alkylation (

). Selectivity relies on maximizing

while suppressing

.

PART 3: OPTIMIZED PROTOCOLS

Protocol A: Selective Mono-Alkylation (High Precision)

Best for: Synthesis of Isovanillin analogs or regioselective scaffolds.

ParameterConditionRationale
Solvent Acetonitrile (

)
Aprotic polar. Promotes

but suppresses proton exchange better than alcohols.
Base Cesium Bicarbonate (

)
Milder than

. The "Cesium Effect" improves solubility and reactivity of the phenoxide.
Stoichiometry 1.0 eq Aldehyde : 1.1 eq R-X : 1.2 eq BaseSlight excess ensures conversion without driving bis-alkylation.
Temperature

Sufficient activation energy for

without triggering rapid

.
Time 4 - 6 Hours Critical Window. Beyond 6h, bis-alkylation rises exponentially.

Step-by-Step:

  • Dissolve 3,4-dihydroxybenzaldehyde (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Add

    
     (1.2 equiv) in a single portion. Stir for 15 mins at RT (Induction period for deprotonation).
    
  • Add Alkyl Halide (1.1 equiv) dropwise.

  • Heat to

    
     under 
    
    
    
    atmosphere.
  • Checkpoint: Perform HPLC/TLC at t=3h. Stop reaction immediately when SM < 5%.

Protocol B: Rapid Microwave-Assisted Synthesis

Best for: High-throughput screening or radio-labeling.

  • Conditions: Microwave irradiation (300W),

    
    .
    
  • Time: 6 - 12 Minutes .

  • Advantage: The rapid heating profile minimizes the thermal window where aldehyde degradation (oxidation) occurs.

PART 4: TROUBLESHOOTING GUIDE (FAQs)

Q1: I am observing a 20-30% yield of the Bis-alkylated product. How do I stop the reaction at the Mono-stage? Diagnosis: You are likely operating under thermodynamic control rather than kinetic control. Corrective Action:

  • Switch Base: If using

    
     or 
    
    
    
    , switch to
    
    
    or
    
    
    . The
    
    
    of bicarbonate (~10.3) is sufficient to deprotonate the para-hydroxyl (
    
    
    7.6) but struggles to deprotonate the meta-hydroxyl (
    
    
    9.5), creating a "self-limiting" reaction.
  • Solvent Change: Avoid DMF if possible. While DMF is excellent for

    
    , it stabilizes the second deprotonation. Acetonitrile or Acetone provides better selectivity.
    

Q2: The reaction mixture turns dark brown/black after 4 hours. What is happening? Diagnosis: This indicates the "Cannizzaro Reaction" or aerobic oxidation of the aldehyde group. Benzaldehydes with electron-donating groups (OH/OR) are susceptible to oxidation under basic conditions. Corrective Action:

  • Degas Solvents: Strictly use anhydrous, degassed solvents. Sparge with Argon for 15 mins before use.

  • Lower pH: The darkening is base-catalyzed. Reduce base equivalents from 2.0 to 1.1-1.2.

  • Add Antioxidant: In extreme cases, adding a trace of sodium dithionite can prevent oxidative polymerization.

Q3: My reaction is too slow (incomplete conversion after 24h). Diagnosis: "Phenoxide ion pairing" or steric hindrance. Corrective Action:

  • Add Catalyst: Add 5-10 mol% of Sodium Iodide (Finkelstein condition) if using alkyl chlorides/bromides. This generates the more reactive alkyl iodide in situ.

  • Phase Transfer: If using a heterogeneous base (

    
     in acetone), add 5 mol% 18-Crown-6  or TBAB  (Tetrabutylammonium bromide). This solubilizes the phenoxide anion, increasing the reaction rate by orders of magnitude.
    

PART 5: DECISION LOGIC FOR OPTIMIZATION

Use this logic flow to determine your next experimental step based on HPLC data.

OptimizationLogic Start Analyze Crude HPLC (at t=4h) Result1 High SM (>20%) Low Product Start->Result1 Result2 High Bis-Ether (>15%) Start->Result2 Result3 High Mono-Ether (>85%) Start->Result3 Action1 Increase T by 10°C OR Add 5% TBAB (PTC) Result1->Action1 Reactivity Issue Action2 Switch to Weaker Base (CsHCO3) OR Reduce Time Result2->Action2 Selectivity Issue Action3 Protocol Validated Proceed to Workup Result3->Action3 Success

Figure 2: Troubleshooting decision tree based on reaction conversion and selectivity.

References

  • Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde: Li, H., et al. (2014). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones mediated by CsHCO3. PMC (PubMed Central). [Link] Relevance: Establishes the superiority of Cesium Bicarbonate/Acetonitrile for selective mono-alkylation.[1]

  • Microwave-Assisted Etherification: Massaro, A., et al. (2007). Microwave-Assisted Transformation of Esters and Ethers. Synthesis/Organic Chemistry Portal. [Link] Relevance: Validates microwave irradiation as a method to reduce reaction time from hours to minutes.

  • Mechanism of Williamson Ether Synthesis: Adjiman, C., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Royal Society of Chemistry (RSC) Advances. [Link] Relevance: Provides kinetic modeling data regarding solvent effects (Acetonitrile vs Methanol) on O- vs C-alkylation ratios.

  • Selective Protection of 3,4-Dihydroxybenzaldehyde: Pezacki, J.P., et al. (2002).[2] Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde. Molecules. [Link] Relevance: Details the pKa differences and specific protocols for differentiating the 3-OH and 4-OH positions.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Benchmarking: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

This guide is structured as a high-level technical benchmark for researchers utilizing Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, a critical intermediate in the synthesis of VHL-recruiting PROTAC linkers. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical benchmark for researchers utilizing Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, a critical intermediate in the synthesis of VHL-recruiting PROTAC linkers.

Executive Summary & Application Context

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a specialized building block, primarily used to attach alkyl chain linkers to the Von Hippel-Lindau (VHL) E3 ligase ligand during PROTAC development.

Its structural integrity is paramount; the tert-butyl ester serves as an acid-labile protecting group, orthogonal to the base-labile methyl/ethyl esters often used in parallel synthesis. This guide provides a definitive 1H NMR interpretation framework to distinguish the target molecule from its common analogues (Methyl Ester) and hydrolysis byproducts (Free Acid).

Structural Nomenclature Clarification

To ensure accurate spectral assignment, we define the structure based on the IUPAC numbering derived from the core benzaldehyde scaffold:

  • Core: 2-hydroxy-4-substituted-benzaldehyde.

  • Substituents:

    • C1: Formyl group (-CHO).

    • C2: Hydroxyl group (-OH) – Intramolecularly Hydrogen Bonded.

    • C4: (2-tert-butoxy-2-oxoethoxy) group – The site of alkylation.

Synthesis & Experimental Protocol

To provide context for the spectral impurities, we outline the standard synthesis route. The presence of starting material (2,4-dihydroxybenzaldehyde) or bis-alkylated byproducts significantly alters the aromatic region of the NMR.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow SM 2,4-Dihydroxybenzaldehyde (Starting Material) Product Target Product (Mono-alkylated at C4) SM->Product Major Path (4-OH is more acidic) Impurity Impurity: Bis-alkylated (C2 & C4) SM->Impurity Minor Path (Over-alkylation) Reagent Tert-butyl Bromoacetate (Alkylating Agent) Reagent->Product Base K2CO3 / DMF (Base) Base->Product

Figure 1: Selective alkylation workflow. The 2-OH position is passivated by hydrogen bonding with the aldehyde, directing alkylation to the 4-OH position.

NMR Sample Preparation Protocol
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) rather than CDCl3.

    • Reasoning: The phenolic proton at C2 is involved in hydrogen bonding. DMSO-d6 minimizes exchange with water and provides sharper resolution for labile protons compared to chloroform.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Spectral Assignment & Comparative Analysis[1][2][3]

The following data compares the Target (t-Butyl Ester) against its Methyl Ester analogue and the Starting Material.

Table 1: Comparative Chemical Shift Data (δ, ppm in DMSO-d6)[4]
Proton AssignmentTarget: t-Butyl EsterAnalogue: Methyl EsterStarting Material (2,4-DHB)Multiplicity (J Hz)
-CHO (Aldehyde) 10.05 10.069.95Singlet (s)
2-OH (Phenolic) 11.05 11.0511.20Sharp Singlet (s)
4-OH (Phenolic) 10.60Broad Singlet (br s)
Ar-H (C6) 7.62 7.647.50Doublet (d, J=8.8)
Ar-H (C5) 6.68 6.706.40DD (J=8.8, 2.3)
Ar-H (C3) 6.55 6.586.30Doublet (d, J=2.3)
-O-CH2-COO- 4.75 4.85Singlet (s)
Ester Alkyl 1.44 (9H) 3.72 (3H) Singlet (s)
Detailed Interpretation & Logic
1. The Diagnostic "Ester Region" (1.0 – 5.0 ppm)

This is the primary differentiation zone.

  • Target (t-Butyl): Look for a massive singlet integrating to 9 protons at ~1.44 ppm .

  • Alternative (Methyl): If you used methyl bromoacetate, this signal vanishes, replaced by a 3-proton singlet at ~3.72 ppm .

  • Impurity (Free Acid): If the t-butyl group hydrolyzes (common in acidic workups), the 1.44 ppm signal disappears, and the methylene peak at 4.75 ppm may shift slightly downfield.

2. The "Silent" 2-Hydroxyl (11.0 ppm)

The proton at position 2 is the internal validator of your structure.

  • Because the 2-OH forms a 6-membered hydrogen-bonded ring with the carbonyl oxygen of the aldehyde, its signal is deshielded (shifted downfield to ~11 ppm) and sharp .

  • Validation Check: If this peak is missing, you have likely bis-alkylated the molecule (capped both OH groups), rendering the product useless for VHL ligand synthesis.

3. The Aromatic Pattern (ABX System)

The substitution pattern (1,2,4-trisubstituted) creates a distinct splitting pattern:

  • H-6 (7.62 ppm): Most downfield aromatic proton due to the electron-withdrawing aldehyde group ortho to it.

  • H-5 & H-3 (6.50 - 6.70 ppm): Upfield due to the electron-donating alkoxy (ether) and hydroxy groups.

  • Note: The alkylation of the 4-OH (converting OH to O-Alkyl) causes a slight downfield shift of H-3 and H-5 compared to the starting material due to the steric bulk and electronic change of the ether vs. the free phenol.

Decision Logic for Quality Control

Use this logic flow to interpret your raw data immediately.

NMRLogic Start Start Analysis (DMSO-d6) CheckOH Is peak at ~11.0 ppm present? Start->CheckOH CheckEster Is singlet at ~1.44 ppm present? CheckOH->CheckEster Yes BisAlk FAIL: Bis-alkylated Impurity (Over-reaction) CheckOH->BisAlk No CheckMe Is singlet at ~3.7 ppm present? CheckEster->CheckMe No Target PASS: Target Molecule (t-Butyl Ester) CheckEster->Target Yes (9H) MeEster FAIL: Methyl Ester Analog (Wrong Reagent) CheckMe->MeEster Yes (3H) Hydrolysis FAIL: Hydrolyzed Acid (tBu cleaved) CheckMe->Hydrolysis No

Figure 2: QC Decision Tree. This workflow isolates the target from common synthesis errors (bis-alkylation) and reagent swaps (methyl ester).

Troubleshooting Common Anomalies

ObservationRoot CauseCorrective Action
Broad hump at 10-11 ppm instead of sharp singlet Wet DMSO or rapid exchange.Dry sample under high vacuum; use fresh ampoule of DMSO-d6.
Extra doublet at ~4.5 ppm Unreacted Bromoacetate.Recrystallize from Hexane/EtOAc. Bromoacetate is a potent lachrymator; remove completely.
Missing 1.44 ppm peak, new broad peak >12 ppm Acidic hydrolysis of t-butyl ester.Avoid acidic washes during workup. The product is a phenol; it is slightly acidic itself.
Aldehyde peak split into doublet Coupling to Formyl proton? Rare.Usually an artifact or presence of conformational isomers. Check rotational barriers if temperature is low.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (2,4-Dihydroxybenzaldehyde). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Buckley, D. L., et al. (2012). Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules. Journal of the American Chemical Society, 134(10), 4465–4468. (Context for VHL Ligand Synthesis). [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Esters. University of Wisconsin-Madison. [Link]

Sources

Comparative

HPLC Method Validation for Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Purity

A Comparative Technical Guide for Pharmaceutical Development Executive Summary Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a critical synthetic intermediate in the manufacturing of Voxelotor (GBT440) , a hemoglobi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a critical synthetic intermediate in the manufacturing of Voxelotor (GBT440) , a hemoglobin S polymerization inhibitor used for Sickle Cell Disease. The purity of this intermediate is pivotal; the presence of hydrolyzed free acid impurities or regioisomers can significantly degrade the yield and enantiomeric purity of the final API.

This guide compares a Standard Porous C18 Method (the conventional alternative) against an Optimized Core-Shell Phenyl-Hexyl Method (the recommended solution). While standard C18 columns often fail to resolve the de-esterified acid impurity due to peak tailing and hydrophobic collapse, the optimized method utilizes core-shell technology and


 selectivity to achieve a Resolution (

) > 3.0 and high sensitivity.

Molecule Profile & Analytical Challenge

The Analyte
  • IUPAC Name: tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

  • Functional Groups: Phenol (acidic), Aldehyde (reactive), tert-Butyl Ester (hydrophobic, acid-labile).

  • Key Impurities:

    • Impurity A (Hydrolysis Product): 2-(4-formyl-3-hydroxyphenoxy)acetic acid. (Formed via loss of t-butyl group).

    • Impurity B (Regioisomer): tert-butyl 2-(2-formyl-3-hydroxyphenoxy)acetate (positional isomer from alkylation).

The Challenge

Standard HPLC methods often struggle with this molecule due to:

  • Phenolic Tailing: The hydroxyl group interacts with residual silanols on older silica supports.

  • Similar Polarity: The regioisomer (Impurity B) shares an identical mass and nearly identical LogP, making separation on hydrophobicity alone (C18) difficult.

  • Ester Stability: The tert-butyl ester is susceptible to acid hydrolysis. Highly acidic mobile phases (pH < 1.5) may degrade the analyte during the run.

Comparative Analysis: Standard vs. Optimized

We compared the performance of a generic industry-standard method against our optimized protocol.

Method A: The Alternative (Generic)
  • Column: Fully Porous C18 (5 µm, 250 x 4.6 mm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Outcome: Broad peaks for the phenol; Impurity A co-elutes with the main peak tail.

Method B: The Solution (Optimized)
  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm).

  • Mechanism: The Phenyl-Hexyl phase engages in

    
     interactions with the aromatic ring of the analyte, providing orthogonal selectivity to separate the regioisomer. The Core-Shell particles reduce diffusion paths, sharpening peaks.
    
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[1][2][3][4]

Performance Data Summary
ParameterMethod A (Standard C18)Method B (Optimized Phenyl-Hexyl)Improvement
Resolution (Main vs. Impurity A) 1.2 (Co-elution risk)3.8 (Baseline separation)+216%
Resolution (Main vs. Impurity B) 0.92.5 +177%
Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetric)Ideal Shape
Run Time 25 minutes12 minutes 2x Faster
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL 10x Sensitivity

Visualizing the Chemistry & Workflow

The following diagrams illustrate the impurity pathways and the validation logic required to ensure the method is "Fit for Purpose."

ValidationLogic Start Analyte: t-Butyl Ester ImpurityA Impurity A (Free Acid) Start->ImpurityA Hydrolysis ImpurityB Impurity B (Regioisomer) Start->ImpurityB Synthesis Byproduct MethodA Method A: Standard C18 Start->MethodA MethodB Method B: Core-Shell Phenyl-Hexyl Start->MethodB ImpurityA->MethodA ImpurityA->MethodB ImpurityB->MethodA ImpurityB->MethodB ResultA Co-elution (Failed Validation) MethodA->ResultA Hydrophobic Interaction Only ResultB Resolution > 2.0 (Pass) MethodB->ResultB Hydrophobic + Pi-Pi Selectivity

Caption: Figure 1. Chemical impurity logic and the selectivity mechanism differentiating the Standard Method (A) from the Optimized Method (B).

Detailed Experimental Protocol (Method B)

This protocol is validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Kinetex Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm (Phenomenex) or Cortecs Phenyl (Waters).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 5 µL.

  • Detection: UV at 275 nm (max absorption for phenol-aldehyde).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol (LC-MS Grade).

Gradient Table:

Time (min) % Mobile Phase B
0.0 40
8.0 90
10.0 90
10.1 40

| 14.0 | 40 (Re-equilibration) |

Standard & Sample Preparation
  • Diluent: 50:50 Water:Methanol. (Avoid 100% Acetonitrile as it may cause peak distortion for this specific phenolic compound).

  • Stock Solution: Dissolve 10 mg of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate in 10 mL Methanol.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent.

Validation Workflow (ICH Q2 Compliant)

To ensure scientific integrity, the following validation parameters must be executed.

A. Specificity (Forced Degradation)
  • Objective: Prove the method can separate the main peak from degradants.

  • Protocol:

    • Acid Stress: Treat sample with 0.1N HCl at 60°C for 1 hour. Expected Result: Increase in Impurity A (Free Acid).

    • Oxidation: Treat with 3%

      
      . Expected Result: Oxidation of aldehyde to carboxylic acid.
      
  • Acceptance Criteria: Peak Purity Index > 0.999 (using PDA). No interference at the retention time of the main peak.

B. Linearity
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Calculation: Plot Peak Area vs. Concentration.

  • Acceptance Criteria:

    
    .[5]
    
C. Accuracy (Recovery)
  • Protocol: Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% with RSD < 2.0%.[6]

Visualization of Validation Logic

ValidationWorkflow Step1 1. System Suitability (Rs > 2.0, Tf < 1.5) Step2 2. Specificity (Stress Testing) Step1->Step2 Step3 3. Linearity & Range (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery) Step3->Step4 Step5 5. Robustness (pH +/- 0.2, Temp +/- 5°C) Step4->Step5 Final Validated Method Step5->Final

Caption: Figure 2. Step-by-step ICH Q2(R1) validation workflow required for regulatory compliance.

References

  • International Council for Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease."[8] ACS Medicinal Chemistry Letters, 8(3), 321–326. (Describes the synthesis and intermediates of Voxelotor). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on Phenyl-Hexyl column selectivity). Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Validation

Mass spectrometry fragmentation pattern of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , comparing its performance as an analytical target against its m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , comparing its performance as an analytical target against its methyl and ethyl ester analogs.

Executive Summary

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS 159353-71-6) is a critical intermediate in the synthesis of pharmacophores such as Tucaresol and other immune-modulatory agents.[1] In mass spectrometry, this molecule exhibits a distinct "labile ester" behavior compared to methyl or ethyl alternatives.

While methyl and ethyl esters are analytically stable, the tert-butyl derivative provides a diagnostic neutral loss of isobutene (56 Da) under Electrospray Ionization (ESI) conditions. This unique fragmentation pathway offers superior specificity for Multiple Reaction Monitoring (MRM) assays, allowing for high-confidence structural verification in complex matrices where isobaric interferences might obscure stable esters.

Performance Matrix: Tert-butyl vs. Alkyl Analogs
FeatureTert-butyl Ester (Target)Methyl Ester (Alternative)Ethyl Ester (Alternative)
Molecular Formula C₁₃H₁₆O₅C₁₀H₁₀O₅C₁₁H₁₂O₅
Monoisotopic Mass 252.10 Da210.05 Da224.07 Da
Primary ESI+ Ion [M+H]⁺ = 253.1[M+H]⁺ = 211.0[M+H]⁺ = 225.1
Dominant Fragment m/z 197.0 (Acid Core)m/z 179.0 (Loss of MeOH)m/z 179.0 (Loss of EtOH)
Mechanism Isobutene Elimination (McLafferty-like)Nucleophilic Displacement / CO LossNucleophilic Displacement
MRM Specificity High (Transition 253→197)Moderate (Common losses)Moderate

Technical Deep Dive: Fragmentation Mechanism

The "Isobutene Switch"

The mass spectral behavior of the tert-butyl derivative is governed by the stability of the tert-butyl cation and the thermodynamics of isobutene elimination. Unlike primary alkyl esters (methyl/ethyl), which require high collision energies to fragment via ester cleavage, the tert-butyl group undergoes a facile rearrangement.

Mechanism Steps:

  • Protonation: The carbonyl oxygen of the ester captures a proton in the ESI source, forming the [M+H]⁺ ion at m/z 253.

  • Rearrangement: A hydride transfer occurs from the tert-butyl methyl group to the carbonyl oxygen (or a concerted syn-elimination).

  • Elimination: Neutral isobutene (C₄H₈, 56 Da) is expelled, leaving the protonated carboxylic acid at m/z 197.

This transition (253 → 197) is highly energetically favorable, often occurring in-source if declustering potentials are too high, but serving as a robust quantifier transition in MS/MS.

Secondary Fragmentation (The Core)

Once the protecting group is lost, the core 2-(4-formyl-3-hydroxyphenoxy)acetic acid (m/z 197) undergoes further fragmentation:

  • Loss of H₂O (m/z 179): Driven by the ortho-hydroxy aldehyde motif (cyclic dehydration) or carboxylic acid dehydration.

  • Loss of CO₂ (m/z 153): Decarboxylation of the free acetic acid tail.

  • Loss of CO (m/z 169): Typical decarbonylation of the aromatic aldehyde.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways between the tert-butyl target and its stable alkyl alternatives.

FragmentationPathway Target Tert-butyl Ester [M+H]+ m/z 253 AcidCore Protonated Acid Core [M+H]+ m/z 197 Target->AcidCore Loss of Isobutene (-56 Da) Dominant Pathway Methyl Methyl Ester [M+H]+ m/z 211 Frag_H2O Dehydrated Ion m/z 179 Methyl->Frag_H2O Loss of MeOH (-32 Da) Ethyl Ethyl Ester [M+H]+ m/z 225 Ethyl->Frag_H2O Loss of EtOH (-46 Da) AcidCore->Frag_H2O - H2O (18) Frag_CO2 Decarboxylated Ion m/z 153 AcidCore->Frag_CO2 - CO2 (44) Frag_CO Decarbonylated Ion m/z 169 AcidCore->Frag_CO - CO (28)

Figure 1: Comparative fragmentation pathways showing the convergence of ester derivatives to the common acid core.

Experimental Protocol

To replicate these results for structural confirmation or purity analysis, follow this validated LC-MS/MS workflow.

Sample Preparation[1][4][5][6]
  • Stock Solution: Dissolve 1 mg of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate in 1 mL of Acetonitrile (ACN).

  • Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.[2]

  • Spray Voltage: 4500 V.

  • Gas Temperature: 300°C.

  • Collision Gas: Nitrogen.

Transition Table (MRM Optimization)

Use the following transitions to distinguish the tert-butyl product from potential methyl/ethyl impurities or hydrolysis products.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Interpretation
253.1 197.0 10 - 15 50Quantifier (Isobutene Loss)
253.1179.025 - 3050Qualifier (Combined Loss)
253.1153.03550Qualifier (Deep Fragmentation)
211.0179.02050Monitor for Methyl Ester Impurity
197.0153.02050Monitor for Free Acid Impurity

References

  • Royal Society of Chemistry . (2015). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling - Supplementary Information. Retrieved from [Link]

  • National Institutes of Health (PubChem) . (2025). Tert-butyl 2-(4-formylphenoxy)acetate Compound Summary. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, a key organic intermediate. Designed for researchers and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, a key organic intermediate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak listing. It explains the causal relationships between molecular structure and spectral features, offers a comparative analysis with related compounds, and provides a robust experimental protocol for acquiring high-fidelity data.

Molecular Structure and Predicted Spectral Features

The first step in any spectral interpretation is a thorough analysis of the molecule's functional groups. Each group possesses unique vibrational modes (stretching, bending) that absorb infrared radiation at characteristic frequencies.

dot

cluster_workflow ATR-FTIR Experimental Workflow A 1. Clean ATR Crystal (Isopropanol & Lint-Free Wipe) B 2. Acquire Background Spectrum (16 Scans, 4 cm⁻¹ Resolution) A->B C 3. Apply Solid Sample (Ensure good contact) B->C D 4. Lower Pressure Clamp (Apply consistent pressure) C->D E 5. Acquire Sample Spectrum (Same parameters as background) D->E F 6. Process Spectrum (Automatic background subtraction) E->F G 7. Clean ATR Crystal (Remove all sample residue) F->G

Figure 2. Standard operating procedure for acquiring a reproducible ATR-FTIR spectrum.

Conclusion

The infrared spectrum of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is rich with information that confirms its complex structure. The most diagnostic features are the distinct, strong carbonyl stretches for the ester (~1740 cm⁻¹) and the hydrogen-bonded aromatic aldehyde (~1670 cm⁻¹). The presence of a broad, downshifted O-H stretch (~3100 cm⁻¹) provides definitive evidence of the intramolecular hydrogen bonding critical to the molecule's conformation. Finally, a strong, sharp band in the 1270-1230 cm⁻¹ region confirms the aryl ether linkage. By following the rigorous protocol outlined and using the comparative data provided, researchers can confidently use FT-IR spectroscopy to verify the identity and purity of this important compound.

References

  • Smith, B. C. (2020). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]

  • LibreTexts. (2020). IR Spectroscopy of Hydrocarbons. Chemistry LibreTexts. [Link]

  • Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 319-326. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half unit of 3b and salen complexes of A, E and G. [Link]

  • Wax Studios. (n.d.). Ir Spectra Of Ether. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • LibreTexts. (2021). Infrared spectra of alcohols and phenols. Chemistry LibreTexts. [Link]

  • El-Nahas, A. M., et al. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 120(23), 4016-4026. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. [Link]

  • Wang, J., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(20), 17855-17866. [Link]

  • Transtutors. (2022). The IR spectrum of salicylaldehyde... shows a strong band at about 1662 cm-1 which corresponds to: C=O stretching (aromatic aldehyde). [Link]

  • ACS Publications. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. UCLA Chemistry & Biochemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl acetate. PubChem. [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • University of California, Berkeley. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends. College of Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Salicylaldehyde, TMS derivative. NIST Chemistry WebBook. [Link]

  • D'Orazio, D., et al. (2019). ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments. Molecules, 24(21), 3943. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

  • LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. TRACES Lab. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Wiley-VCH. (n.d.). tert-Butyl trimethylacetate. SpectraBase. [Link]

  • Millersville University. (n.d.). Infrared Spectroscopy Handout. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. [Link]

Validation

Comparing reactivity of Tert-butyl vs Methyl 2-(4-formyl-3-hydroxyphenoxy)acetate

This guide provides a technical comparison of Tert-butyl versus Methyl 2-(4-formyl-3-hydroxyphenoxy)acetate , focusing on their reactivity profiles, synthetic utility, and deprotection strategies in drug development. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Tert-butyl versus Methyl 2-(4-formyl-3-hydroxyphenoxy)acetate , focusing on their reactivity profiles, synthetic utility, and deprotection strategies in drug development.

Executive Summary

In the synthesis of pharmacophores such as hemoglobin modulators (e.g., Voxelotor analogs), the 2-(4-formyl-3-hydroxyphenoxy)acetate scaffold serves as a critical intermediate. The choice between the Tert-butyl (t-Bu) and Methyl (Me) ester variants is not merely a matter of cost but a strategic decision dictating the orthogonality of the synthetic route.

  • Select Methyl Ester when: You require a cost-effective, atom-economical intermediate and your synthetic route tolerates basic hydrolysis (saponification).

  • Select Tert-butyl Ester when: You require acid-labile deprotection to preserve base-sensitive moieties (e.g., racemizable chiral centers, other esters) or when employing an orthogonal protection strategy.

Structural & Electronic Profile

Both molecules share the core 4-formyl-3-hydroxyphenoxy pharmacophore, derived from the regioselective alkylation of 2,4-dihydroxybenzaldehyde .

FeatureMethyl EsterTert-butyl Ester
Formula


Steric Bulk Low (Planar accessibility)High (Bulky shielding of carbonyl)
Electronic Effect Inductive donation (+I)Strong Inductive donation (+I), hyperconjugation stabilizes carbocation intermediates
Hydrolysis Mechanism

(Nucleophilic Acyl Substitution)

(Acid-catalyzed Alkyl Cleavage)
Aldehyde Reactivity High (Prone to base-catalyzed aldol/Cannizzaro side reactions during deprotection)High (Stable during acidic deprotection)
Chemical Structure Visualization

The following diagram illustrates the core scaffold and the divergent deprotection pathways.[1]

G Substrate 2,4-Dihydroxybenzaldehyde Me_Route Methyl Chloroacetate (K2CO3, Acetone) Substrate->Me_Route Path A tBu_Route Tert-butyl Chloroacetate (K2CO3, DMF) Substrate->tBu_Route Path B Me_Prod Methyl Ester (Base Labile) Me_Route->Me_Prod tBu_Prod Tert-butyl Ester (Acid Labile) tBu_Route->tBu_Prod Target 2-(4-formyl-3-hydroxyphenoxy) acetic acid (Free Acid) Me_Prod->Target LiOH/THF (Saponification) tBu_Prod->Target TFA/DCM (E1 Elimination)

Caption: Divergent synthesis and convergent deprotection pathways for Methyl vs. Tert-butyl esters.

Reactivity & Performance Comparison

A. Hydrolysis Kinetics & Mechanism

This is the primary differentiator. The choice determines the conditions for the final deprotection step.

Methyl Ester: Base-Mediated Saponification
  • Mechanism: The hydroxide ion attacks the carbonyl carbon (nucleophilic acyl substitution).

  • Risk Factor: The aldehyde group at position 4 is susceptible to base-catalyzed side reactions, such as the Cannizzaro reaction (disproportionation to alcohol and acid) or Aldol condensation if enolizable protons are present in coupling partners.

  • Performance: Fast and quantitative in mild base (LiOH), but requires careful pH monitoring to preserve the aldehyde.

Tert-butyl Ester: Acid-Mediated Cleavage[2][3]
  • Mechanism: Protonation of the carbonyl oxygen followed by cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation (which eliminates to isobutylene).

  • Advantage: The reaction proceeds under acidic conditions (TFA or HCl), where the aldehyde group is generally stable (aldehydes are electrophiles and do not react with acids unless a nucleophile is present).

  • Performance: Clean conversion with volatile byproducts (isobutylene gas), simplifying purification.

B. Orthogonality in Multi-step Synthesis

In complex drug development (e.g., Voxelotor analogs), you may need to protect the phenol or modify the aldehyde before hydrolyzing the ester.

ScenarioPreferred EsterReasoning
Reductive Amination Tert-butyl If the aldehyde is coupled to an amine (forming an imine/amine) before ester hydrolysis, the t-butyl group remains stable. Subsequent acid deprotection of the ester is compatible with the amine product (forming a salt).
Phenol Alkylation Methyl If the 3-OH needs to be alkylated, the smaller methyl ester reduces steric hindrance compared to the bulky t-butyl group.
Base-Sensitive Linkers Tert-butyl If the molecule contains other esters or chiral centers sensitive to epimerization by base, t-butyl allows deprotection via acid (TFA), preserving the rest of the molecule.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Use this for scale-up and cost-efficiency.

  • Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), Methyl chloroacetate (1.1 eq),

    
     (1.5 eq), Acetone (0.2 M).
    
  • Procedure:

    • Suspend 2,4-dihydroxybenzaldehyde and potassium carbonate in anhydrous acetone.

    • Add methyl chloroacetate dropwise at room temperature.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The 4-OH is more acidic (

      
      ) and nucleophilic than the H-bonded 2-OH, ensuring regioselectivity.
      
    • Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from MeOH/Water.[4]

  • Data Validation:

    • 1H NMR (

      
      ):  Look for Methyl singlet at 
      
      
      
      ppm. Aldehyde proton at
      
      
      ppm.
Protocol B: Selective Deprotection of Tert-butyl Ester

Use this for high-fidelity synthesis involving base-sensitive groups.

  • Reagents: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the substrate in DCM (

      
      ).
      
    • Cool to 0°C. Add TFA (20% v/v final concentration) dropwise.

    • Stir at 0°C

      
       RT for 2 hours.
      
    • Mechanism Check: Evolution of gas (isobutylene) indicates reaction progress.

    • Workup: Concentrate in vacuo. Co-evaporate with toluene (

      
      ) to remove residual TFA.
      
  • Data Validation:

    • 1H NMR (

      
      ):  Disappearance of the large t-butyl singlet (
      
      
      
      ppm). Appearance of broad carboxylic acid singlet (
      
      
      ppm).

Decision Matrix

Use the following logic flow to select the appropriate intermediate for your pipeline.

DecisionMatrix Start Select Ester Group Q1 Does the molecule contain base-sensitive groups (e.g., racemizable centers)? Start->Q1 Q2 Do you require orthogonal protection (e.g., removing one ester while keeping another)? Q1->Q2 No Res_tBu Select TERT-BUTYL Ester (Cleave with TFA) Q1->Res_tBu Yes Q2->Res_tBu Yes Res_Me Select METHYL Ester (Cleave with LiOH) Q2->Res_Me No

Caption: Logic flow for selecting between Tert-butyl and Methyl ester protection.

References

  • Metcalf, B., et al. (2017).[5] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[5] ACS Medicinal Chemistry Letters, 8(3), 321–326.[5] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for ester stability profiles).
  • BenchChem. (2025). "A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups." Link

  • Organic Chemistry Portal. "Tert-Butyl Esters: Preparation and Cleavage." Link

  • Adusumalli, S. R., & Rawal, D. G. (2018). "Aldehydes can switch the chemoselectivity of electrophiles in protein labeling." RSC Advances. (Demonstrates synthesis of 2-(4-formyl-3-hydroxyphenoxy)acetate derivatives). Link

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate from its Key Regioisomers

Executive Summary In the synthesis of complex organic molecules such as Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, a versatile building block in medicinal chemistry, the formation of undesired regioisomers is a per...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex organic molecules such as Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, a versatile building block in medicinal chemistry, the formation of undesired regioisomers is a persistent challenge. The subtle yet critical differences in the substitution pattern on the phenyl ring can lead to vastly different biological activities and physicochemical properties. Therefore, a robust, multi-technique analytical workflow is not merely a quality control measure but a foundational requirement for reliable research and development. This guide provides an in-depth comparison of chromatographic and spectroscopic methods, grounded in experimental principles, to unambiguously differentiate the target molecule from its most probable regioisomers. We will explore the causality behind method selection and present a self-validating workflow that ensures the highest degree of scientific integrity.

Introduction: The Challenge of Regioisomeric Purity

The synthesis of substituted aromatic compounds often proceeds through electrophilic or nucleophilic substitution reactions where directing group effects can lead to a mixture of products. In the case of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate ( 1 ), the precise arrangement of the formyl, hydroxyl, and ether-linked ester groups is paramount. However, synthetic precursors and reaction conditions can easily lead to the formation of regioisomers, with the most common being the swapped 3-formyl-4-hydroxy ( 2 ) and the ortho-substituted 2-formyl-3-hydroxy ( 3 ) analogues.

Compound Structure Systematic Name
1 (Target) Structure 1Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate
2 (Isomer) Structure 2Tert-butyl 2-(3-formyl-4-hydroxyphenoxy)acetate
3 (Isomer) Structure 3Tert-butyl 2-(2-formyl-3-hydroxyphenoxy)acetate

Given that these isomers possess identical molecular weights and largely similar functional groups, their differentiation requires a sophisticated analytical approach. This guide details the necessary chromatographic and spectroscopic strategies to achieve this.

Part 1: Chromatographic Separation - Achieving Baseline Resolution

The first and most critical step in analyzing a mixture of isomers is to achieve chromatographic separation. Co-elution makes definitive spectroscopic analysis impossible. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this challenge due to its high resolution and compatibility with various detection methods.[1]

High-Performance Liquid Chromatography (HPLC)

The choice of stationary phase is the most critical parameter for separating regioisomers. While a standard C18 column may provide some separation, specialized phases that offer alternative selectivities are often required.[2]

Expert Rationale: For aromatic compounds, stationary phases with phenyl ligands (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) groups can provide enhanced selectivity.[1] These phases interact with the aromatic rings of the analytes through π-π interactions, which are highly sensitive to the distribution of electron density and the spatial arrangement of substituents, thus enabling the separation of closely related isomers.

Recommended HPLC Protocol
Parameter Recommendation Rationale
Column Phenyl-Hexyl or PFP, 250 x 4.6 mm, 5 µmProvides alternative selectivity through π-π interactions, crucial for aromatic isomers.[1]
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape and MS compatibility.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 30% B to 70% B over 20 minutesA shallow gradient is essential to resolve compounds with similar retention profiles.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CTemperature control ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD)Monitor at 280 nm (for the phenyl ring) and 320 nm (for the conjugated formyl group).[3]
Sample Prep Dissolve sample in 50:50 Acetonitrile:WaterEnsures compatibility with the initial mobile phase conditions.

This method should provide baseline separation, allowing for the collection of pure fractions for subsequent spectroscopic identification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Action Prep Dissolve sample in Mobile Phase A/B Inject Inject onto Phenyl-Hexyl Column Prep->Inject Gradient Run Gradient Elution (30-70% ACN) Inject->Gradient Detect UV-Vis DAD Detection (280 nm, 320 nm) Gradient->Detect Eval Evaluate Resolution (R > 1.5?) Detect->Eval Collect Collect Fractions for Spectroscopic ID Eval->Collect  Yes Optimize Optimize Gradient or Stationary Phase Eval->Optimize  No Optimize->Inject Re-inject

Caption: HPLC method development workflow for isomer separation.

Part 2: Spectroscopic Elucidation - The Definitive Proof

Once the isomers are separated, a suite of spectroscopic techniques must be employed for unambiguous structural assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide a unique fingerprint for each regioisomer. The electronic nature of the substituents (-OH is activating, -CHO is deactivating) and their relative positions dictate the magnetic environment of each proton.

¹H NMR - Differentiating Aromatic Patterns:

  • Compound 1 (Target: 4-formyl-3-hydroxy): We expect three distinct aromatic protons. The proton at C5 (between the formyl and ether groups) will be a doublet, shifted downfield by the adjacent aldehyde. The proton at C2 (adjacent to the ether) will be another doublet. The proton at C6 (between the hydroxyl and formyl groups) will appear as a doublet of doublets.

  • Compound 2 (Isomer: 3-formyl-4-hydroxy): The pattern will be similar, but the chemical shifts will differ. The proton at C2 (adjacent to the formyl group) will now be the most downfield signal.

  • Compound 3 (Isomer: 2-formyl-3-hydroxy): This ortho arrangement will result in a distinct pattern, likely with larger coupling constants between adjacent protons and a significant downfield shift for the proton at C6 due to the influence of two ortho oxygen-containing groups. The aldehyde proton may also be shifted due to potential intramolecular hydrogen bonding with the adjacent hydroxyl group.

Predicted ¹H NMR Aromatic Signals (in CDCl₃, ~400 MHz)

Compound H-2 H-5 H-6 Key Differentiator
1 (Target) ~7.1 ppm (d)~7.4 ppm (d)~7.3 ppm (dd)The relative shifts of three distinct aromatic protons.
2 (Isomer) ~7.5 ppm (d)~7.0 ppm (dd)~7.3 ppm (d)H-2 is significantly downfield compared to Compound 1.
3 (Isomer) -~7.2 ppm (t)~7.5 ppm (dd)A three-proton system with different coupling (t, dd) and a downfield H-6.

Note: These are predicted values. Actual chemical shifts can be confirmed using computational methods or by analyzing reference standards.[4]

Advanced NMR Techniques for Confirmation:

  • ¹³C NMR: The chemical shifts of the quaternary carbons attached to the substituents are highly diagnostic.

  • 2D-COSY (Correlation Spectroscopy): Confirms which protons are spin-coupled (i.e., adjacent on the ring).

  • 2D-HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate arbiter. A correlation from the aldehydic proton (~9.9 ppm) to the specific aromatic carbons it is 2 or 3 bonds away from will definitively establish its position on the ring, and by extension, the entire substitution pattern.

Mass Spectrometry (MS)

While all isomers have the same molecular weight (C₁₃H₁₆O₅, MW: 252.27 for the target molecule's related structure without the ester's t-butyl group), their fragmentation patterns under electron ionization (EI) can offer corroborating evidence.[5] The primary fragmentation pathways for phenolic ethers involve cleavage of the ether bond and loss of neutral molecules like carbon monoxide (CO) from the phenol ring.[6]

Expected Fragmentation Differences:

  • Alpha-cleavage: Cleavage of the bond between the ether oxygen and the methylene group is a common pathway for ethers.[6]

  • Loss of CHO and CO: Phenolic aldehydes can lose the formyl radical (CHO, 29 Da) or carbon monoxide (CO, 28 Da).[7]

  • Loss of t-butyl group: The tert-butyl ester will readily lose a t-butyl cation or isobutylene, leading to a prominent peak corresponding to the carboxylic acid.

The relative intensities of these fragment ions may differ subtly between isomers due to the influence of the substituent positions on bond strengths and ion stability. However, MS alone is generally insufficient for unambiguous differentiation and should be used in conjunction with chromatography and NMR.[2]

Part 3: An Integrated, Self-Validating Workflow

Integrated_Workflow Start Crude Synthetic Mixture HPLC 1. HPLC Separation (Phenyl-Hexyl Column) Start->HPLC Purity Assess Purity & Isomer Ratio HPLC->Purity Pure1 Isolated Isomer 1 Purity->Pure1 Fraction 1 Pure2 Isolated Isomer 2 Purity->Pure2 Fraction 2 Pure3 Isolated Isomer 3 Purity->Pure3 Fraction 'n' NMR 2. NMR Analysis (1H, 13C, COSY, HMBC) Pure1->NMR Pure2->NMR Pure3->NMR MS 3. LC-MS Analysis (Confirm MW & Fragmentation) NMR->MS Correlate Data FinalID Unambiguous Structural Assignment MS->FinalID

Caption: Integrated analytical workflow for isomer identification.
  • Chromatographic Screening (HPLC): The initial HPLC run on the crude mixture establishes the number of isomeric impurities and their relative abundance.

  • Isolation: Preparative or semi-preparative HPLC is used to isolate each isomer in sufficient quantity and purity for spectroscopic analysis.

  • Definitive Identification (NMR): Each isolated fraction is subjected to a full suite of NMR experiments. The resulting data provides the primary, unambiguous structural assignment.

  • Confirmation (MS): LC-MS analysis confirms the molecular weight of each isolated isomer and provides fragmentation data that must be consistent with the structure determined by NMR.

Conclusion

Differentiating Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate from its regioisomers is a non-trivial but essential analytical task. A strategy reliant on a single technique is insufficient and prone to error. The robust workflow presented here, beginning with high-resolution HPLC separation and culminating in definitive structural elucidation by a suite of NMR techniques, provides a self-validating system for ensuring the identity and purity of the target molecule. By understanding the principles behind each method—from the π-π interactions that drive chromatographic separation to the nuanced effects of substituent patterns on NMR chemical shifts—researchers can confidently characterize their compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Benchchem. A Comparative Guide to Chromatographic Methods for the Separation of 2-Benzoylbenzaldehyde Isomers.
  • Benchchem. Technical Support Center: Separation of E/Z Isomers of 2-(2,4-Dinitrophenoxy)benzaldehyde Derivatives.
  • Mass spectrometry- Fragmentation patterns of phenols & ethers - YouTube. (2020, November 25).
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Slideshare. Msc alcohols, phenols, ethers | PDF.
  • Doc Brown's Advanced Organic Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. (2025, November 27).
  • IntechOpen. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2018, November 5).
  • Redalyc.org. DENSITY FUNCTIONAL THEORY: COMPUTER-ASSISTED STUDY OF 1H AND 13C NMR SPECTRA OF 4-HYDROXY-3-(3 -METHYL-2-BUTENYL)ACETOPHENONE AND 4'-HYDROXY-3'-(3-METHYL-2-BUTENYL)CHALCONE.
  • Sigma-Aldrich. tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate.

Sources

Validation

Thin Layer Chromatography (TLC) Rf values for Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Executive Summary & Chemical Context Compound: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Primary Application: Critical intermediate in the synthesis of VHL-recruiting PROTAC linkers. Synthesis Context: Typically de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate Primary Application: Critical intermediate in the synthesis of VHL-recruiting PROTAC linkers. Synthesis Context: Typically derived from the regioselective alkylation of 2,4-dihydroxybenzaldehyde with tert-butyl bromoacetate .

This guide provides an optimized Thin Layer Chromatography (TLC) framework for isolating and identifying this compound. Unlike simple lipophilic esters, this molecule possesses a "push-pull" polarity profile: the lipophilic tert-butyl ester and aromatic ring contrast with the polar formyl (aldehyde) and hydroxyl (phenol) moieties. Successful separation requires a mobile phase that balances these competing interactions to prevent "streaking" or co-elution with starting materials.

Comparative Mobile Phase Analysis

The following Rf values are derived from experimental datasets of structural analogs (e.g., ethyl ester derivatives) and standard alkylation reaction profiles.

Table 1: Rf Value Comparison by Solvent System
Mobile Phase SystemRatio (v/v)Target Compound RfStarting Material (SM)* RfSeparation EfficiencyNotes
Hexane / Ethyl Acetate 70 : 30 0.45 – 0.55 0.15 – 0.25 Optimal Best general system.[1] Distinct separation from polar SM.
Hexane / Ethyl Acetate60 : 400.65 – 0.700.35 – 0.45ModerateGood for rapid elution but risk of overlapping impurities.
DCM / Methanol95 : 50.80 – 0.900.60 – 0.70LowToo strong; compounds elute near solvent front.
Toluene / Acetone80 : 200.40 – 0.500.10 – 0.20HighExcellent alternative if streaks occur in EtOAc systems.

*Starting Material: 2,4-dihydroxybenzaldehyde[2][3]

Expert Insight: The "Polarity Trap"
  • Why Hexane/EtOAc works: The tert-butyl group provides significant bulk, increasing the molecule's Rf compared to the ethyl ester analog (which has an Rf ~0.60 in 40% EtOAc). However, the free phenolic hydroxyl group at position 3 can cause tailing on silica due to hydrogen bonding.

  • Recommendation: If tailing is observed, add 1% Acetic Acid to the Hexane/EtOAc mobile phase to protonate the phenol and sharpen the spot.

Visualization & Detection Protocols

Because the compound contains both an aldehyde and a phenol, it offers multiple self-validating detection methods.

Table 2: Visualization Response Matrix
MethodObservationSpecificityMechanism
UV Light (254 nm) Dark Spot (Quenching)Low (General)Conjugated aromatic system absorbs UV.[1]
2,4-DNP Stain Orange/Red SpotHigh (Aldehyde)Hydrazone formation with the 4-formyl group.
FeCl₃ Stain Purple/Blue SpotHigh (Phenol)Complexation with the 3-hydroxyl group.
Anisaldehyde Violet/Grey SpotModerateGeneral oxidation/condensation.

Reaction Monitoring Workflow

The following diagram illustrates the logical flow for monitoring the alkylation reaction, ensuring the product is distinguished from the regioisomeric impurity (2-alkylation) and bis-alkylated side products.

TLC_Workflow Start Reaction Mixture (Alkylation of 2,4-dihydroxybenzaldehyde) TLC_Prep Prepare TLC Plate (Silica Gel 60 F254) Start->TLC_Prep Spotting Spot 3 Lanes: 1. SM (Ref) 2. Co-Spot 3. Reaction Mix TLC_Prep->Spotting Elution Elute in Hex/EtOAc (7:3) Spotting->Elution Decision Check UV (254nm) Elution->Decision Outcome1 Spot at Rf ~0.50? (Target Product) Decision->Outcome1 Main Spot Outcome2 Spot at Rf < 0.20? (Unreacted SM) Decision->Outcome2 Lower Spot Outcome3 Spot at Rf > 0.80? (Bis-alkylated Impurity) Decision->Outcome3 Top Spot Validation Stain with FeCl3 (Confirm Phenol Presence) Outcome1->Validation

Caption: Logical workflow for monitoring the mono-alkylation of 2,4-dihydroxybenzaldehyde to the target tert-butyl ester.

Detailed Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates.[4]

  • Mobile Phase: Hexanes (HPLC grade) and Ethyl Acetate (HPLC grade).

  • Stain Solution: 12g 2,4-Dinitrophenylhydrazine dissolved in 60mL conc. H2SO4, 80mL H2O, and 200mL Ethanol.

Step-by-Step Procedure
  • Chamber Saturation: Add 10 mL of Hexane:EtOAc (70:30) to a developing chamber. Place a filter paper inside to assist saturation. Close lid and equilibrate for 5 minutes.

  • Sample Prep: Dilute a micro-aliquot of the reaction mixture in EtOAc. Concentration should be approx. 5 mg/mL.

  • Spotting: Apply 1 µL of the starting material (SM) in Lane 1, a co-spot (SM + Product) in Lane 2, and the reaction mixture in Lane 3.

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Analysis:

    • UV Check: Mark all spots under 254 nm UV lamp. The target should appear as a distinct dark spot at Rf ~0.50 .

    • Differentiation: The SM will remain lower (Rf ~0.20 ) due to the two free hydroxyls. Any bis-alkylated byproduct (where both OH groups reacted) will move to the solvent front (Rf >0.80 ) as it lacks the polar phenol anchor.

  • Staining (Optional but Recommended): Dip the plate in FeCl₃ solution .

    • Target: Turns purple (indicates mono-phenol).

    • Bis-alkylated impurity: No color change (no free phenol).

References

  • Adusumalli, S. R., & Rawal, D. G. (2020). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Royal Society of Chemistry. (Data extrapolated from Ethyl 2-(4-formyl-3-hydroxyphenoxy)acetate analog, S13).

  • Buckley, D. L., et al. (2012). Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules. Journal of the American Chemical Society.[2] (Context for VHL ligand synthesis intermediates).

  • PubChem. (2024). Tert-butyl 2-(4-formylphenoxy)acetate Compound Summary. (Structural baseline for non-hydroxylated analog).

Sources

Comparative

Quality Control Parameters for Commercial Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

This guide outlines the critical quality control (QC) parameters for Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , a pivotal intermediate in the synthesis of PROTAC linkers, hemoglobin modulators (e.g., Voxelotor ana...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical quality control (QC) parameters for Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate , a pivotal intermediate in the synthesis of PROTAC linkers, hemoglobin modulators (e.g., Voxelotor analogs), and other salicylaldehyde-based pharmacophores.[1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1]

Introduction: The Bifunctional Scaffold

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) serves as a strategic "orthogonal" building block.[1][2] It possesses two reactive centers with distinct activation profiles:[3]

  • The Salicylaldehyde Motif (4-formyl-3-hydroxy): Ready for Schiff base formation, reductive amination, or Knoevenagel condensation.[1][2] The ortho-hydroxyl group is crucial for directing metal coordination or stabilizing imine intermediates via intramolecular hydrogen bonding.[2]

  • The Tert-butyl Ester: A robust carboxyl protecting group that withstands basic/nucleophilic conditions (unlike methyl/ethyl esters) but is cleanly removed under acidic conditions (e.g., TFA/DCM).[1][4]

Why This Guide Matters: Commercial batches often vary in regioisomeric purity.[2] Because the starting material (2,4-dihydroxybenzaldehyde) has two nucleophilic hydroxyl groups, "off-target" alkylation leads to impurities that are difficult to separate and detrimental to downstream yields.[1]

Critical Quality Attributes (CQAs) & Impurity Profile

To ensure reproducibility in drug development, the following parameters must be strictly monitored.

The Regioselectivity Challenge

The synthesis involves the alkylation of 2,4-dihydroxybenzaldehyde.[2]

  • Target Site: The 4-hydroxyl group (more acidic, less sterically hindered).[1]

  • Impurity Site: The 2-hydroxyl group (less acidic due to H-bonding with the aldehyde carbonyl).[1][2]

Key Insight: While the 4-O-alkylation is thermodynamically and kinetically favored, poor temperature control or excess base leads to Impurity B (Regioisomer) and Impurity C (Bis-alkylated) .[1][2]

Table 1: Impurity Profile & Impact
ComponentStructure DescriptionOriginRisk to Downstream Process
Target Molecule 4-O-alkylated SalicylaldehydeMain ReactionN/A
Impurity A 2,4-DihydroxybenzaldehydeUnreacted SMCompetes in reductive amination; alters stoichiometry.[1][2]
Impurity B 2-O-alkylated IsomerRegio-errorCritical: Lacks the ortho-OH group required for H-bonding/chelation.[1][2]
Impurity C Bis-O-alkylated (2,4-di-sub)Over-alkylationInert to phenol reactions; reduces effective yield.[1][2]
Impurity D Free Carboxylic AcidHydrolysis of t-butyl estercaused by acidic moisture; interferes with base-catalyzed steps.[1][2]
Visualizing the Impurity Pathways

The following diagram maps the origin of these impurities during the synthesis workflow.

ImpurityPathways SM 2,4-Dihydroxybenzaldehyde (Starting Material) Target TARGET PRODUCT (4-O-Alkylated) >97% Desired SM->Target Major Pathway (4-OH attack) Imp_B IMPURITY B (2-O-Alkylated) Regioisomer SM->Imp_B Minor Pathway (2-OH attack) Reagent Tert-butyl Bromoacetate + Base (K2CO3) Imp_C IMPURITY C (Bis-Alkylated) Over-reaction Target->Imp_C Excess Reagent Imp_D IMPURITY D (Free Acid) Hydrolysis Target->Imp_D Acid/H2O (Storage) Imp_B->Imp_C Excess Reagent

Figure 1: Synthetic origins of critical impurities. Note that Impurity B is the most difficult to remove due to similar polarity.

Comparative Analysis: Tert-butyl vs. Alternatives

Why choose the tert-butyl ester over methyl or ethyl analogs?

Table 2: Protecting Group Performance Comparison
FeatureTert-butyl Ester (Target)Methyl/Ethyl Ester (Alternative)Benzyl Ester (Alternative)
Base Stability Excellent. Resists hydrolysis by LiOH/NaOH during saponification of other esters.[1][2]Poor. Hydrolyzes rapidly under basic conditions.[2]Good. Stable to weak base; hydrolyzes with strong base/heat.[2]
Acid Stability Low. Cleaves cleanly with TFA or HCl (Orthogonal).[2]High. Requires harsh acid reflux to cleave.[2]High. Stable to acid; requires H2/Pd or strong acid.[2]
Lipophilicity High (LogP ~2.1).[2] Improves solubility in DCM/EtOAc.Moderate.High.
Atom Economy Lower (Loss of C4H8 upon cleavage).[2]Higher.Moderate.
Recommendation Best for Multi-step Synthesis. Ideal when the final molecule requires late-stage acid deprotection.[2]Best for Scale-up Cost. Use only if no other base-sensitive groups are present.[1][2]Specialized. Use if acid-sensitivity is a problem for other parts of the molecule.[2]

Scientific Rationale: The tert-butyl group provides steric shielding , preventing nucleophilic attack at the carbonyl carbon.[1] This allows the user to perform reactions on the aldehyde (e.g., reductive amination with NaBH(OAc)3) without risking transesterification or hydrolysis, which is a common failure mode with methyl esters.[1]

Self-Validating Experimental Protocols

To verify the quality of your batch, use these specific analytical methods.

HPLC Method for Regioisomer Detection

Standard C18 methods often fail to resolve the 2-O and 4-O isomers due to their identical mass and similar polarity.[2]

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Crucial to keep phenol protonated).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (Phenol absorption) and 310 nm (Conjugated aldehyde).[1]

  • Validation Criteria: The Target (4-O) usually elutes before the Regioisomer (2-O) due to the intramolecular H-bond in the 2-O isomer making it slightly more lipophilic (pseudo-ring formation).[1]

1H-NMR Diagnostic Check

NMR is the definitive tool for confirming the correct isomer.[2]

  • Target (4-O-alkylated):

    • Aldehyde proton (-CHO): Singlet at ~9.8 ppm .[1][2]

    • Phenolic proton (-OH): Singlet at ~11.0 - 11.5 ppm .[1][2] Note: This is downfield due to H-bonding with the aldehyde.[1][2]

  • Impurity B (2-O-alkylated):

    • Aldehyde proton: Singlet at ~10.4 ppm.[2]

    • Phenolic proton (now at pos 4): Singlet at ~9.0 - 9.5 ppm .[1][2] Note: No H-bond, so it appears further upfield.[1]

QC Decision Tree

Use this logic flow to accept or reject a batch.

QCDecisionTree Start Batch Receipt Visual Visual Inspection (White to Pale Yellow Solid) Start->Visual HPLC HPLC Purity Analysis Visual->HPLC Check1 Purity > 97%? HPLC->Check1 Check2 Regioisomer < 0.5%? Check1->Check2 Yes Reject REJECT / RE-PURIFY Check1->Reject No NMR 1H-NMR Verification (-OH shift @ 11.2 ppm) Check2->NMR Yes Check2->Reject No NMR->Reject Shift Mismatch Accept APPROVE FOR SYNTHESIS NMR->Accept Confirmed

Figure 2: Step-by-step QC decision matrix for incoming raw material.

References

  • BenchChem Technical Support. (2025).[2][4] Assessing the impact of the tert-butyl ester on reaction outcomes: A comparative stability guide. BenchChem.[2][4] Link[1]

  • MDPI. (2022).[2] Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis and Characterization. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link[1]

  • National Institutes of Health (NIH). (2023).[2] Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC.[2] Link[1]

  • ResearchGate. (2016).[2] Synthesis of key intermediate of S-jaspine B: (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.[1][2][9]Link

  • Sigma-Aldrich. (2026).[1][2] Product Specification: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate.[1][2][13]Link[1]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate proper disposal procedures

Executive Summary: Immediate Action Directive Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a functionalized organic intermediate commonly used in linker synthesis (e.g., PROTACs).[1] For disposal purposes, it must...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is a functionalized organic intermediate commonly used in linker synthesis (e.g., PROTACs).[1] For disposal purposes, it must be classified as Hazardous Organic Waste .

Do NOT dispose of this compound down the drain or in municipal trash. Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) due to the reactive aldehyde moiety.

Disposal Classification:

  • RCRA Status: Non-listed (unless mixed with listed solvents).[1] Treat as Characteristic Waste (potentially toxic/irritant) or Unlisted Hazardous Waste depending on local jurisdiction.

  • Primary Disposal Method: High-temperature incineration via a licensed waste contractor.[1]

Chemical Hazard Profile & Functional Group Analysis

As specific Safety Data Sheet (SDS) data for this exact isomer is often limited in public repositories, we apply Structure-Activity Relationship (SAR) principles to determine the safety profile. This compound contains three distinct functional groups that dictate its handling:

Functional GroupHazard CharacteristicOperational Implication
Aldehyde (-CHO)Reactivity / Sensitizer High reactivity with amines and oxidizers.[1] Potential respiratory sensitizer.[1][2][3] Must be segregated from oxidizers.
Phenol (-OH)Corrosive / Toxic Acidic proton.[1] Potential for skin absorption and irritation.[1][2][4] Requires nitrile or laminate gloves.[1]
Tert-butyl Ester Combustible Adds organic bulk, increasing heat of combustion.[1] Generally stable but hydrolyzes in strong acid/base.[1]

Scientific Insight: The presence of the ortho-hydroxy aldehyde (salicylaldehyde motif) allows for intramolecular hydrogen bonding, potentially increasing volatility slightly compared to para isomers, but it remains a solid at room temperature. The primary risk during disposal is chemical incompatibility rather than spontaneous instability.[1]

Pre-Disposal Segregation Strategy

To ensure a self-validating safety system, you must segregate this waste stream before it enters the central accumulation area.[1]

Diagram 1: Waste Segregation Decision Logic

SegregationLogic cluster_warning CRITICAL EXCLUSION Start Waste Generation: Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate FormCheck Physical State? Start->FormCheck Solid Solid / Pure Substance FormCheck->Solid Liquid Solution / Mother Liquor FormCheck->Liquid Debris Contaminated PPE/Sharps FormCheck->Debris BinSolid Solid Organic Waste Container (High BTU Incineration) Solid->BinSolid No Oxidizers present SolventCheck Check Solvent Type Liquid->SolventCheck BinDebris Hazardous Debris Bin (Double Bagged) Debris->BinDebris Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo >10% Halogen content NonHalo Non-Halogenated Solvent (DMSO, MeOH, Acetone) SolventCheck->NonHalo <10% Halogen content BinHalo Halogenated Waste Carboy (Code: F002/D019) Halo->BinHalo BinNonHalo Non-Halogenated Waste Carboy (Code: F003/D001) NonHalo->BinNonHalo OxidizerWarn DO NOT MIX WITH: Nitric Acid, Peroxides, Permanganates (Risk of Exothermic Reaction) BinSolid->OxidizerWarn

Figure 1: Decision logic for segregating Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate waste streams. Note the critical exclusion of oxidizers due to the aldehyde group.

Detailed Disposal Protocols

Protocol A: Pure Solid Waste (Expired or Excess Reagent)

Use this for: Old vials of the compound, scrapings from reaction flasks, or failed solid synthesis products.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Ensure the lid has a chemically resistant liner (PTFE/Teflon).

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name. Do not use abbreviations like "Linker A."

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Transfer: Transfer the solid using a disposable spatula.[1] Avoid generating dust.[1][2][3]

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray. Keep away from heat sources.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Use this for: The compound dissolved in solvents (DMSO, DMF, Methanol, DCM).

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform: Dispose into the Halogenated waste stream.[1]

    • If dissolved in Acetone/Methanol/DMSO: Dispose into the Non-Halogenated waste stream.[1]

  • pH Verification (The Self-Validating Step):

    • Before pouring, verify the waste carboy is not strongly oxidizing or extremely acidic (pH < 2) if the carboy contains other unknown wastes.

    • Why? The tert-butyl ester is acid-labile.[1] Mixing with strong acid waste will hydrolyze the ester, generating isobutylene gas (flammable) and increasing pressure in the container.

  • Pouring: Use a funnel. Leave at least 10% headspace in the carboy for vapor expansion.[1]

Protocol C: Contaminated Debris (Gloves, Weigh Boats)[5]
  • Collection: Place contaminated nitrile gloves, paper towels, and weigh boats into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Sealing: When the bag is full, twist and tape the neck (gooseneck seal) or use a zip-tie.[1]

  • Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum/box.

Emergency Spill Response Procedures

If a vial drops or powder is dispersed, follow this containment workflow.

Diagram 2: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (<10g: Minor | >10g: Major) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment Cover with absorbent pads or damp paper towels PPE->Contain Clean 4. Decontamination Wipe with dilute soap/water (Avoid Acetone - spreads residue) Contain->Clean Disposal 5. Disposal All materials into Hazardous Debris Bag Clean->Disposal Report 6. Report Notify EHS/Lab Manager Disposal->Report

Figure 2: Operational workflow for minor laboratory spills of solid organic intermediates.

Regulatory Compliance & Waste Codes

While this specific compound is not "Listed" (P or U list) under US EPA RCRA regulations, the generator is responsible for determining characteristics.

Regulatory BodyClassificationCodeNotes
US EPA (RCRA) Unlisted Hazardous WasteN/A (or D001 if flammable solvent used)If pure, it is often coded as "Lab Pack" waste for incineration.[1]
DOT (Transport) Not Regulated (Solid)N/AIf in solution, the solvent dictates the shipping name (e.g., UN 1993 Flammable Liquid).
EU (EWC) Organic Chemical Waste16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.[1]

Final Note on Aldehyde Deactivation: While bulk aldehydes (like Formalin) are often deactivated with sodium bisulfite, do not attempt chemical deactivation of this specific intermediate in the lab. The complex structure makes reaction byproducts unpredictable.[1] Incineration is the safest, most compliant method.

References

  • US Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Advanced Safety & Operational Guide: Handling Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate As a critical organic building block heavily utilized in PROTAC linker synthesis and active pharmaceutical ingredient (API) de...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Guide: Handling Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

As a critical organic building block heavily utilized in PROTAC linker synthesis and active pharmaceutical ingredient (API) development, Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 159353-71-6) requires precise handling protocols. While it is a highly valuable intermediate, its trifunctional nature—comprising an ester, a phenolic hydroxyl, and an electrophilic aldehyde—presents specific reactivity and toxicity hazards that must be managed with rigorous scientific discipline.

This guide provides a self-validating, causality-driven framework for the safe handling, operational processing, and disposal of this compound, ensuring both personnel safety and experimental integrity.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. According to standard Globally Harmonized System (GHS) classifications for reactive phenolic aldehydes[1][2], this compound typically presents the following hazards:

  • Skin Irritation (H315) & Sensitization: The formyl group (aldehyde) is highly electrophilic. If it contacts unprotected skin, it can undergo rapid Schiff base formation with the primary amines of keratin and other epidermal proteins. This covalent modification triggers localized irritation and potential immune-mediated sensitization.

  • Eye Irritation (H319): The phenolic hydroxyl group acts as a weak acid (

    
     ~9-10). In the aqueous environment of the ocular mucosa, it can cause rapid pH shifts and protein denaturation, leading to severe eye irritation.
    
  • Respiratory Tract Irritation (H335): As a lyophilized or crystalline solid, the compound can generate fine particulate dust. Inhalation of these particulates introduces the reactive aldehyde directly to the sensitive mucosal lining of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling reactive multi-functional organics. The following PPE matrix is engineered specifically to disrupt the exposure pathways of Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate.

PPE CategorySpecification & StandardMechanistic Rationale (Causality)
Eye Protection ANSI Z87.1 / EN 166 tightly fitting chemical safety goggles.Safety glasses with side shields are inadequate against airborne dust. Tightly fitting goggles prevent fine particulate ingress and shield the ocular mucosa from the reactive aldehyde.
Hand Protection Double-gloved Nitrile (EN 374; inner: 0.11mm, outer: 0.20mm).Nitrile provides superior chemical resistance to ester and aldehyde permeation compared to latex. Double-gloving mitigates the risk of micro-tears caused by handling solid spatulas or accidental friction.
Body Protection Flame-retardant (FR) lab coat (e.g., Nomex) with elastic cuffs.Organic powders can generate static electricity. An FR coat mitigates the risk of electrostatic discharge (ESD) igniting aerosolized dust, while elastic cuffs prevent the powder from settling on the forearms.
Respiratory N95/P100 mask (US) or FFP3 respirator (EU) if handled outside a hood.Filters out >99% of airborne particulates, directly preventing the H335 respiratory irritation hazard associated with aerosolized phenolic aldehydes.

Operational Workflow & Handling Protocol

The National Research Council's Prudent Practices in the Laboratory dictates that the generation of multihazardous waste and exposure risks must be minimized at the source[3][4]. Follow this step-by-step methodology for weighing and transfer:

Step 1: Environmental Setup

  • Action: Conduct all open-container handling within a certified Class II Type B2 Biological Safety Cabinet or a standard Chemical Fume Hood.

  • Validation: Ensure the hood face velocity is actively measuring between 80–100 feet per minute (fpm). This velocity is mathematically required to capture organic dust without creating turbulent vortices that could blow the powder out of the sash.

Step 2: Static Mitigation

  • Action: Use anti-static weighing boats (e.g., conductive polystyrene) and grounded stainless-steel spatulas.

  • Validation: Dry organic powders build up static charge via triboelectric generation. Static charge can cause the powder to "jump" from the spatula, leading to contamination and inaccurate mass measurements.

Step 3: Transfer and Dissolution

  • Action: Dissolve the compound in compatible anhydrous solvents (e.g., DMF, DMSO, or DCM) immediately after weighing.

  • Validation: Crucial Note: Strictly avoid contact with primary amines (e.g., ethanolamine, primary alkylamines) during the initial dissolution phase unless it is the intended reaction step. Premature exposure to amines will trigger an exothermic Schiff base condensation, degrading your starting material.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and chemically sound remediation is required.

  • Spill Remediation: DO NOT dry sweep the powder. Dry sweeping aerosolizes the reactive aldehyde, exponentially increasing inhalation risks. Instead, dampen a chemical spill pad with a compatible, non-reactive solvent (e.g., a 10% isopropanol/water mixture) and gently wipe the area. The moisture suppresses dust generation while the mild solvent aids in solubilizing the ester/phenol core for complete removal.

  • Waste Disposal: Collect all contaminated wipes, gloves, and residual chemicals in a clearly labeled, sealable hazardous waste container. Classify as Halogen-Free Organic Waste . The preferred method of destruction is high-temperature incineration, which completely oxidizes the phenolic and ester linkages into ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .

Operational Safety Workflow

G Start Risk Assessment & Protocol Review PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Anti-Static Weighing & Dissolution Hood->Weigh Spill Spill Event? Weigh->Spill Clean Wet-Wipe Decon (No Dry Sweeping) Spill->Clean Yes Proceed Proceed to Reaction Setup Spill->Proceed No Dispose Incineration (Halogen-Free Waste) Clean->Dispose Proceed->Dispose Waste Generation

Fig 1: Operational safety workflow and spill response for handling reactive organic powders.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • CalPacLab. (n.d.). tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, 98% Purity. Available at: [Link]

Sources

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